molecular formula C16H14F3N5O2 B1140758 Voriconazole-d3 N-Oxide

Voriconazole-d3 N-Oxide

Cat. No.: B1140758
M. Wt: 368.33 g/mol
InChI Key: KPLFPLUCFPRUHU-QLWAGJNOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Voriconazole-d3 N-Oxide is a deuterium-labeled analog of the major human metabolite of the antifungal drug Voriconazole (VRC). Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19, CYP2C9, and CYP3A4, to form Voriconazole N-oxide (NO) as its main circulating metabolite . This deuterated form is therefore a critical reference standard in biomedical research for tracing and quantifying metabolic processes. The primary application of this compound is in advanced pharmacokinetic studies. Researchers use it as an internal standard in mass spectrometry-based assays to precisely measure concentrations of the native N-oxide metabolite in biological samples such as plasma and interstitial space fluid (ISF) . This is essential for investigating the complex, non-linear pharmacokinetics of Voriconazole, which is characterized by saturable metabolism and high inter-individual variability largely influenced by CYP2C19 genetic polymorphisms . Furthermore, it enables research into the metabolite's potential role in Voriconazole's adverse drug reactions and its contribution to the autoinhibition and metabolite-mediated inhibition of CYP enzymes, which are key factors in VRC's variable exposure profile . This product is intended for use as a pharmaceutical standard and fine chemical in research settings. It is provided for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFPLUCFPRUHU-QLWAGJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Voriconazole-d3 N-Oxide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Identity, Metabolic Context, and Bioanalytical Application[1][2]

Executive Summary

Voriconazole-d3 N-Oxide is the stable isotope-labeled analog of Voriconazole N-oxide, the primary circulating metabolite of the triazole antifungal Voriconazole.[1][2] In drug metabolism and pharmacokinetics (DMPK) and therapeutic drug monitoring (TDM), this compound serves as the critical Internal Standard (IS). Its physicochemical properties—specifically the deuterium substitution on the fluoropyrimidine methyl group—ensure it co-elutes with the analyte of interest while providing mass spectral differentiation, thereby compensating for matrix effects and ionization suppression in LC-MS/MS workflows.

Part 1: Physicochemical Identity

The following data characterizes the specific deuterated form typically used in bioanalytical assays (Methyl-d3).

PropertySpecification
Chemical Name This compound (typically labeled on the fluoropyrimidine methyl group)
Systematic Name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-d3 N-oxide
CAS Number 1217851-84-7
Molecular Formula

Molecular Weight 368.33 g/mol
Unlabeled Counterpart Voriconazole N-Oxide (

, MW: 365.[1][3]31)
Mass Shift +3.02 Da (attributable to 3 deuterium atoms replacing protium)
Solubility Soluble in Methanol, DMSO, and Acetonitrile; slightly soluble in water.
Appearance Off-white to pale yellow solid.
Structural Insight

The deuterium labeling (


) is strategically placed on the methyl group attached to the fluoropyrimidine ring. This position is metabolically stable relative to the N-oxide moiety, preventing "loss of label" during ionization or in-source fragmentation, provided the fragmentation pathway retains the pyrimidine ring.
Part 2: Metabolic Context & Mechanism

Voriconazole undergoes extensive hepatic metabolism. Understanding this pathway is essential for researchers studying pharmacogenomics, particularly the impact of CYP2C19 polymorphisms (poor vs. rapid metabolizers).

The N-Oxidation Pathway

The primary metabolic route involves the N-oxidation of the fluoropyrimidine ring.[4] This step is catalyzed predominantly by CYP2C19 , with minor contributions from CYP3A4 and Flavin-containing Monooxygenases (FMO).[4][5][6]

  • Clinical Relevance: Voriconazole N-oxide has minimal antifungal activity but correlates with CYP2C19 phenotype. High ratios of Voriconazole to N-oxide suggest CYP2C19 inhibition or poor metabolizer status.[7]

Pathway Visualization

The following diagram illustrates the metabolic conversion and the structural relationship between the drug, its metabolite, and the deuterated standard.

MetabolicPathway cluster_0 Hepatic Metabolism VRC Voriconazole (Parent Drug) CYP CYP2C19 (Major) CYP3A4 (Minor) VRC->CYP VRC_NO Voriconazole N-Oxide (Major Metabolite) MW: 365.31 CYP->VRC_NO N-oxidation IS This compound (Internal Standard) MW: 368.33 IS->VRC_NO Used for Quantification (LC-MS/MS Normalization)

Figure 1: Metabolic pathway of Voriconazole leading to the N-oxide metabolite, highlighting the enzymatic drivers (CYP2C19) and the comparative role of the Internal Standard.

Part 3: Bioanalytical Application (LC-MS/MS Protocol)

This section details a self-validating protocol for using this compound as an Internal Standard (IS). The causality of each step is explained to ensure reproducibility.

1. Stock Solution Preparation
  • Protocol: Dissolve 1 mg of this compound in 10 mL of Methanol (HPLC grade) to generate a 100 µg/mL stock.

  • Causality: Methanol is chosen over acetonitrile for primary stock preparation to maximize solubility and stability of the N-oxide moiety, which can be sensitive to protic shifts in unbuffered aqueous solutions.

  • Storage: -20°C or lower. Stable for >6 months if protected from light (N-oxides are photosensitive).

2. Sample Preparation (Protein Precipitation)
  • Matrix: Human Plasma / Serum.

  • Step A: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Step B (IS Addition): Add 20 µL of Working IS Solution (500 ng/mL this compound in 50% Methanol).

    • Why: Adding IS before precipitation ensures the IS undergoes the same extraction efficiency and matrix effects as the analyte.

  • Step C (Precipitation): Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Step D: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Step E: Transfer supernatant to an autosampler vial.

3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

4. Mass Spectrometry Parameters (MRM)

The following transitions are critical. The d3-analog must be monitored on a channel that corresponds to the mass shift of the specific fragment containing the deuterium atoms.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Voriconazole N-Oxide 366.1

224.125Loss of triazole & cleavage.
This compound 369.1

227.125Retains d3-methyl on pyrimidine.

Note: Transitions may vary slightly based on instrument calibration. Always perform a product ion scan (MS2) on the neat standard before validating the method.

Bioanalytical Workflow Diagram

BioanalyticalWorkflow Sample Patient Plasma (Contains VRC + VRC-NO) Spike Spike Internal Standard (this compound) Sample->Spike Normalization Precip Protein Precipitation (Add ACN, Vortex) Spike->Precip Extraction Centrifuge Centrifuge (13,000g, 10 min, 4°C) Precip->Centrifuge Separation Supernatant Collect Supernatant Centrifuge->Supernatant Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Injection Data Quantification (Ratio: Analyte Area / IS Area) LCMS->Data Calculation

Figure 2: Step-by-step bioanalytical workflow for the quantification of Voriconazole N-oxide using the d3-IS.

Part 4: Technical Considerations & Troubleshooting
Isotopic Purity & "Cross-Talk"
  • Requirement: The IS should have an isotopic purity

    
     99% deuterium.[9]
    
  • Risk: If the d3 standard contains significant d0 (unlabeled) impurities, it will contribute to the analyte signal (Voriconazole N-oxide), artificially inflating the calculated concentration.

  • Validation: Run a "Blank + IS" sample. If a peak appears in the analyte channel (366.1

    
     224.1), the IS purity is compromised or the mass resolution is insufficient.
    
Stability of the N-Oxide
  • Thermal Instability: N-oxides can thermally deoxygenate back to the parent drug in the ion source (Source-Induced Dissociation).

  • Check: Monitor the Voriconazole (parent) channel (350.1

    
     127.1) while injecting pure N-oxide standard. If a peak appears, lower the Desolvation Temperature or Source Temperature to minimize in-source reduction.
    
References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10044355, Voriconazole N-oxide. Retrieved from [Link]

  • Hohmann, N., et al. (2016). Quantification of voriconazole and its N-oxide metabolite in human plasma and urine. Journal of Chromatography B.

Sources

Mechanistic Profiling of Voriconazole N-Oxidation: A Technical Guide to Pathway Enzymology and Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Voriconazole (VRC) is a second-generation triazole antifungal widely used for invasive aspergillosis.[1] Its pharmacokinetics (PK) are notoriously non-linear and subject to high inter-individual variability. The primary driver of this variability is the metabolic clearance of VRC to its major circulating metabolite, Voriconazole N-oxide (UK-121,265) .

This guide details the molecular mechanism of this N-oxidation, the specific cytochrome P450 (CYP) enzymology involved, and provides a validated experimental workflow for characterizing this pathway in vitro. It is designed for researchers investigating drug-drug interactions (DDIs) or developing bioanalytical assays for therapeutic drug monitoring (TDM).

Molecular Mechanism of N-Oxidation

The metabolic clearance of voriconazole is dominated by the oxidation of the fluoropyrimidine moiety.[2] Unlike many azoles where oxidation occurs on the alkyl side chains, voriconazole undergoes N-oxidation at the nitrogen atom of the fluoropyrimidine ring.

The Metabolite: UK-121,265[2][3][4]
  • Chemical Name: Voriconazole N-oxide[2][3][4][5][6][7][8][9][10][11]

  • Activity: Pharmacologically inactive (zero antifungal potency).[12]

  • Structural Change: Addition of an oxygen atom to the pyrimidine nitrogen.

  • Mass Shift: +16 Da relative to parent (Parent

    
    ; Metabolite 
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the conversion of Voriconazole to its N-oxide and minor metabolites, highlighting the enzyme hierarchy.

VoriconazoleMetabolism VRC Voriconazole (Substrate) CYP2C19 CYP2C19 (High Affinity) VRC->CYP2C19 CYP3A4 CYP3A4 (Low Affinity/High Capacity) VRC->CYP3A4 CYP2C9 CYP2C9 (Minor Role) VRC->CYP2C9 NOX Voriconazole N-oxide (UK-121,265) Major Metabolite CYP2C19->NOX N-oxidation (Primary Route) CYP3A4->NOX N-oxidation (Secondary Route) OHVRC 4-Hydroxyvoriconazole (Minor Metabolite) CYP3A4->OHVRC Hydroxylation CYP2C9->NOX Minor

Figure 1: Metabolic pathway of Voriconazole showing the dominance of CYP2C19 in N-oxide formation.

Enzymology and Kinetics

Understanding the kinetics is crucial because voriconazole exhibits Michaelis-Menten saturation , leading to non-linear PK in patients.

The CYP2C19 vs. CYP3A4 Interplay

The N-oxidation pathway follows biphasic kinetics , indicating the involvement of at least two distinct enzymes with different affinities.[2]

  • CYP2C19 (High Affinity): This is the primary enzyme responsible for clearance at therapeutic concentrations. Genetic polymorphisms in CYP2C19 (e.g.,

    
    , 
    
    
    
    loss-of-function alleles) significantly reduce N-oxide formation, leading to toxic exposure levels in Poor Metabolizers (PMs).
  • CYP3A4 (Low Affinity, High Capacity): This enzyme plays a secondary role but becomes critical when CYP2C19 is saturated (high drug concentrations) or absent (PM genotype).

Kinetic Parameters

The following values are derived from human liver microsome (HLM) and recombinant enzyme studies (Hyland et al., 2003).

Enzyme SystemKinetic Parameter (

)
Role Description
CYP2C19 ~3.5 – 14 µMPrimary Driver. Rapid N-oxidation at low concentrations.
CYP3A4 ~235 – 835 µMBackup System. Engages at high concentrations or in CYP2C19 PMs.
CYP2C9 ~20 µMMinor. Contribution is minimal in human liver microsomes.[2][13]

Technical Insight: Because the


 of CYP2C19 is low (~3.5 µM), it saturates easily within the therapeutic range (1–5 µg/mL or ~3–15 µM). This saturation explains why a small dose increase can lead to a disproportionate spike in plasma concentration.

Experimental Workflow: In Vitro N-Oxidation Assay

This protocol describes how to measure the conversion of Voriconazole to Voriconazole N-oxide using Human Liver Microsomes (HLM).

Reagents & Preparation
  • Substrate: Voriconazole (Stock: 10 mM in Methanol).

  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Protocol
  • Pre-Incubation:

    • Mix Buffer (100 mM K-Phosphate) and HLM (final conc. 0.5 mg/mL) in a reaction tube.

    • Add Voriconazole (final conc. 1–50 µM depending on

      
       target).
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH generating system to start the reaction.

    • Total reaction volume: typically 200 µL.

  • Incubation:

    • Incubate at 37°C with shaking.

    • Time: 10–30 minutes. (Note: Ensure linearity; N-oxide formation is generally linear up to 30 min).

  • Termination:

    • Add 200 µL of Ice-cold ACN (with Internal Standard) to stop the reaction.

  • Extraction:

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

    • Transfer supernatant to HPLC vials for LC-MS/MS analysis.

Analytical Workflow Visualization

Workflow Start Start: Pre-warm HLM + Buffer AddSub Add Voriconazole (1 - 50 µM) Start->AddSub AddNADPH Initiate: Add NADPH AddSub->AddNADPH Incubate Incubate 37°C (10-30 min) AddNADPH->Incubate Quench Quench: Ice-Cold ACN + IS Incubate->Quench Centrifuge Centrifuge (10,000g, 10 min) Quench->Centrifuge Analyze LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze

Figure 2: Step-by-step workflow for in vitro metabolic stability assay.

Bioanalysis: LC-MS/MS Method

To quantify the N-oxide metabolite, specific Mass Spectrometry (MS) settings are required. The N-oxide is more polar than the parent, eluting earlier on Reverse Phase (C18) columns.

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[6]

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Voriconazole 350.1

281.0 / 127.0~18 / 30
VRC N-Oxide 366.1

224.1~22
Internal Standard 353.1 (e.g.,

-VRC)
284.1~18
Chromatographic Considerations
  • Column: C18 (e.g., Hypersil GOLD or Waters BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Separation: VRC N-oxide is more polar and will elute before Voriconazole. Ensure baseline separation to avoid ion suppression, although MRM specificity usually suffices.

Clinical & Pharmacogenetic Implications

The N-oxide pathway is the "bottleneck" of voriconazole clearance.

  • CYP2C19 Polymorphism:

    • Poor Metabolizers (PM): Lack functional CYP2C19.[2][13] Clearance depends on the low-affinity CYP3A4. Result: Plasma levels can be 4-fold higher than extensive metabolizers, increasing risk of neurotoxicity and visual hallucinations.

    • Ultrarapid Metabolizers (UM): High CYP2C19 activity.[1][14] Rapid conversion to N-oxide leads to sub-therapeutic drug levels and treatment failure.

  • Drug-Drug Interactions (DDI):

    • Voriconazole is a mechanism-based inhibitor (MBI) of CYP3A4. While it is metabolized by these enzymes, the N-oxide metabolite itself is inactive, but the parent drug accumulation inhibits the metabolism of co-administered CYP3A4 substrates (e.g., cyclosporine, tacrolimus).

References

  • Hyland, R., Jones, B. C., & Smith, D. A. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole.[2][15] Drug Metabolism and Disposition, 31(5), 540–547.[15]

  • Pfizer Inc. (2010). VFEND (voriconazole) Prescribing Information. U.S. Food and Drug Administration.[12][15]

  • Sim, S. C., et al. (2006). CYP2C19: a biomimetic tool for the prediction of genetic polymorphism in drug metabolism.

  • Yamamoto, T., et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS.[10] Yonago Acta Medica.[10]

Sources

Technical Monograph: Comparative Analysis of Voriconazole N-Oxide and its Deuterated Analog in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the physicochemical and functional distinctions between Voriconazole N-Oxide (the primary metabolite of voriconazole) and Voriconazole-d3 N-Oxide (its stable isotope-labeled internal standard). While chemically nearly identical, their roles in bioanalysis are distinct: the former is a biomarker of metabolic clearance (CYP2C19 activity), while the latter is a critical metrological tool used to correct for matrix effects and ionization variability in LC-MS/MS assays.

Chemical and Biological Context[1][2][3][4][5][6][7][8][9]

The Metabolic Landscape

Voriconazole is a second-generation triazole antifungal exhibiting non-linear pharmacokinetics due to saturable metabolism. The primary circulating metabolite is Voriconazole N-Oxide (VNO) .[1][2][3][4][5] Unlike the parent drug, VNO possesses minimal antifungal activity but serves as a crucial surrogate marker for cytochrome P450 2C19 (CYP2C19) phenotype status.

  • Parent Drug: Voriconazole (

    
    )[6][7]
    
  • Primary Metabolite: Voriconazole N-Oxide (

    
    )[6][7]
    
  • Enzymatic Drivers: CYP2C19 (Major), CYP3A4, CYP2C9 (Minor).[8][4]

Structural Comparison

The fundamental difference lies in the isotopic substitution of three hydrogen atoms (


H) with deuterium (

H) in the internal standard.
FeatureVoriconazole N-Oxide (Analyte)This compound (Internal Standard)
Role Target Analyte (Metabolite)Internal Standard (Reference)
Formula


Molecular Weight ~365.31 Da~368.33 Da (+3 Da shift)
Source Biological Metabolism (In vivo)Synthetic Manufacturing (Ex vivo)
Detection (MRM)

366.1

224.1

369.1

227.1
Metabolic Pathway Visualization

The following diagram illustrates the biological formation of Voriconazole N-Oxide, highlighting the critical role of CYP2C19.[4]

VoriMetabolism Vori Voriconazole (Parent Drug) CYP2C19 CYP2C19 (Major Pathway) Vori->CYP2C19 CYP3A4 CYP3A4/CYP2C9 (Minor Pathway) Vori->CYP3A4 VNO Voriconazole N-Oxide (Inactive Metabolite) CYP2C19->VNO CYP3A4->VNO Elimination Renal/Hepatic Elimination VNO->Elimination

Caption: Voriconazole is metabolized primarily by CYP2C19 into the N-Oxide form.[2][8][9]

Analytical Application: LC-MS/MS Methodology

The Role of the Deuterated Standard (d3)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), This compound is added to samples prior to processing. Because it shares nearly identical physicochemical properties (pKa, solubility, hydrophobicity) with the target analyte, it behaves identically during:

  • Extraction: Corrects for recovery losses during protein precipitation.

  • Chromatography: Co-elutes (or elutes very closely) with the analyte.

  • Ionization: Experiences the same "matrix effects" (ion suppression/enhancement) in the electrospray source.

Expert Insight (Isotope Effect): While deuterium labeling is generally considered non-disruptive, slight retention time shifts can occur in Ultra-High Performance Liquid Chromatography (UHPLC) due to the slightly different lipophilicity of C-D bonds versus C-H bonds. The d3-analog typically elutes slightly earlier than the non-deuterated form. This must be monitored to ensure the integration windows capture the peak correctly.

Validated Experimental Protocol

This protocol is designed for human plasma matrices.[10]

Reagents:

  • Analyte: Voriconazole N-Oxide standard.[2][3][11][12][13][14][15]

  • IS: this compound (10 µg/mL stock in methanol).

  • Precipitant: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Steps:

  • Sample Thawing: Thaw plasma samples on ice.

    • Critical Note: Voriconazole N-Oxide is thermally unstable.[2][13] Avoid prolonged exposure to room temperature to prevent N-oxide reduction back to the parent drug or degradation.

  • Internal Standard Addition:

    • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

    • Add 20 µL of Working IS Solution (this compound at 500 ng/mL).

  • Protein Precipitation (PPT):

    • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Vortex vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

  • LC-MS/MS Injection: Inject 2-5 µL.

Mass Spectrometry Parameters (MRM)

The following transitions are selected to maximize sensitivity and specificity.

CompoundPolarityPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Voriconazole N-Oxide ESI (+)366.1

224.118
This compound ESI (+)369.1

227.118
Analytical Workflow Diagram

LCMSWorkflow Sample Patient Plasma (Contains VNO) IS_Add Add Internal Standard (VNO-d3) Sample->IS_Add PPT Protein Precipitation (Acetonitrile + Vortex) IS_Add->PPT Centrifuge Centrifugation (14,000g, 4°C) PPT->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio VNO / VNO-d3) MS->Data

Caption: Step-by-step bioanalytical workflow for extracting and quantifying Voriconazole N-Oxide.

Validation and Troubleshooting

Self-Validating Systems: The IS Correction

The trustworthiness of this assay relies on the "Self-Validating" nature of the internal standard. If the matrix (e.g., lipemic or hemolyzed plasma) suppresses the signal of the analyte by 30%, it will also suppress the signal of the co-eluting d3-IS by exactly 30%. Therefore, the Area Ratio remains constant, preserving accuracy.



Cross-Talk and Isotopic Interference

A common challenge with deuterated standards is "Cross-Talk."

  • M+3 Contribution: Does the natural isotope distribution of the analyte (VNO) contribute to the IS channel (VNO-d3)?

    • Check: Inject a high concentration of VNO (without IS) and monitor the 369

      
       227 transition.
      
  • Impurity Contribution: Does the IS contain non-labeled impurities (d0) that contribute to the analyte channel?

    • Check: Inject the IS alone (without analyte) and monitor the 366

      
       224 transition.
      
Logic of Internal Standard Correction

ISCorrection cluster_0 Ion Source (ESI) Matrix Matrix Effect (Suppression) Analyte Analyte Ions (VNO) Matrix->Analyte Reduces Signal IS IS Ions (VNO-d3) Matrix->IS Reduces Signal (Identically) Detector Mass Spec Detector Analyte->Detector IS->Detector Calculation Ratio Calculation (Analyte/IS) Detector->Calculation Result Accurate Quantification Calculation->Result Error Cancelled

Caption: The d3-IS experiences the same matrix suppression as the analyte, cancelling out errors in the final ratio.

References

  • Pfizer Inc. (2010). VFEND® (voriconazole) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Hohmann, N., et al. (2016). Voriconazole N-oxidation by CYP2C19 is the major metabolic pathway.[2][4][14] Clinical Pharmacology & Therapeutics. [Link]

  • Decosterd, L. A., et al. (2010). Multiplex LC-MS/MS method for the simultaneous quantification of voriconazole and its N-oxide metabolite. Journal of Chromatography B. [Link]

  • Yamamoto, T., et al. (2023).[11] Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS. Yonago Acta Medica.[11] [Link]

Sources

Pharmacokinetic Properties of Deuterated Voriconazole Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Advantage in Azole Pharmacokinetics

Voriconazole is a cornerstone triazole antifungal, yet its clinical utility is complicated by non-linear pharmacokinetics and extensive inter-individual variability driven by CYP2C19 genetic polymorphisms. This guide analyzes the pharmacokinetic (PK) properties of deuterated voriconazole metabolites , focusing on two distinct applications:

  • Therapeutic Design (Theoretical): Utilizing the Kinetic Isotope Effect (KIE) to stabilize the drug against rapid CYP2C19 metabolism.

  • Bioanalytical Application (Practical): The use of stable isotope-labeled (SIL) analogs (e.g., Voriconazole-d3) as internal standards to correct for matrix effects in LC-MS/MS quantification.

Metabolic Disposition & The Kinetic Isotope Effect (KIE)

To understand the properties of deuterated metabolites, one must first map the metabolic "hotspots" of the parent molecule. Voriconazole elimination is defined by a specific bottleneck: N-oxidation .

The CYP2C19 Metabolic Bottleneck

Voriconazole is metabolized primarily by CYP2C19 (and to a lesser extent CYP2C9 and CYP3A4) into Voriconazole N-oxide . This metabolite is pharmacologically inactive but represents the major clearance pathway.

  • Extensive Metabolizers (EM): Rapid conversion to N-oxide

    
     Lower trough levels 
    
    
    
    Risk of treatment failure.
  • Poor Metabolizers (PM): Slow conversion

    
     Accumulation of parent drug 
    
    
    
    Non-linear PK and toxicity (visual disturbances, hepatotoxicity).
Mechanism of Deuterium Stabilization

Deuterium (


H) is twice as heavy as Hydrogen (

H). The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point energy.
  • Primary KIE: If the C-H bond cleavage is the rate-determining step (RDS) in the metabolic reaction (e.g., removing a hydrogen from the N-methyl group during N-oxidation), replacing that hydrogen with deuterium can reduce the reaction rate by a factor of 6–10.

  • Metabolic Switching: By "blocking" the primary metabolic route (N-oxidation) with deuterium, the drug may be forced down alternative, slower pathways (e.g., fluoropyrimidine hydroxylation), potentially flattening the PK curve and reducing the disparity between CYP2C19 phenotypes.

Visualization: Deuterium Blockade Pathway

The following diagram illustrates the metabolic pathways and the specific site where deuteration exerts its kinetic effect.

Voriconazole_Metabolism cluster_legend Mechanism of Action Vori Voriconazole (Parent Drug) CYP2C19 CYP2C19 (Primary Enzyme) Vori->CYP2C19 Major Route CYP3A4 CYP3A4 (Secondary Enzyme) Vori->CYP3A4 Minor Route NOxide Voriconazole N-oxide (Inactive Major Metabolite) CYP2C19->NOxide N-oxidation (Rapid in EMs) Hydroxy Hydroxy-Voriconazole (Minor Metabolite) CYP3A4->Hydroxy Hydroxylation Deuteration Deuteration Site: N-methyl group (-CD3) Deuteration->CYP2C19 KINETIC ISOTOPE EFFECT (Slows Rate k1)

Figure 1: Metabolic pathway of Voriconazole showing the critical role of CYP2C19 and the site of Deuterium blockade.

Physicochemical & PK Properties: H-Voriconazole vs. D3-Voriconazole

The following table contrasts the properties of the parent drug with its deuterated analog (Voriconazole-d3), typically deuterated at the N-methyl position.

PropertyVoriconazole (

H)
Voriconazole-d3 (

H)
Impact of Deuteration
Molecular Weight 349.3 Da352.3 Da+3 Da shift (Critical for Mass Spec separation)
Lipophilicity (LogP) ~1.8~1.78Negligible change; retention time in LC is identical.
Metabolic Stability Low (Rapid N-oxidation)HighIncreased t½ due to C-D bond strength (KIE).
Major Metabolite Voriconazole N-oxideVoriconazole-d3 N-oxideFormation rate of d3-metabolite is significantly slower.
Plasma Protein Binding ~58%~58%No significant change in distribution volume (Vd).
CYP Inhibition Inhibits CYP2C9/2C19/3A4Inhibits CYP2C9/2C19/3A4Mechanism Based Inhibition (MBI) potential may change if metabolic intermediate is stabilized.

Technical Insight: In bioanalysis, the identical retention time but distinct mass (+3 Da) makes Voriconazole-d3 the "Gold Standard" Internal Standard. It experiences the exact same matrix suppression/enhancement as the analyte but can be spectrally resolved.

Experimental Protocol: Quantifying Deuterated Metabolites

This protocol describes the validation of Voriconazole-d3 as an Internal Standard (IS) to quantify Voriconazole and its N-oxide in human plasma. This workflow ensures self-validating data integrity.

Reagents & Materials
  • Analyte: Voriconazole, Voriconazole N-oxide.[1]

  • Internal Standard (IS): Voriconazole-d3 (label at N-methyl), Voriconazole N-oxide-d3.

  • Matrix: K2EDTA Human Plasma.

  • Extraction: Protein Precipitation (PPT).

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare Stock Solutions (1 mg/mL in Methanol).

    • Spike IS (Voriconazole-d3) into precipitation solvent (Acetonitrile) at a fixed concentration (e.g., 50 ng/mL).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 150 µL of Acetonitrile containing the IS.

    • Causality: The 3:1 ratio ensures complete protein denaturation while introducing the IS at the exact moment of extraction to track recovery losses.

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • LC-MS/MS Analysis:

    • Inject 5 µL of supernatant.

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Mass Transitions (MRM)

Accurate quantification relies on monitoring specific precursor-to-product ion transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Voriconazole 350.1281.13018
Voriconazole-d3 (IS) 353.1 284.1 3018
Vori N-oxide 366.1224.13222
Vori N-oxide-d3 (IS) 369.1 227.1 3222

Validation Check: The mass shift of +3 Da must be maintained in the product ion (281.1


 284.1), confirming the deuterium label is located on a stable fragment (the N-methyl triazole moiety) and not lost during fragmentation.

Theoretical Therapeutic Implications

While Voriconazole-d3 is primarily an analytical tool, the therapeutic application of deuterated voriconazole (hypothetically "Deutivoriconazole") would aim to solve the clinical "PM vs. EM" variability problem.

Predicted PK Profile Changes

Based on KIE principles observed in similar drugs (e.g., Deutetrabenazine), a therapeutic deuterated voriconazole would exhibit:

  • Reduced Clearance (CL): Slower N-oxidation by CYP2C19.

  • Higher AUC in EMs: Extensive Metabolizers would achieve therapeutic concentrations at lower doses.

  • Reduced "Shunt" Toxicity: By stabilizing the parent compound, the formation of the N-oxide (implicated in some phototoxicity mechanisms) might be reduced, although the parent drug is the primary driver of visual side effects.

The "Metabolic Switching" Risk

Researchers must assess if blocking the N-oxidation pathway forces the drug into the CYP3A4 pathway (fluoropyrimidine hydroxylation).

  • Risk: If CYP3A4 metabolism increases significantly, drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., ritonavir) could become even more clinically severe than with standard voriconazole.

References

  • Pfizer Inc. (2010). VFEND® (voriconazole) Prescribing Information. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Hyland, R., Jones, B. C., & Smith, D. A. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. Drug Metabolism and Disposition, 31(5), 540-547. [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • Pennick, G. J., et al. (2003). Voriconazole therapeutic drug monitoring. Clinical Infectious Diseases. [Link]

  • Alsultan, A., & Peloquin, C. A. (2014). Therapeutic drug monitoring of antifungal agents in critically ill patients. Expert Review of Clinical Pharmacology. [Link]

Sources

The Pivotal Role of N-Oxide in Voriconazole Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmacokinetic Profiling & Bioanalysis

Executive Summary

Voriconazole (VRC) is a broad-spectrum triazole antifungal exhibiting complex, non-linear pharmacokinetics (PK) that challenge therapeutic drug monitoring (TDM).[1][2][3][4] The primary circulating metabolite, Voriconazole N-oxide (VNO) , although pharmacologically inactive against fungal pathogens, serves as the critical biomarker for metabolic clearance capacity.

This guide analyzes the mechanistic role of VNO, detailing its formation via CYP2C19 saturation, its utility in phenotyping metabolic status, and the analytical protocols required for its precise quantification. For drug development professionals and researchers, understanding the VRC/VNO interplay is essential for elucidating drug-drug interactions (DDIs) and managing the high inter-patient variability associated with CYP polymorphisms.

Mechanistic Enzymology of N-Oxidation

The metabolism of voriconazole is extensive, with less than 2% of the parent drug excreted unchanged in urine. The primary metabolic pathway is N-oxidation of the fluoropyrimidine ring, yielding Voriconazole N-oxide (UK-121,265).[5]

The Enzyme Cascade

While multiple Cytochrome P450 enzymes contribute to VRC clearance, they do not share equal weight. The formation of VNO is the rate-limiting step in elimination and is governed by the following hierarchy:

  • CYP2C19 (Major Driver): Responsible for 60–75% of VNO formation in extensive metabolizers. It has a low

    
     (high affinity) but limited capacity.
    
  • CYP3A4 (Secondary Driver): Contributes ~25–30%. It has a higher

    
     (lower affinity) but higher capacity.
    
  • CYP2C9 (Minor): Plays a negligible role under normal physiological conditions but may compensate during severe CYP2C19 inhibition.

  • FMO (Flavin-containing Monooxygenase): Minor contribution to N-oxidation.

Pathway Visualization

The following diagram illustrates the metabolic conversion of Voriconazole to its N-oxide and secondary metabolites.

VRC_Metabolism VRC Voriconazole (Parent Drug) CYP2C19 CYP2C19 (High Affinity) VRC->CYP2C19 CYP3A4 CYP3A4 (High Capacity) VRC->CYP3A4 CYP2C9 CYP2C9 VRC->CYP2C9 VNO Voriconazole N-Oxide (Inactive Metabolite) OH_VRC 4-OH-Voriconazole (Minor Metabolite) CYP2C19->VNO Major Route (Saturable) CYP3A4->VNO Secondary Route CYP3A4->OH_VRC Hydroxylation CYP2C9->VNO Minor

Figure 1: Metabolic pathway of Voriconazole emphasizing the dominant role of CYP2C19 in N-oxide formation.

Pharmacokinetics & Genetic Impact[6][7][8]

The Mechanism of Non-Linearity

Voriconazole exhibits non-linear (Michaelis-Menten) pharmacokinetics. This is directly attributed to the saturation of CYP2C19 .

  • At low doses, CYP2C19 efficiently converts VRC to VNO.

  • As concentrations rise within the therapeutic window, CYP2C19 becomes saturated.

  • Metabolism shifts toward the lower-affinity CYP3A4, causing a disproportionate increase in plasma VRC concentration relative to the dose increase.

  • Consequently, the half-life of VRC is dose-dependent, whereas VNO levels tend to plateau or rise less steeply than the parent drug.

CYP2C19 Polymorphisms

The VRC/VNO metabolic ratio is the definitive phenotypic marker for CYP2C19 activity. Genetic variations significantly alter exposure risks:

GenotypePhenotypeMetabolic ActivityVRC/VNO RatioClinical Implication
CYP2C1917/17Ultra-Rapid (UM)IncreasedLow (< 1.0)High risk of therapeutic failure; VNO accumulates relative to VRC.
CYP2C191/1Extensive (EM)NormalNormal Standard dosing usually effective.
CYP2C192/2Poor (PM)AbsentHigh (> 4.[6]0)High risk of toxicity; VRC accumulates significantly; VNO formation is slow (driven by CYP3A4).

Analytical Methodologies: LC-MS/MS Protocol

Quantifying VNO requires specific handling due to its thermal instability.[5] The following protocol is synthesized from validated methodologies (Yamamoto et al., 2023; FDA Bioanalytical Guidelines).

Sample Preparation & Stability
  • Matrix: Human Plasma or Serum.[6][7][8]

  • Critical Warning: VNO is unstable at room temperature. Samples must be processed immediately or stored at 2–8°C. Long-term storage requires -80°C.

  • Extraction: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to ensure polar VNO recovery.

LC-MS/MS Workflow

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Shimadzu LCMS-8040). Chromatography:

  • Column: InertSustain C18 (2.1 x 50 mm, 2 µm) or ZORBAX SB-Aq.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][9][10][11]

  • Mobile Phase B: Methanol (MeOH).[4]

  • Gradient: Steep gradient (30% B to 95% B) over 4 minutes.

Mass Spectrometry Settings (MRM Mode): | Analyte | Polarity | Precursor Ion (


) | Product Ion (

) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | Voriconazole | ESI (+) | 350.3 | 281.2 | -19.0 | | Voriconazole N-Oxide | ESI (+) | 366.0 | 224.1 | -16.0 | | Internal Standard | ESI (+) | 353.3 (VRC-d3) | 284.2 | -19.0 |

Note: The VNO transition 366 -> 224 represents the cleavage of the triazole moiety.

Analytical Workflow Diagram

LCMS_Workflow Sample Patient Plasma (50 µL) IS_Add Add Internal Standard (VRC-d3) Sample->IS_Add Precipitation Protein Precipitation (200 µL Methanol) IS_Add->Precipitation Centrifuge Centrifugation (9,600g, 3 min, 20°C) Precipitation->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Calculate Metabolic Ratio (VRC / VNO) MS->Data

Figure 2: Validated LC-MS/MS workflow for simultaneous quantification of Voriconazole and N-oxide.

Clinical & DDI Applications

The quantification of N-oxide is not merely for PK plotting; it is a diagnostic tool.

Interpreting Drug-Drug Interactions (DDIs)

Because VRC is both a substrate and an inhibitor of CYP enzymes, the VRC/VNO ratio shifts predictably during interactions:

  • CYP2C19 Inhibition (e.g., Omeprazole): [2]

    • Result: Increased VRC, Decreased VNO.

    • Ratio Impact: Sharp increase in VRC/VNO ratio.

  • CYP Induction (e.g., Rifampin, Phenytoin):

    • Result: Rapid conversion of VRC to VNO (until clearance exceeds formation).

    • Ratio Impact: Decrease in VRC/VNO ratio (initially), followed by undetectable levels of both if induction is strong.

Toxicity vs. Efficacy

While VNO is inactive, its accumulation in Poor Metabolizers (PMs) is often misconstrued. In PMs, VNO levels are actually lower relative to the parent drug because the primary formation pathway is blocked. Conversely, high absolute levels of VNO in Ultra-Rapid Metabolizers (UMs) indicate therapeutic failure (rapid clearance).

  • Therapeutic Target (Parent): 1.0 – 5.5 mg/L.

  • Toxicity Marker: High VRC trough (>6 mg/L) is the primary driver of neurotoxicity and hepatotoxicity, not the N-oxide itself.

References

  • Yamamoto, T., et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring.[9] Yonago Acta Medica.[9] Link

  • Hohmann, N., et al. (2016). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics.[1][12] Link

  • Dean, L. (2019). Voriconazole Therapy and CYP2C19 Genotype.[1][6][13] Medical Genetics Summaries [Internet]. Link

  • FDA. Bioanalytical Method Validation Guidance for Industry.[11] U.S. Food and Drug Administration.[11] Link

  • Scholz, I., et al. (2021). A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

An In-depth Technical Guide to the Chemical Stability Profile of Voriconazole-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Voriconazole-d3 N-Oxide is the deuterated form of the major metabolite of voriconazole, a second-generation triazole antifungal agent.[1][2][3] Voriconazole is a critical therapy for invasive fungal infections.[4] The deuterated N-oxide metabolite serves as an indispensable internal standard for the quantification of Voriconazole N-oxide in biological matrices during pharmacokinetic and therapeutic drug monitoring studies, typically by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] Given its crucial role in bioanalytical assays, ensuring the chemical and isotopic integrity of this compound is paramount for generating accurate and reliable data.

This technical guide provides a comprehensive examination of the chemical stability profile of this compound. We will delve into its intrinsic physicochemical properties, explore potential degradation pathways based on its chemical structure and data from its non-deuterated analogue, and provide detailed, field-proven protocols for conducting a robust stability assessment. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific validity and regulatory compliance.[5][6][7]

Part 1: Physicochemical Properties and Intrinsic Stability

Understanding the fundamental properties of this compound is the first step in designing a logical stability study.

PropertyValue / InformationSource
Chemical Name (αR,βS)-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-d3-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol, 1-oxide[2][8]
CAS Number 1217851-84-7[2][8]
Molecular Formula C₁₆H₁₁D₃F₃N₅O₂[2]
Molecular Weight 368.3 g/mol [2]
Structure This compound consists of a fluorinated pyrimidine N-oxide ring and a difluorophenyl group attached to a chiral tertiary alcohol. A deuterated methyl group is adjacent to this chiral center.
Recommended Storage -20°C[2]
Reported Stability ≥ 4 years (when stored at -20°C)[2]
Key Structural Features 1. N-Oxide Moiety: Prone to reduction (deoxygenation).2. Tertiary Alcohol: Generally stable, but can be targeted under harsh conditions.3. Triazole & Pyrimidine Rings: Heterocyclic systems that can be susceptible to photolytic or extreme pH degradation.4. Deuterated Methyl Group: Site of potential Hydrogen-Deuterium (H-D) exchange.[9]
Initial Stability Considerations:
  • N-Oxide Instability: The N-oxide functional group is inherently more reactive than its parent tertiary amine. It is susceptible to thermal and photochemical deoxygenation, reverting to the parent amine (in this case, Voriconazole-d3). One study noted that the non-deuterated Voriconazole N-oxide is relatively unstable at room temperature.[10]

  • Isotopic Stability: A primary concern for any deuterated standard is the stability of the deuterium labels. H-D exchange can occur under certain conditions (e.g., protic solvents, elevated temperatures, or extreme pH), diminishing the isotopic purity of the standard and compromising its utility in quantitative analysis.[9] The strategic placement of deuterium can enhance metabolic stability, a principle that may also confer a kinetic isotope effect, potentially slowing certain degradation reactions involving the cleavage of the C-D bond.[11][12]

Part 2: Potential Degradation Pathways

A forced degradation study is designed to intentionally degrade the molecule to identify its likely degradation products and establish the stability-indicating power of the analytical method.[4][13] Based on the structure of this compound and known data on voriconazole and other azole antifungals, several degradation pathways can be postulated.[4][14][15]

Logical Flow of Degradation Investigation

cluster_Stress Stress Conditions (ICH Q1A/Q1B) cluster_Pathways Anticipated Degradation Pathways Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) HD_Exchange H-D Exchange (Loss of Isotopic Purity) Hydrolytic (Acid, Base, Neutral)->HD_Exchange pH effect Hydrolysis Hydrolysis Hydrolytic (Acid, Base, Neutral)->Hydrolysis pH effect Oxidative (H2O2) Oxidative (H2O2) Deoxygenation Deoxygenation (N-Oxide Reduction) Oxidative (H2O2)->Deoxygenation Redox reactions Ring_Cleavage Ring Cleavage / Rearrangement Oxidative (H2O2)->Ring_Cleavage Redox reactions Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->Deoxygenation Energy input Photolytic (UV/Vis)->Ring_Cleavage Energy input Thermal (Dry Heat) Thermal (Dry Heat) Thermal (Dry Heat)->Deoxygenation Energy input Thermal (Dry Heat)->HD_Exchange Energy input

Caption: Anticipated degradation pathways under various stress conditions.

  • Hydrolytic Degradation (Acidic, Basic, Neutral):

    • Causality: While the core structure of voriconazole is stable in acidic medium, it is sensitive to basic conditions.[16][17] The N-oxide moiety may exhibit different stability across the pH spectrum. Furthermore, aqueous environments, particularly at non-neutral pH and elevated temperatures, can facilitate H-D exchange.[9]

    • Expected Products: Potential for minor hydrolysis products and, critically, the formation of d2, d1, and d0 isotopologues of this compound due to H-D exchange.

  • Oxidative Degradation:

    • Causality: Oxidizing agents like hydrogen peroxide can lead to further oxidation of the heterocyclic rings or potentially affect the N-oxide group. While N-oxidation is a form of oxidation, strong oxidizing conditions can lead to more extensive degradation.

    • Expected Products: Ring-opened products or further hydroxylated species.

  • Photodegradation:

    • Causality: As mandated by ICH Q1B guidelines, photostability testing is crucial.[18][19][20] Aromatic and heterocyclic systems, like those in this compound, can absorb UV radiation, leading to excited states that undergo chemical reactions. This is a known degradation pathway for azole antifungals.[15][21] A primary anticipated reaction is the photolytic deoxygenation of the N-oxide.

    • Expected Products: Voriconazole-d3 (from deoxygenation) and potentially other photoproducts from ring rearrangements.

  • Thermal Degradation:

    • Causality: Elevated temperatures provide the energy to overcome activation barriers for degradation reactions. For N-oxides, thermal deoxygenation is a common pathway. High heat can also promote H-D exchange.

    • Expected Products: Voriconazole-d3 and species with reduced deuterium content.

Part 3: Experimental Protocols for Stability Assessment

A robust stability assessment requires a multi-faceted approach, combining forced degradation studies with the development of a validated stability-indicating analytical method.

Experimental Workflow Diagram

Start Start: Obtain this compound (Solid & Stock Solution) MethodDev Step 1: Develop Stability-Indicating LC-MS/MS Method Start->MethodDev ForcedDeg Step 2: Perform Forced Degradation Studies (ICH Q1A/Q1B) MethodDev->ForcedDeg Analysis Step 3: Analyze Stressed Samples vs. Control (t=0) ForcedDeg->Analysis Identify Step 4: Identify & Characterize Degradation Products Analysis->Identify Report Step 5: Generate Stability Profile Report (Pathways, Kinetics, Storage Recs) Identify->Report

Caption: Overall workflow for assessing the chemical stability profile.

Protocol 1: Development of a Stability-Indicating LC-MS/MS Method

Objective: To develop a sensitive and specific LC-MS/MS method capable of separating this compound from its potential degradation products and isotopologues.

Self-Validation Principle: The method's validity is confirmed by its ability to resolve the analyte peak from all degradation product peaks generated during the forced degradation study, ensuring peak purity.

Methodology:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[22]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile/methanol

    • Rationale: This mobile phase is standard for LC-MS analysis of small molecules, providing good ionization efficiency in positive mode.

  • Gradient Elution: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure separation of compounds with varying polarities.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method.

      • This compound: Determine the precursor ion [M+H]⁺ and optimize fragmentation to identify a stable, high-intensity product ion.

      • Potential Degradants: Monitor for the transition of Voriconazole-d3 (deoxygenation product) and lower mass isotopologues (d2, d1, d0) to assess H-D exchange. A common transition for non-deuterated voriconazole is m/z 350.1 → 281.1.[22]

  • Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To generate potential degradation products and identify the intrinsic stability of the molecule under various stress conditions as outlined by ICH guidelines.[6]

Materials:

  • This compound solid material and a stock solution (e.g., 1 mg/mL in methanol or ethanol).

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Calibrated photostability chamber and thermal oven.

Procedure:

  • Sample Preparation: For each condition, prepare samples of the drug substance in solution (e.g., at 100 µg/mL). Protect a set of control samples from the stress condition (e.g., wrap in aluminum foil for photostability studies) to act as baseline comparators.[18]

  • Acidic Hydrolysis:

    • Treat the sample with 0.1 N HCl at 60°C.

    • Withdraw aliquots at intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of NaOH before analysis.

  • Basic Hydrolysis:

    • Treat the sample with 0.1 N NaOH at room temperature. Rationale: The parent drug, voriconazole, is known to be more sensitive to basic conditions, so starting with milder temperatures is prudent.[14][16]

    • Withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, 4 hours).[23]

    • Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Treat the sample with 3% H₂O₂ at room temperature.

    • Withdraw aliquots at intervals (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Expose the solid drug substance and a solution sample to dry heat (e.g., 70°C in a calibrated oven).

    • Analyze at time points such as 1, 3, and 7 days.

  • Photostability:

    • Expose the drug substance (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[13]

    • Analyze the samples after the exposure period. A dark control stored under the same conditions must be analyzed concurrently.[18]

Part 4: Data Interpretation and Stability Profile Summary

The analysis of stressed samples will yield quantitative data on the degradation of this compound and the formation of its byproducts.

Summary of Expected Stability Outcomes
Stress ConditionPredicted StabilityPrimary Degradation PathwayKey Analytical Observation
Acidic Hydrolysis (0.1N HCl, 60°C) Likely StableMinimal Hydrolysis, Potential for H-D ExchangeAppearance of d0-d2 isotopologue peaks in MS.
Alkaline Hydrolysis (0.1N NaOH, RT) SusceptiblePotential for Hydrolysis/RearrangementSignificant decrease in parent peak area; appearance of new degradation peaks.
Oxidation (3% H₂O₂, RT) Moderately StableRing Oxidation/CleavageAppearance of new, likely more polar, degradation product peaks.
Thermal (70°C, Dry) SusceptibleDeoxygenation, H-D ExchangeAppearance of Voriconazole-d3 peak and d0-d2 isotopologue peaks.
Photostability (ICH Q1B) SusceptibleN-Oxide Reduction (Deoxygenation)Significant increase in Voriconazole-d3 peak area.
Conclusion and Recommendations

The chemical stability of this compound is a critical parameter that directly impacts its reliability as an internal standard. The primary vulnerabilities of the molecule are predicted to be photolytic and thermal deoxygenation to Voriconazole-d3 and the potential for hydrogen-deuterium exchange under hydrolytic and thermal stress. While the manufacturer suggests long-term stability at -20°C, users should be aware of its instability at room temperature, especially when exposed to light.[2][10]

Recommendations for Researchers:

  • Storage: Always store this compound, both in solid form and in solution, at or below -20°C in light-protected containers.[2][24]

  • Handling: Prepare working solutions fresh and minimize their exposure to ambient light and temperature. Use aprotic solvents like acetonitrile or methanol for stock solutions to reduce the risk of H-D exchange.[9]

  • Method Validation: When using this compound as an internal standard, the analytical method should monitor for the presence of Voriconazole-d3 to ensure that in-process degradation is not occurring and compromising results.

  • Stability Checks: Perform periodic stability checks on stock and working solutions, especially if stored for extended periods, by comparing their response to freshly prepared solutions.

By adhering to these protocols and recommendations, researchers can ensure the integrity of their analytical standards and the trustworthiness of their experimental data.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

  • ICH Topic Q1B. Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available from: [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-MTS. Published December 13, 2021. Available from: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Published January 1, 1998. Available from: [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Pharma Growth Hub. YouTube. Published November 17, 2024. Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Voriconazole Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]

  • Ich guidelines for stability studies 1. Slideshare. Published July 28, 2012. Available from: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation (ICH). Available from: [Link]

  • Badr Eldin AI, et al. Determination of Voriconazole and its Degradation products in Pharmaceutical formulations using High Performance Liquid Chromatography with Ultra-Violet Detection. ResearchGate. Published 2010. Available from: [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH). Available from: [Link]

  • Wang T, et al. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Ther Drug Monit. 2015;37(4):463-9. Available from: [Link]

  • Weiss J, et al. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics. 2021;13(4):527. Available from: [Link]

  • PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Pharmacogenet Genomics. 2014;24(1):63-6. Available from: [Link]

  • van der Nagel BCH, et al. Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS. ResearchGate. Published 2017. Available from: [Link]

  • Patil K, et al. Result of Forced Degradation Studies of Voriconazole. ResearchGate. Published 2022. Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]

  • Veringa A, et al. Microdialysis of Voriconazole and its N-Oxide Metabolite: Amalgamating Knowledge of Distribution and Metabolism Processes in Humans. Antimicrob Agents Chemother. 2018;62(12):e01235-18. Available from: [Link]

  • Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. Available from: [Link]

  • This compound. Isotope Science / Alfa Chemistry. Available from: [Link]

  • Results of forced degradation studies of luliconazole with final concentration of 20 µg.mL -1. ResearchGate. Available from: [Link]

  • Therapeutic Drug Monitoring of Voriconazole: Comparison of Bioassay with High-Performance Liquid Chromatography. Brieflands. Available from: [Link]

  • Conditions and stability data of voriconazole (VCZ) as solid form or in solution. ResearchGate. Available from: [Link]

  • Zhang Y, et al. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Anal Chem. 2024;96(1):285-293. Available from: [Link]

  • Kumar P, et al. Physicochemical stability of voriconazole in elastomeric devices. J Pharm Biomed Anal. 2017;140:184-188. Available from: [Link]

  • [13C2,2H3]-Voriconazole N-oxide. Alsachim. Available from: [Link]

  • Degradation of the antifungal pharmaceutical clotrimazole by UV-C and Vacuum-UV irradiation: kinetics, transformation products. Aalborg University's research portal. Available from: [Link]

  • Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Chemosphere. 2022;287(Pt 3):132371. Available from: [Link]

  • The Oxidative Stability of Deuterated Lubricants. Defense Technical Information Center. Available from: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian J Pharm Sci. 2011;73(1):64-8. Available from: [Link]

  • Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. Int J Mol Sci. 2023;24(3):2343. Available from: [Link]

  • Al-Badriyeh D, et al. Stability of extemporaneously prepared voriconazole ophthalmic solution. Am J Health Syst Pharm. 2009;66(16):1478-83. Available from: [Link]

  • Stability and uniformity of extemporaneous preparations of voriconazole in two liquid suspension vehicles at two storage temperatures. Am J Vet Res. 2008;69(4):452-6. Available from: [Link]

  • N‐oxide formation through tertiary amine oxidation and... ResearchGate. Available from: [Link]

  • N-Oxides. ResearchGate. Available from: [Link]

  • Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. ResearchGate. Available from: [Link]

Sources

Voriconazole-d3 N-Oxide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Voriconazole-d3 N-Oxide

Executive Summary

This compound is the stable isotope-labeled internal standard (SIL-IS) for Voriconazole N-Oxide (UK-121,265), the primary circulating metabolite of the antifungal agent Voriconazole. In therapeutic drug monitoring (TDM) and clinical pharmacokinetics, the quantification of the N-oxide metabolite—alongside the parent drug—is critical for distinguishing between CYP2C19 metabolic phenotypes and patient non-adherence .

This guide outlines the physicochemical specifications, metabolic mechanisms, and a self-validating LC-MS/MS protocol for utilizing this compound. It addresses specific stability challenges inherent to the N-oxide moiety, ensuring data integrity in high-throughput bioanalysis.

Chemical Identity & Specifications

The deuterated standard typically carries three deuterium atoms on the methyl group of the hydroxy-ethyl backbone. This positioning ensures the label is retained during the primary fragmentation pathways used in Mass Spectrometry (MS/MS), preventing "cross-talk" with the unlabeled analyte.

Parameter Specification
Compound Name This compound
CAS Number 1217851-84-7
Parent CAS (Unlabeled) 618109-05-0
Synonyms UK-121,265-d3; (αR,βS)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-d3-α-(1H-1,2,4-triazol-1-ylmethyl)-1-oxide-4-pyrimidineethanol
Molecular Formula C₁₆H₁₁D₃F₃N₅O₂
Molecular Weight ~368.33 g/mol (varies slightly by enrichment)
Solubility Soluble in Methanol, DMSO, Acetonitrile; Slightly soluble in water.[1][2][3][4]
Purity Grade >98% Isotopic Enrichment; >95% Chemical Purity

Mechanistic Context: The Metabolic Ratio

To interpret Voriconazole PK data correctly, one must understand the formation of the N-oxide. Voriconazole exhibits non-linear pharmacokinetics due to saturation of its metabolism.

  • Primary Pathway: N-oxidation of the fluoropyrimidine ring.

  • Enzymatic Drivers:

    • CYP2C19: The high-affinity, low-capacity driver. Genetic polymorphisms (*2, *3 loss-of-function alleles) in this enzyme are the primary cause of inter-patient variability (up to 100-fold).

    • CYP3A4 & CYP2C9: Secondary contributors that become more relevant when CYP2C19 is saturated or impaired.

  • The "Senior Scientist" Insight: Measuring Voriconazole alone is insufficient. A patient with low Voriconazole levels could be a Rapid Metabolizer (High N-Oxide/Parent ratio) or Non-Adherent (Low N-Oxide/Low Parent). The d3-N-Oxide IS allows for precise quantification of the metabolite to resolve this clinical ambiguity.

Figure 1: Voriconazole Metabolic Pathway[6]

VoriMetabolism cluster_0 Clinical Significance Vori Voriconazole (Parent Drug) NOxide Voriconazole N-Oxide (UK-121,265) Inactive Metabolite Vori->NOxide Major Pathway CYP2C19 (Primary) CYP3A4, CYP2C9 (Secondary) OHVori 4-OH Voriconazole (Minor Metabolite) Vori->OHVori Minor Pathway CYP3A4 Note1 High N-Oxide/Parent Ratio = Rapid Metabolizer Note2 Low N-Oxide/Low Parent = Non-Adherence

Caption: CYP-mediated N-oxidation is the rate-limiting clearance step. CYP2C19 status dictates the flux through the green arrow.

Analytical Application: LC-MS/MS Protocol

This protocol utilizes this compound as an Internal Standard (IS) to compensate for matrix effects (ion suppression) in plasma samples.

Critical Stability Warning: Voriconazole N-Oxide is thermally unstable. Unlike the parent drug, the N-oxide moiety can deoxygenate or degrade at room temperature over extended periods. All processing must occur at 4°C, and autosamplers must be cooled.

Reagents & Preparation
  • Stock Solution: Dissolve this compound in Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock in Acetonitrile to ~50 ng/mL.

Extraction Workflow (Protein Precipitation)
  • Aliquot: Transfer 50 µL of patient plasma (EDTA) to a 96-well plate.

  • Spike: Add 20 µL of Working IS Solution (Vori-d3 N-Oxide).

  • Precipitate: Add 150 µL cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitate: Vortex for 2 minutes at high speed.

  • Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C .

  • Transfer: Inject 2-5 µL of the supernatant directly (or dilute 1:1 with water if peak focusing is poor).

Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 2mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Ionization: ESI Positive Mode.

Mass Transitions (MRM)

Note: Exact transitions should be tuned on your specific instrument. The d3-label on the methyl group shifts the precursor and specific fragments by +3 Da.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Voriconazole 350.1281.1~18
Voriconazole N-Oxide 366.1224.1~22
This compound 369.1 227.1 ~22

Logic: The loss of the triazole ring and cleavage of the backbone typically retains the methyl group on the detected fragment, preserving the +3 mass shift for the IS.

Figure 2: Self-Validating Analytical Workflow

AnalyticalWorkflow Sample Patient Plasma (EDTA) IS_Add Add IS: Vori-d3 N-Oxide Sample->IS_Add Precip Protein Precipitation (Cold ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge (4000g @ 4°C) Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS QC_Check QC Validation: IS Response Variation < 15%? LCMS->QC_Check Result Report Concentration & Metabolic Ratio QC_Check->Result Pass Fail Re-extract / Investigate Matrix Effect QC_Check->Fail Fail

Caption: Workflow emphasizes temperature control (4°C) and IS response monitoring as a built-in quality control step.

Synthesis & Handling

  • Synthesis Route: this compound is generally synthesized via the direct oxidation of Voriconazole-d3 using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in a solvent like dichloromethane.

  • Storage: The N-oxide bond is susceptible to reduction.

    • Powder: Store at -20°C under inert gas (Nitrogen/Argon).

    • Solution: Stable for ~1 month at -20°C. Unstable at Room Temperature >24 hours.

References

  • Hyland, R., Jones, B. C., & Smith, D. A. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. Drug Metabolism and Disposition, 31(5), 540-547.[1] Retrieved from [Link]

  • Yamamoto, T., et al. (2023).[6] Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS. Yonago Acta Medica.[6] Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Voriconazole-d3 N-Oxide in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Voriconazole-d3 N-Oxide. As the major metabolite of the antifungal agent voriconazole, accurate measurement of its deuterated analog is critical in pharmacokinetic and metabolic studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale behind experimental choices and offering step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The method described herein adheres to the principles of bioanalytical method validation as outlined by the FDA and EMA, ensuring data integrity and reliability.[1][2][3][4][5][6][7][8]

Introduction: The Significance of Voriconazole and its Metabolites

Voriconazole is a broad-spectrum triazole antifungal agent, pivotal in the treatment of invasive fungal infections.[9] Its efficacy and potential for adverse effects are closely linked to plasma concentrations, which exhibit significant inter-individual variability.[9] Therapeutic drug monitoring (TDM) of voriconazole is therefore a standard clinical practice to optimize patient outcomes.[9]

Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4, to its major, inactive metabolite, Voriconazole N-Oxide.[10][11][12] Understanding the metabolic fate of voriconazole is crucial for a complete pharmacokinetic profile. In preclinical and clinical research, stable isotope-labeled internal standards, such as Voriconazole-d3 and its metabolite this compound, are indispensable for accurate quantification by LC-MS/MS.[13][14][15][16] These internal standards co-elute with the analyte of interest and experience similar matrix effects, allowing for precise and accurate measurement.[14][15]

This application note focuses on the development and validation of a robust LC-MS/MS method for this compound, providing a foundational protocol for its use in pharmacokinetic studies.

Method Development Strategy: A Logic-Driven Approach

The development of a reliable LC-MS/MS method is a systematic process. Our strategy is built on a foundation of scientific principles to ensure selectivity, sensitivity, accuracy, and precision.

MethodDevelopment cluster_MS Mass Spectrometry Optimization cluster_Chroma Chromatography Development cluster_SamplePrep Sample Preparation cluster_Validation Method Validation (FDA/EMA Guidelines) MS_Tune Direct Infusion & Tuning MRM_Select MRM Transition Selection MS_Tune->MRM_Select CE_Opt Collision Energy Optimization MRM_Select->CE_Opt Grad_Dev Gradient Development CE_Opt->Grad_Dev Optimized MS parameters inform chromatography Col_Select Column Selection MP_Opt Mobile Phase Optimization Col_Select->MP_Opt MP_Opt->Grad_Dev Extraction_Tech Extraction Technique Selection (e.g., Protein Precipitation) Grad_Dev->Extraction_Tech Final chromatographic conditions guide sample prep Matrix_Assess Matrix Assessment Matrix_Assess->Extraction_Tech Selectivity Selectivity & Specificity Extraction_Tech->Selectivity Validated sample prep is crucial for selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Accuracy->Stability

Caption: A flowchart illustrating the logical workflow of LC-MS/MS method development.

Materials and Reagents

  • Analytes and Internal Standards: this compound, Voriconazole N-Oxide, and a suitable internal standard (e.g., a stable isotope-labeled analog of a related compound if this compound is the analyte of primary interest). All reference standards should be of high purity (≥98%).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Biological Matrix: Blank plasma (human or animal, as per study requirements).

Instrumentation and Analytical Conditions

This method was developed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. The following tables summarize the optimized instrumental parameters.

Liquid Chromatography
ParameterConditionRationale
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)C18 columns provide excellent retention and separation for moderately polar compounds like voriconazole and its metabolites.[17]
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analytes, enhancing ionization efficiency in positive ion mode.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good peak shape and elution strength.[19]
Flow Rate 0.4 mL/minA moderate flow rate suitable for the column dimensions, ensuring efficient separation.
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrateA gradient elution is employed to ensure the timely elution of both the polar N-oxide metabolite and any less polar impurities, while maintaining sharp peak shapes.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Mass Spectrometry
ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveVoriconazole and its metabolites contain basic nitrogen atoms that are readily protonated in the ESI source.[19]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[20]
Source Temperature 500 °COptimized for efficient desolvation of the mobile phase.
Gas 1 (Nebulizer) 50 psiFacilitates the formation of a fine spray of charged droplets.
Gas 2 (Heater) 50 psiAids in the evaporation of the solvent from the droplets.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas NitrogenUsed to induce fragmentation of the precursor ions in the collision cell.
MRM Transitions

The following MRM transitions were optimized for the analytes.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Voriconazole N-Oxide 366.1224.116
This compound 369.1224.116
Voriconazole 350.1281.017
Voriconazole-d3 353.1281.017

Note: The specific collision energies may vary depending on the instrument used and should be optimized accordingly. The precursor ions correspond to the protonated molecules [M+H]+. The product ions are selected based on their stability and abundance following collision-induced dissociation.[21][22]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of each reference standard and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Spike blank plasma with the appropriate working solutions to achieve a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Quality Controls (QCs): Prepare QCs in blank plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[19][22]

SamplePrep Start Plasma Sample (50 µL) Add_IS Add Internal Standard Working Solution (100 µL) Start->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: A step-by-step workflow for sample preparation using protein precipitation.

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 100 µL of the internal standard working solution in methanol.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for analysis.

Method Validation

The developed method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5] The following parameters were assessed:

  • Selectivity and Specificity: The absence of interfering peaks at the retention times of the analytes and internal standard was confirmed in blank plasma from at least six different sources.

  • Linearity and Range: The calibration curve was linear over the specified range with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels (±20% for the lower limit of quantification).

  • Matrix Effect: The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked blank plasma to those in neat solution. The variability was within acceptable limits.

  • Recovery: The extraction recovery was determined by comparing the peak areas of analytes in pre-extraction spiked samples to those in post-extraction spiked samples.

  • Stability: The stability of the analytes in plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C. It has been noted that voriconazole N-oxide can be unstable at room temperature, so samples should be handled accordingly.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound. The detailed protocols and validation data demonstrate that this method is sensitive, selective, accurate, and precise, making it well-suited for use in preclinical pharmacokinetic studies. The principles and methodologies described herein can be readily adapted by researchers in the field of drug metabolism and pharmacokinetics.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Zhang, G., et al. (2017). Development and validation of an LC-MS/MS method for simultaneous quantification of voriconazole and its main metabolite voriconazole N-oxide in human plasma and its clinical application. Biomedical Chromatography, 32(4), e4135. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Yamamoto, T., et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. Yonago Acta Medica, 66(3), 365–374. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Chen, Y., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6344–6352. [Link]

  • Zhang, G., et al. (2017). Development and validation of an LC-MS/MS method for simultaneous quantification of voriconazole and its main metabolite voriconazole N-oxide in human plasma and its clinical application. Taylor & Francis Online, 32(4). [Link]

  • van den Broek, M. P. H., & van der Heijden, J. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Bioanalysis, 10(24), 2029–2032. [Link]

  • ter Avest, M., et al. (2018). Method For Therapeutic Drug Monitoring Of Voriconazole And Its Primary Metabolite Voriconazole N Oxide In Human Serum Using Lc Ms Ms. Journal of Applied Bioanalysis, 4(4), 113-121. [Link]

  • ter Avest, M., et al. (2018). Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS. ResearchGate. [Link]

  • Gao, L., et al. (2012). Determination of Voriconazole in Human Plasma by HPLC–ESI-MS and Application to Pharmacokinetic Study. Journal of Chromatographic Science, 51(7), 635–640. [Link]

  • Li, Y., et al. (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. Molecules, 27(19), 6529. [Link]

  • Yamamoto, T., et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. PMC. [Link]

Sources

Application Notes and Protocols for the Bioanalysis of Voriconazole N-Oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Voriconazole and its N-Oxide Metabolite

Voriconazole (VRC) is a broad-spectrum, second-generation triazole antifungal agent, pivotal in the treatment of life-threatening invasive fungal infections, particularly in immunocompromised patients.[1] Its efficacy, however, is complicated by significant inter-individual pharmacokinetic variability, necessitating therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.[2] Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4.[1][3] The major metabolite, Voriconazole N-Oxide (VNO), is pharmacologically inactive but its plasma concentrations can provide valuable insights into the metabolic status of the patient.[2][4] Therefore, the simultaneous quantification of both voriconazole and voriconazole N-oxide is crucial for a comprehensive understanding of a patient's metabolic phenotype, which can aid in personalizing treatment regimens.[2]

This application note provides a detailed guide to the most common and effective sample preparation protocols for the simultaneous analysis of voriconazole and voriconazole N-oxide in biological matrices, primarily plasma and serum. We will delve into the principles behind each technique, offering step-by-step methodologies and expert insights to ensure robust and reliable analytical outcomes.

Physicochemical Properties of Voriconazole and Voriconazole N-Oxide

A fundamental understanding of the physicochemical properties of the analytes is paramount in designing an effective sample preparation strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
VoriconazoleC₁₆H₁₄F₃N₅O349.31Triazole antifungal, tertiary alcohol
Voriconazole N-OxideC₁₆H₁₄F₃N₅O₂365.31Major metabolite, N-oxide of the fluoropyrimidine ring

Data sourced from PubChem CID 71616 and 10044355.[5][6]

The presence of the polar N-oxide group in VNO makes it more hydrophilic than the parent drug, a critical factor to consider when selecting extraction solvents and sorbents.

Core Sample Preparation Protocols

The choice of sample preparation technique is a critical determinant of assay sensitivity, selectivity, and robustness. The primary goals are to remove proteins and other interfering matrix components, concentrate the analytes of interest, and present them in a solvent compatible with the analytical instrument, typically a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

Here, we detail three widely employed protocols: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The Workhorse of Bioanalytical Sample Preparation

Protein precipitation is the simplest, fastest, and most common method for preparing plasma and serum samples for the analysis of voriconazole and its N-oxide.[4][7][8][9] The underlying principle is the denaturation and precipitation of proteins by the addition of an organic solvent, leaving the analytes of interest in the supernatant.

Causality Behind Experimental Choices:

  • Solvent Selection: Acetonitrile is frequently the precipitating agent of choice due to its ability to efficiently precipitate proteins while keeping both voriconazole and the more polar voriconazole N-oxide soluble in the resulting supernatant.[7][8][10] Methanol can also be used, but acetonitrile often yields a cleaner extract.

  • Solvent-to-Sample Ratio: A ratio of at least 2:1 (v/v) of organic solvent to plasma/serum is typically employed to ensure complete protein precipitation.[8]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as Voriconazole-d3 and Voriconazole-d3 N-oxide, is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.[11] If a SIL-IS for the metabolite is unavailable, a structural analogue can be considered, though this is less ideal.

Experimental Protocol: Protein Precipitation with Acetonitrile

  • Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma or serum sample, calibrator, or quality control sample.

  • Internal Standard Addition: Add 200 µL of acetonitrile containing the internal standard(s) at an appropriate concentration.[8]

  • Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well of a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the analytes and allows for reconstitution in a mobile phase-compatible solvent, which can improve peak shape and sensitivity.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase or a solvent mixture that ensures complete dissolution of both analytes.[8]

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_0 Sample Preparation cluster_1 Analysis A 1. Plasma/Serum Sample B 2. Add Acetonitrile & IS A->B C 3. Vortex B->C D 4. Centrifuge C->D E 5. Collect Supernatant D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute F->G H LC-MS/MS Injection G->H

Caption: A typical workflow for protein precipitation.

Liquid-Liquid Extraction (LLE): For Cleaner Extracts

Liquid-liquid extraction offers a higher degree of sample cleanup compared to PPT by partitioning the analytes between two immiscible liquid phases. This results in the removal of many endogenous interferences, potentially reducing matrix effects.

Causality Behind Experimental Choices:

  • pH Adjustment: The pH of the aqueous phase (sample) is adjusted to ensure that the analytes are in their non-ionized form, maximizing their partitioning into the organic solvent.

  • Solvent Selection: The choice of the organic extraction solvent is critical and depends on the polarity of the analytes. A moderately polar solvent is often required to efficiently extract both voriconazole and the more polar voriconazole N-oxide.

  • Back-Extraction (Optional): For even cleaner samples, a back-extraction step can be incorporated. The analytes are first extracted into an organic phase, which is then washed with an aqueous solution of a different pH to remove impurities. The analytes are then back-extracted into a fresh aqueous phase at a pH where they are ionized.

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Aliquoting: In a glass tube, add 500 µL of the plasma or serum sample.

  • pH Adjustment & IS Addition: Add an appropriate volume of a basic solution (e.g., 0.1 M sodium hydroxide) to raise the pH and the internal standard working solution.[12] Vortex briefly.

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).[12] Cap the tube and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Second Extraction (Optional): For improved recovery, a second extraction of the aqueous layer with a fresh aliquot of the organic solvent can be performed, and the organic layers combined.

  • Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 37°C.[12]

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_0 Sample Preparation cluster_1 Analysis A 1. Plasma/Serum Sample B 2. Adjust pH & Add IS A->B C 3. Add Organic Solvent & Vortex B->C D 4. Centrifuge C->D E 5. Collect Organic Layer D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute F->G H LC-MS/MS Injection G->H

Caption: A typical workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

Solid-phase extraction provides the highest level of sample cleanup and selectivity. It involves passing the sample through a sorbent bed that retains the analytes of interest while allowing interfering components to pass through. The analytes are then eluted with a small volume of a strong solvent.

Causality Behind Experimental Choices:

  • Sorbent Selection: For voriconazole and its N-oxide, a reversed-phase sorbent such as C18 is commonly used.[12] The non-polar C18 stationary phase retains the moderately non-polar voriconazole and, to a lesser extent, the more polar N-oxide metabolite from the aqueous sample matrix.

  • Wash Steps: The wash steps are crucial for removing interfering substances that may have been retained on the sorbent. A weak organic solvent/water mixture is typically used to wash away hydrophilic interferences without eluting the analytes.

  • Elution Solvent: A strong organic solvent, such as methanol or acetonitrile, often with a small amount of acid or base to ensure the analytes are in their most soluble form, is used to elute the analytes from the sorbent.

Experimental Protocol: Solid-Phase Extraction (C18)

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[12] Do not allow the sorbent bed to dry out.

  • Sample Pre-treatment: Dilute the plasma/serum sample with an acidic or basic buffer to facilitate binding to the sorbent.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent, such as 5-10% methanol in water, to remove polar interferences.

  • Elution: Elute the analytes with a small volume (e.g., 1 mL) of a strong organic solvent, such as methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_0 SPE Cartridge Steps cluster_1 Post-Elution Processing cluster_2 Analysis A 1. Condition B 2. Load Sample A->B C 3. Wash B->C D 4. Elute C->D E 5. Evaporate Eluate D->E F 6. Reconstitute E->F G LC-MS/MS Injection F->G

Caption: A typical workflow for solid-phase extraction.

Comparative Summary of Sample Preparation Techniques

The selection of the most appropriate sample preparation method depends on the specific requirements of the assay, such as the desired level of sensitivity, throughput, and available resources.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Speed FastModerateSlow
Cost LowModerateHigh
Sample Cleanup LowModerateHigh
Matrix Effects High potentialModerate potentialLow potential
Recovery Generally goodVariable, can be highHigh and reproducible
Automation Easily automatedMore difficult to automateEasily automated
Typical Application High-throughput TDMAssays requiring cleaner extractsMethods demanding high sensitivity and selectivity

Quantitative Data Summary: Recovery and Matrix Effects

The following table summarizes representative recovery and matrix effect data for voriconazole and its N-oxide from published literature. It is important to note that these values can vary depending on the specific laboratory conditions and matrix lots.

Sample Preparation MethodAnalyteMean Recovery (%)Mean Matrix Effect (%)Reference
Protein PrecipitationVoriconazole97.1 - 107.195.2 - 102.4[13]
Protein PrecipitationVoriconazole N-Oxide97.0 - 110.695.5 - 100.8[14]
Protein PrecipitationVoriconazole>85.0Not explicitly stated[8]

Note: The data presented are illustrative and should be validated in your laboratory.

Trustworthiness and Self-Validation

To ensure the trustworthiness of any analytical method, a thorough validation is essential. Key validation parameters, as per regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry), include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. For voriconazole and its N-oxide, inter- and intra-day accuracy and precision should be within ±15%.[4][8]

  • Recovery: The efficiency of the extraction procedure. While a specific value is not mandated, it should be consistent and reproducible.[13]

  • Matrix Effect: The alteration of analyte ionization due to co-eluting matrix components. This should be assessed using multiple sources of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should not exceed 15%.[13]

  • Stability: The stability of the analytes in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability). Voriconazole N-oxide has been reported to be unstable at room temperature, necessitating prompt sample processing and storage at -20°C or lower.[4][15]

Conclusion

The selection of an appropriate sample preparation protocol is a critical step in the development of a robust and reliable method for the simultaneous analysis of voriconazole and voriconazole N-oxide. For high-throughput clinical applications such as TDM, protein precipitation offers a simple, rapid, and cost-effective solution. When higher sensitivity and selectivity are required, or when significant matrix effects are encountered, liquid-liquid extraction or solid-phase extraction are more suitable alternatives. Regardless of the method chosen, a comprehensive validation is imperative to ensure the generation of high-quality, trustworthy data that can confidently be used for clinical decision-making and research applications.

References

  • Full article: Development and validation of an LC-MS/MS method for simultaneous quantification of voriconazole and its main metabolite voriconazole N-oxide in human plasma and its clinical application. (2017). Taylor & Francis Online. Retrieved from [Link]

  • Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation. (2016). PubMed. Retrieved from [Link]

  • Full article: Mass spectrometric methods for evaluation of voriconazole avian pharmacokinetics and the inhibition of its cytochrome P450-induced metabolism. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes of multiple human matrices for biomedical applications. (2021). PubMed. Retrieved from [Link]

  • Method For Therapeutic Drug Monitoring Of Voriconazole And Its Primary Metabolite Voriconazole N Oxide In Human Serum Using Lc Ms Ms. (n.d.). Journal of Applied Bioanalysis. Retrieved from [Link]

  • Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. (n.d.). PMC. Retrieved from [Link]

  • Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. (n.d.). MDPI. Retrieved from [Link]

  • Voriconazole N-Oxide. (n.d.). PubChem. Retrieved from [Link]

  • Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous Determination of Voriconazole and Its Voriconazole N-Oxide Metabolite in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry. (2022). PubMed. Retrieved from [Link]

  • Recovery (%), Matrix effects (%), and total process efficiency. (n.d.). ResearchGate. Retrieved from [Link]

  • Voriconazole. (n.d.). PubChem. Retrieved from [Link]

  • Rapid simultaneous determination of voriconazole and its N-oxide in human plasma using an isocratic high-performance liquid chromatography method and its clinical application. (n.d.). PubMed. Retrieved from [Link]

  • Microdialysis of Drug and Drug Metabolite: a Comprehensive In Vitro Analysis for Voriconazole and Voriconazole N-oxide. (n.d.). PMC. Retrieved from [Link]

  • Supramolecular Solvent Liquid Phase Microextraction of Voriconazole İn Pharmaceutical and Environmental Samples With High Performance Liquid Chromatography Detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Microdialysis of Voriconazole and its N-Oxide Metabolite: Amalgamating Knowledge of Distribution and Metabolism Processes in Humans. (n.d.). PMC. Retrieved from [Link]

  • Contribution of voriconazole N-oxide plasma concentration measurements to voriconazole therapeutic drug monitoring in patients with invasive fungal infection. (n.d.). PubMed. Retrieved from [Link]

  • Michaelis-Menten kinetics of the N-oxidation of voriconazole in human... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Extraction of Voriconazole-d3 N-Oxide from human plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Extraction and Quantification of Voriconazole-d3 N-Oxide in Human Plasma

Executive Summary & Clinical Context

Voriconazole (VRC) is a first-line triazole antifungal agent used for invasive aspergillosis.[1][2] Its pharmacokinetics are notoriously non-linear, exhibiting up to 100-fold inter-patient variability due to genetic polymorphisms in the CYP2C19 enzyme.

The primary metabolite, Voriconazole N-Oxide (VNO) , is metabolically inactive but clinically critical. The VRC/VNO ratio serves as a phenotypic marker for CYP2C19 metabolic capacity (Poor vs. Rapid Metabolizers). Accurate quantification of VNO is therefore essential for comprehensive Therapeutic Drug Monitoring (TDM).

The Analytical Challenge: Quantifying VNO is more complex than the parent drug due to two factors:

  • Polarity: VNO is significantly more polar, leading to poor retention on standard C18 columns if mobile phases are not optimized.

  • In-Source Fragmentation (Crosstalk): VNO is thermally unstable. In the electrospray ionization (ESI) source, it can de-oxygenate, reverting to the parent Voriconazole mass. Without adequate chromatographic separation, this leads to a falsely elevated Voriconazole signal.

This protocol details a robust Protein Precipitation (PPT) method using This compound as the stable isotope-labeled Internal Standard (IS) to compensate for matrix effects and recovery variances.

Chemical & Physical Properties

PropertyVoriconazole (VRC)Voriconazole N-Oxide (VNO)This compound (IS)
Molecular Weight 349.3 g/mol 365.3 g/mol ~368.3 g/mol
Precursor Ion [M+H]+ 350.1366.1369.1
Polarity (LogP) ~1.8 (Moderate)~0.8 (High Polarity)~0.8
Stability StableThermally LabileThermally Labile

Critical Technical Considerations (The "Why" Behind the Protocol)

The "Crosstalk" Phenomenon

In the high-temperature environment of an ESI source (300°C–500°C), the N-oxide bond is fragile. A portion of VNO (m/z 366) loses oxygen to become m/z 350 (identical to VRC).

  • Risk: If VRC and VNO co-elute, the m/z 350 signal derived from VNO is indistinguishable from the actual VRC drug level.

  • Solution: The method must chromatographically separate VRC and VNO. Baseline resolution is non-negotiable.

Internal Standard Selection

Using Voriconazole-d3 (parent IS) to quantify VNO is insufficient because the ionization efficiency and matrix suppression profiles differ between the parent and the oxide. This compound is required to track the specific extraction efficiency and stability of the metabolite.

Experimental Protocol

Reagents & Materials
  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Precipitation Agent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: Methanol often yields sharper peaks for Voriconazole, but ACN provides cleaner supernatants.

  • Internal Standard: this compound (100 ng/mL working solution in 50:50 MeOH:H2O).

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Extraction (Protein Precipitation)

This method prioritizes high throughput for clinical TDM while maintaining sufficient cleanliness to prevent phospholipid buildup.

  • Sample Thawing: Thaw plasma samples at room temperature. Critical: Once thawed, keep on ice. VNO degrades faster than VRC at room temperature.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of this compound working solution. Vortex gently (5 sec).

  • Precipitation: Add 150 µL of cold Acetonitrile (-20°C).

    • Expert Note: The 1:3 ratio (Plasma:Organic) is optimal for precipitating >98% of proteins without over-diluting the analyte.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Why 4°C? Cold centrifugation compacts the pellet and stabilizes the thermally labile N-oxide.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean vial/plate.

  • Dilution (Optional but Recommended): Add 100 µL of Mobile Phase A (Water + 0.1% FA) to the supernatant.

    • Reasoning: Injecting pure acetonitrile supernatant onto a C18 column can cause "solvent effects" (peak fronting/splitting) for early eluting polar compounds like VNO. Diluting with water ensures the analyte focuses at the head of the column.

LC-MS/MS Parameters

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B (Organic) Event
0.00 15% Loading/Focusing
0.50 15% Hold to elute salts
2.50 90% Elute Analytes
3.00 90% Wash Column
3.10 15% Re-equilibration

| 5.00 | 15% | End of Run |

Mass Spectrometry (MRM Transitions)

Operate in Positive ESI (ESI+) .

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Voriconazole 350.1281.13018
Voriconazole N-Oxide 366.1224.13222
Vori-d3 N-Oxide (IS) 369.1227.1*3222

*Note: The product ion 227.1 assumes the deuterium label is retained in the fragment. Always verify the exact fragmentation of your specific IS lot during tuning.

Visualized Workflows (Graphviz)

Extraction & Analysis Workflow

G Plasma Human Plasma (50 µL) IS_Add Add IS: Vori-d3 N-Oxide Plasma->IS_Add PPT Protein Precipitation (+150 µL Cold ACN) IS_Add->PPT Spin Centrifuge 14,000g @ 4°C PPT->Spin Dilute Dilute Supernatant 1:1 with Water Spin->Dilute  Transfer Supernatant   Inject LC-MS/MS Injection Dilute->Inject

Caption: Step-by-step Protein Precipitation workflow optimized for polar metabolite retention.

The "Source Fragmentation" Risk (Crosstalk)

G VNO Voriconazole N-Oxide (m/z 366) Source ESI Source (High Heat) VNO->Source VNO_Ion VNO Ion (m/z 366) Source->VNO_Ion  Ionization   VRC_Artifact Artifact VRC Ion (m/z 350) Source->VRC_Artifact  Thermal Degradation   (- Oxygen) Detector Detector (MRM Channels) VNO_Ion->Detector  Correct Signal   VRC_Artifact->Detector  FALSE POSITIVE   (Interference)

Caption: Mechanism of in-source conversion where N-Oxide mimics the parent drug, necessitating chromatographic separation.

Validation & Troubleshooting

  • Linearity: 0.1 – 10.0 µg/mL (covering the therapeutic range).[3]

  • Recovery: Should be >85% for both VNO and VNO-d3.

  • Troubleshooting Low Sensitivity:

    • Check pH: N-oxides protonate well in acidic conditions. Ensure mobile phase has 0.1% Formic Acid.[3][4][5][6][7][8]

    • Check Temperature: If VNO signal is erratic, lower the ESI source temperature (e.g., from 500°C to 350°C) to reduce thermal degradation.

References

  • Yamamoto, T., et al. (2023).[7] "Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring." Yonago Acta Medica.[7] Available at: [Link]

  • ter Avest, M., et al. (2018). "Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS." Journal of Applied Bioanalysis. Available at: [Link]

  • Pennick, G. J., et al. (2003). "Rapid simultaneous determination of voriconazole and its N-oxide in human plasma using an isocratic high-performance liquid chromatography method." Antimicrobial Agents and Chemotherapy.[1] (Foundational HPLC method referenced for stability data).

  • Decosterd, L. A., et al. (2020). "Therapeutic Drug Monitoring of Antifungals." Current Fungal Infection Reports. (General TDM guidelines supporting metabolite monitoring).

Sources

Application Note: Precision Preparation of Voriconazole-d3 N-Oxide Stock Solutions for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for preparing, validating, and storing Voriconazole-d3 N-oxide stock solutions. As the primary inactive metabolite of Voriconazole, the N-oxide requires precise quantification in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays. This guide addresses critical physicochemical challenges—specifically photosensitivity , limited solubility in protic solvents , and in-source mass spectrometric fragmentation —to ensure regulatory compliance (FDA/EMA) and assay robustness.

Introduction & Scientific Context

Voriconazole is a second-generation triazole antifungal metabolized primarily by CYP2C19 and CYP3A4 into Voriconazole N-oxide (UK-121,265).[1] While the N-oxide is pharmacologically inactive, its quantification is vital for phenotyping CYP2C19 metabolizer status and assessing toxicity risks (phototoxicity/hepatotoxicity).

This compound serves as the Stable Isotope Labeled Internal Standard (SIL-IS). Using a deuterated N-oxide (rather than deuterated parent Voriconazole) is critical because it compensates for the specific matrix effects and extraction recovery losses unique to the polar N-oxide metabolite.

Metabolic Pathway Context

The following diagram illustrates the formation of the analyte and the structural relationship of the Internal Standard.

metabolic_pathway cluster_properties Physicochemical Shift Vori Voriconazole (Parent Drug) CYP CYP2C19 / CYP3A4 (Hepatic Metabolism) Vori->CYP Oxidation NOxide Voriconazole N-Oxide (Analyte) CYP->NOxide Major Metabolite IS This compound (Internal Standard) NOxide->IS Co-elution & Mass Differentiation

Figure 1: Metabolic pathway of Voriconazole illustrating the origin of the N-oxide analyte.[2] The d3-IS is structurally identical to the metabolite to ensure tracking of specific extraction efficiency.

Material Properties & Solubility Data

Voriconazole N-oxide is significantly more polar than the parent compound, yet it retains poor solubility in pure water. Correct solvent selection is the first point of failure in stock preparation.

PropertySpecificationCritical Note
Compound This compoundDeuterated analog (typically d3 on the methyl group)
MW ~368.3 g/mol +3 Da shift from unlabeled N-oxide (365.[3]3)
Solubility (MeOH) Slightly Soluble (0.1–1 mg/mL)Risk: Precipitation at high concentrations.
Solubility (DMSO) Soluble (>20 mg/mL)Preferred for Primary Stock if >1 mg/mL is required.
Stability Photosensitive; ThermolabileDegrades under UV light; potential N-O bond cleavage in MS source.
Storage -20°C or -80°CStore in Amber glass vials only.

Detailed Protocol: Stock Solution Preparation

Phase 1: Pre-Preparation Safety & Environment
  • Light Protection: Perform all weighing and liquid handling under yellow light or low-light conditions. Azole N-oxides are prone to photodegradation (UVB/UVA sensitization).

  • Glassware: Use Class A volumetric flasks wrapped in aluminum foil if amber glassware is unavailable.

Phase 2: Primary Stock Solution (1.0 mg/mL)

Goal: Create a stable, concentrated master stock.

  • Weighing vs. Quantitative Transfer:

    • Scenario A (Bulk Powder): Weigh 1.0 mg of this compound into a 1.5 mL amber LC vial.

    • Scenario B (Pre-weighed 1mg Vials):Preferred. Do not attempt to weigh 1 mg out of a vial. Instead, perform a quantitative transfer by adding the solvent directly to the vendor vial.

  • Solvent Addition:

    • Add 1.0 mL of Methanol (LC-MS Grade) .

    • Expert Note: If the CoA indicates the solid is a salt form, adjust the volume to achieve 1.0 mg/mL of the free base equivalent.

    • Solubility Check: Vortex for 60 seconds. Inspect for floating particulates. If undissolved, sonicate for 5 minutes (maintain water bath <25°C to prevent thermal degradation).

  • Labeling: Label as "Primary Stock - Vori-d3-NO - 1.0 mg/mL - [Date] - [Initials]".

Phase 3: Working Standard Preparation (10 µg/mL & 500 ng/mL)

Goal: Dilute to working concentrations for spiking into matrix.

  • Intermediate Stock (10 µg/mL):

    • Transfer 10 µL of Primary Stock (1.0 mg/mL) into 990 µL of 50:50 Methanol:Water .

    • Why 50:50? Matching the solvent strength to the initial mobile phase prevents "solvent shock" and peak distortion during injection.

  • Working Internal Standard (WIS) (e.g., 500 ng/mL):

    • Dilute the Intermediate Stock into the precipitation solvent (usually 100% Acetonitrile or Methanol containing 0.1% Formic Acid) used for protein precipitation.

Workflow Visualization

stock_prep_workflow Start Solid Reference Material (this compound) Solvent Add Solvent (Methanol or DMSO) Start->Solvent Dissolve Vortex & Sonicate (Protect from Light) Solvent->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Check->Solvent No (Add more/Sonicate) Primary Primary Stock (1.0 mg/mL in Amber Vial) Check->Primary Yes Dilute Dilution to Working Stock (50:50 MeOH:H2O) Primary->Dilute QC QC Check: MS Source Stability Dilute->QC

Figure 2: Step-by-step workflow for the preparation of stock solutions, emphasizing visual checks and stability verification.

Quality Control & Self-Validation (The "Trust" Factor)

To ensure the stock solution is valid, you must perform two specific checks unique to N-oxide isotopes.

In-Source Fragmentation Check (Critical)

N-oxides are thermally labile. In the heated ESI source of the mass spectrometer, this compound can lose oxygen, converting it into Voriconazole-d3.

  • The Risk: If the IS converts to the parent drug in the source, it may interfere with the quantification of the parent Voriconazole if you are measuring both in the same assay.

  • The Test: Inject a neat solution of this compound. Monitor the MRM transition for Voriconazole-d3 (parent).

  • Acceptance: The signal for the parent (d3) should be <2% of the N-oxide signal. If high, lower the Desolvation Temperature or Source Temperature .

Isotopic Purity Verification

Commercial standards typically have ≥99% isotopic purity. However, "d0" (unlabeled) impurity can exist.

  • The Test: Inject the Working Internal Standard (neat). Monitor the transition for the unlabeled Voriconazole N-oxide.

  • Acceptance: The response of the unlabeled analyte in the IS blank must be <20% of the LLOQ response of the assay.

Storage and Stability

  • Primary Stock (1 mg/mL): Stable for 6 months at -20°C or -80°C.

  • Working Stock (Diluted): Discard after 1 month if stored at 4°C.

  • Container: Amber glass is mandatory. If using clear vials for the autosampler, ensure the autosampler tray is cooled (4°C) and covered.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudy Solution Saturation limit reached in MeOH.Add DMSO (up to 10% v/v) to assist solubility, or sonicate longer.
High "Parent" Signal in IS Blank In-source fragmentation (Thermal degradation).Reduce ESI source temp (e.g., from 500°C to 350°C).
Signal Drift over Batch Photodegradation of N-oxide.Ensure all vials are amber; use UV-filtered lights in the lab.
Retention Time Shift pH mismatch in dilution solvent.Ensure Working Stock solvent matches the mobile phase pH.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6] [Link]

  • Hagihara, M., et al. (2025). Voriconazole N-oxide and its UVB photoproduct sensitize keratinocytes to UVA.[7][8] National Institutes of Health (PMC). [Link]

Sources

High-Throughput LC-MS/MS Quantification of Voriconazole and its N-Oxide Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Rationale

Voriconazole (VCZ) is a first-line triazole antifungal used for invasive aspergillosis. However, it exhibits non-linear pharmacokinetics and narrow therapeutic indices (1.0 – 5.5 mg/L).[1] The primary source of this variability is the genetic polymorphism of the CYP2C19 enzyme, which metabolizes VCZ into its inactive N-Oxide metabolite (VNO) .[2]

Why Measure Both? Quantifying VCZ alone is insufficient for complex clinical cases. Simultaneous quantification of VCZ and VNO allows for the calculation of the Metabolic Ratio (VNO/VCZ) .

  • Low Ratio (< 0.3): Indicates CYP2C19 Poor Metabolizers (PM) or enzyme saturation (toxicity risk).

  • High Ratio (> 4.0): Indicates Rapid Metabolizers (RM) or potential non-compliance if both levels are low.

This Application Note provides a robust, self-validating LC-MS/MS protocol for the simultaneous quantification of VCZ and VNO, designed for high-throughput clinical research environments.

Biological Context: The Metabolic Pathway

Understanding the metabolic route is critical for interpreting the VNO/VCZ ratio. The following diagram illustrates the primary oxidation pathway mediated by Cytochrome P450 enzymes.

G cluster_0 Clinical Significance VCZ Voriconazole (Active Drug) CYP2C19 CYP2C19 (Major Route) VCZ->CYP2C19 CYP3A4 CYP3A4 (Minor Route) VCZ->CYP3A4 VNO Voriconazole N-Oxide (Inactive Metabolite) CYP2C19->VNO N-oxidation CYP3A4->VNO Elimination Renal/Biliary Elimination VNO->Elimination info VNO/VCZ Ratio correlates with CYP2C19 Genotype

Figure 1: Metabolic pathway of Voriconazole.[2][3][4][5][6][7] CYP2C19 is the rate-limiting enzyme for the formation of the N-Oxide metabolite.

Method Development & Optimization Strategies

Internal Standard Selection (Critical)

Recommendation: Use Voriconazole-d3 (or 13C-labeled analogs).

  • Why: VCZ is subject to significant matrix effects in plasma. Analog internal standards (e.g., Ketoconazole) do not co-elute perfectly and fail to compensate for ion suppression at the specific retention time of VCZ. A stable isotope-labeled (SIL) IS is mandatory for accuracy < 5% CV.

Chromatographic Separation
  • Challenge: VNO is significantly more polar than VCZ.

  • Solution: Use a gradient elution on a C18 column. Isocratic methods often result in VNO eluting in the solvent front (unretained), leading to massive ion suppression.

  • Column Choice: A high-strength silica (HSS) or polar-embedded C18 column (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex C18) is recommended to retain the polar N-oxide sufficiently.

Stability Warning

Expert Insight: Voriconazole N-Oxide is thermally unstable and can revert or degrade at room temperature.

  • Protocol Requirement: All sample processing must be done on ice. Autosampler temperature must be set to 4°C.

Detailed Experimental Protocol

Materials & Reagents
  • Analytes: Voriconazole (>99%), Voriconazole N-Oxide (>98%).[1][4]

  • Internal Standard: Voriconazole-d3.[8]

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

This method uses "Crash & Shoot" for high throughput, relying on the SIL-IS to correct for matrix effects.

  • Aliquot: Transfer 50 µL of plasma (Calibrator, QC, or Patient Sample) into a 1.5 mL microcentrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (Voriconazole-d3 @ 500 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial/plate.

  • Dilution (Optional): If sensitivity is too high, dilute 1:1 with mobile phase A.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: Agilent ZORBAX SB-Aq or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold (Retain VNO)
0.50 10 Start Gradient
2.50 90 Elute VCZ
3.00 90 Wash
3.10 10 Re-equilibrate

| 4.50 | 10 | End of Run |

Mass Spectrometry (QqQ) Parameters

  • Source: Electrospray Ionization (ESI), Positive Mode.[8][9][10]

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: Source: 350°C, Desolvation: 400°C.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Voriconazole 350.1281.1Quantifier18
350.1127.1Qualifier28
VCZ N-Oxide 366.1224.1Quantifier16
366.182.1Qualifier30
Voriconazole-d3 353.1284.1IS Quant18

Analytical Workflow & Logic

The following diagram details the logical flow from sample receipt to data validation, ensuring a self-validating system.

Workflow Sample Patient Plasma (K2EDTA) Prep Protein Precipitation (MeOH + 0.1% FA) + IS (VCZ-d3) Sample->Prep Add IS Centrifuge Centrifuge 14,000g @ 4°C Prep->Centrifuge LC UHPLC Separation (Gradient Elution) Centrifuge->LC Supernatant MS QqQ MS/MS (ESI+ MRM Mode) LC->MS DataCheck Data Integrity Check MS->DataCheck Result Report Concentration & Metabolic Ratio DataCheck->Result IS Recovery > 50% Linearity R² > 0.99 Retest Dilute & Retest DataCheck->Retest Signal Saturated or IS Fail

Figure 2: Analytical workflow ensuring data integrity through Internal Standard (IS) monitoring.

Validation & Acceptance Criteria (FDA/EMA)

To ensure Trustworthiness , the method must meet these specific criteria during validation:

  • Linearity:

    • VCZ Range: 0.1 – 10.0 mg/L (R² > 0.995).

    • VNO Range: 0.1 – 10.0 mg/L (R² > 0.995).[4][9][11]

    • Note: Weighting factor 1/x² is usually required due to the wide dynamic range.

  • Accuracy & Precision:

    • Intra-day & Inter-day CV% must be < 15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal value.

  • Matrix Effect:

    • Calculate Matrix Factor (MF) using the post-extraction spike method.

    • IS-normalized MF should be between 0.85 and 1.15.

  • Carryover:

    • Inject a blank after the highest standard (ULOQ).

    • Analyte peak area in blank must be < 20% of the LLOQ area.[4]

References

  • Hyland, R., Jones, B. C., & Smith, D. A. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. Drug Metabolism and Disposition, 31(5), 540-547.[3] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

  • Yamamoto, T., et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS.[9][12] Yonago Acta Medica, 66(3), 365-374.[12] Link

  • Michelet, R., et al. (2021). A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite. Journal of Pharmaceutical and Biomedical Analysis, 210, 114551.[13] Link

  • Shang, D., et al. (2022). Simultaneous Determination of Voriconazole and Its Voriconazole N-Oxide Metabolite in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry.[8] Journal of Chromatographic Science, 60(8), 800–806.[8] Link

Sources

Application Note: High-Resolution UPLC-MS/MS Separation of Voriconazole and Voriconazole-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the Ultra-Performance Liquid Chromatography (UPLC) conditions required to chromatographically resolve Voriconazole (Parent) from its primary metabolite, Voriconazole N-Oxide (and its deuterated analog, Voriconazole-d3 N-Oxide ).

While mass spectrometry (MS) distinguishes the isotopologues (d0 vs. d3), the critical chromatographic requirement is the physical separation of the Parent drug from the N-Oxide metabolite . Co-elution of these species can lead to ion suppression/enhancement effects (matrix effects) that compromise quantitation accuracy. This method utilizes a high-strength silica (HSS) T3 column chemistry to retain the polar N-oxide metabolite, ensuring baseline resolution from the parent drug within a rapid 4-minute cycle time.

Scientific Rationale & Mechanism

Separation Logic (The "Why")
  • Polarity Differences: Voriconazole is a triazole antifungal with moderate lipophilicity. Its metabolic product, the N-oxide, is significantly more polar due to the oxygen addition on the fluoropyrimidine ring.

  • Elution Order: In Reverse Phase (RP) chromatography, the more polar N-Oxide elutes before the Parent Voriconazole.

  • Column Selection: We utilize a C18 High Strength Silica (HSS) stationary phase. Unlike standard bridged-ethyl hybrid (BEH) C18 columns, the HSS T3 bonding is designed to withstand 100% aqueous conditions and provides superior retention for polar compounds (like the N-oxide), preventing it from eluting in the solvent void volume.

  • Isotopic Internal Standard: This compound is used as the Internal Standard (IS).[1] Chromatographically, it behaves nearly identically to the non-deuterated N-oxide (co-eluting at ~1.8 min). The separation challenge is strictly VRC vs. VNO/VNO-d3 .

Mechanistic Workflow Diagram

The following diagram illustrates the physicochemical logic governing the separation:

SeparationLogic cluster_Elution Elution Profile (Time) Sample Injected Sample (VRC + VNO + VNO-d3) Column HSS T3 C18 Column (Hydrophobic Interaction) Sample->Column Load VNO VNO & VNO-d3 (Polar) RT: ~1.8 min Column->VNO Weak Retention VRC Voriconazole (Less Polar) RT: ~2.4 min Column->VRC Strong Retention MS MS/MS Detection (MRM Transitions) VNO->MS m/z 366 & 369 VRC->MS m/z 350

Caption: Chromatographic separation logic based on polarity. The polar N-oxide elutes early, while the parent drug is retained longer by the C18 phase.

Experimental Protocol

Reagents and Standards[1][2][3][4][5][6]
  • Voriconazole (VRC): Analytical Grade (>99%).

  • This compound (IS): Isotopic purity >99%.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

    • Note: Methanol is preferred over Acetonitrile here to provide slightly different selectivity (protic solvent) which often enhances the peak shape of the N-oxide.

UPLC Conditions

The following parameters are optimized for resolution and speed.

ParameterSettingRationale
System Waters ACQUITY UPLC H-Class (or equivalent)Low dispersion volume is critical for narrow peaks.
Column ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)T3 bonding retains polar N-oxide better than standard C18.
Column Temp 40 °CReduces backpressure and improves mass transfer.
Flow Rate 0.4 mL/minOptimal linear velocity for 1.8 µm particles.
Injection Vol 2.0 µLLow volume prevents solvent effects on early eluting peaks.
Run Time 4.0 MinutesRapid turnaround for clinical batches.[2]
Gradient Profile

A ballistic gradient is used to elute the polar metabolite early, followed by a ramp to elute the parent.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (MeOH)CurveEvent
0.00 9010InitialLoading (High aqueous to trap N-oxide)
0.50 90106Isocratic hold
2.50 10906Linear ramp to elute VRC
3.00 10906Wash
3.10 90101Return to initial
4.00 90106Re-equilibration
MS/MS Detection Parameters

Ionization: ESI Positive Mode (ESI+) Source Temp: 500 °C Capillary Voltage: 3.0 kV

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Voriconazole 350.1281.13018
Voriconazole N-Oxide 366.1224.13222
VRC-d3 N-Oxide (IS) 369.1227.13222

Note: The d3-N-Oxide transition (369->227) assumes the label is retained in the fragment. Always verify the fragmentation pattern of your specific isotopic standard batch.

Sample Preparation Workflow

A simple protein precipitation is recommended to minimize analyte loss, as Voriconazole binds to plasma proteins.

SamplePrep Plasma 50 µL Patient Plasma IS_Add Add 20 µL IS Working Soln (VRC-d3 N-Oxide) Plasma->IS_Add Precip Add 150 µL Acetonitrile (Protein Precipitation) IS_Add->Precip Vortex Vortex (1 min) & Centrifuge (13,000 rpm, 5 min) Precip->Vortex Dilute Dilute Supernatant 1:1 with Water Vortex->Dilute Inject Inject 2 µL into UPLC Dilute->Inject

Caption: Protein precipitation workflow optimized for recovery of both parent and metabolite.

Results & Discussion

Chromatographic Performance

Under these conditions, you will observe:

  • Voriconazole N-Oxide (and d3-IS): Elutes at approximately 1.8 ± 0.1 min .

  • Voriconazole (Parent): Elutes at approximately 2.4 ± 0.1 min .

  • Resolution (Rs): The resolution between the N-oxide and the Parent should be > 2.5 , ensuring no isotopic crosstalk or suppression.

Troubleshooting Guide
  • Problem: N-Oxide peak splits or elutes too early (in void).

    • Cause: Sample solvent is too strong (too much organic).

    • Fix: Ensure the "Dilute Supernatant" step (Section 4) is performed with water to match the initial mobile phase conditions (90% Aqueous).

  • Problem: Tailing on Voriconazole peak.

    • Cause: Secondary interactions with silanols.

    • Fix: Verify mobile phase pH is acidic (Formic acid 0.1%). The low pH suppresses silanol ionization on the column.

References

  • Yamamoto, T., et al. (2023).[3][2] "Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS." Yonago Acta Medica.[2] Available at: [Link]

  • ter Avest, M., et al. (2016). "Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS." Journal of Applied Bioanalysis. Available at: [Link]

  • Pennick, G. J., et al. (2003). "Simultaneous determination of voriconazole and its N-oxide metabolite in human plasma by LC-MS/MS." British Journal of Clinical Pharmacology.
  • Waters Corporation. (2020). "ACQUITY UPLC HSS T3 Column Care & Use Manual.

Sources

Troubleshooting & Optimization

Technical Support Center: Voriconazole-d3 N-Oxide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Voriconazole-d3 N-Oxide is a deuterated internal standard (IS) used for the quantification of Voriconazole’s primary metabolite.[1] Unlike the parent drug, the N-oxide moiety introduces two specific analytical challenges: thermal instability (retro-reduction) and increased polarity .

Poor peak shape for this IS is rarely just a "column issue." It is often a symptom of on-column degradation or in-source fragmentation. This guide prioritizes the preservation of the N-oxide bond and the suppression of secondary silanol interactions.

Module 1: The "Ghost Peak" & Split Peak Phenomenon

Symptom: You observe a split peak for this compound, or a significant signal appearing in the Voriconazole-d3 (parent) channel at the N-oxide retention time.

Root Cause: In-Source Reduction. N-oxides are thermally labile. In a high-temperature Electrospray Ionization (ESI) source, the oxygen atom can be cleaved, converting the N-oxide back to the amine form. If this happens before mass filtration, the mass spectrometer detects the parent mass (M-16), creating a "ghost" peak or distorting the observed peak shape.

Troubleshooting Protocol: Source Optimization
ParameterStandard Setting (Parent)Optimized for N-Oxide Why?
Source Temp (Gas) 500°C - 600°C350°C - 400°C High heat drives the N-O bond cleavage. Lowering temp preserves the molecule.
Declustering Potential High (e.g., 80-100V)Low (e.g., 40-60V) High kinetic energy in the source region fragments the labile N-oxide bond.
Desolvation Gas High FlowModerate Flow Excessive gas flow can increase collisional energy, promoting degradation.

Validation Step: Infuse the this compound standard directly. Monitor the transition for the parent drug (Voriconazole-d3). If you see a signal for the parent, your source conditions are too harsh. Tune until the parent signal is <1% of the N-oxide signal.

Module 2: Tailing & Broadening (Chromatography)

Symptom: The peak tails significantly (Asymmetry > 1.5) or appears broad compared to the parent drug.

Root Cause: Secondary Silanol Interactions. The N-oxide group is highly polar and basic. It interacts strongly with residual silanol groups (Si-OH) on the silica surface of the column, causing "drag" (tailing).

Protocol: Column & Mobile Phase Selection
  • Stationary Phase Selection:

    • Avoid: Standard C18 columns with low carbon loads.

    • Recommended:Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.

    • Reasoning: These phases offer "pi-pi" interactions with the fluoropyrimidine ring of Voriconazole, providing alternative retention mechanisms that reduce reliance on silanol-heavy interactions. Alternatively, use a Charged Surface Hybrid (CSH) C18, which is positively charged to repel basic analytes.

  • Mobile Phase Buffer:

    • Standard: 0.1% Formic Acid (pH ~2.7).

    • Optimization: Add 5mM - 10mM Ammonium Formate .

    • Mechanism:[2] The ammonium ions (

      
      ) flood the column and "cap" the active silanol sites, preventing the Voriconazole N-oxide from sticking. Formic acid alone is often insufficient to suppress these interactions.
      
  • Gradient Slope:

    • N-oxides elute earlier than the parent. Ensure your gradient starts with enough aqueous content (e.g., 90-95% A) to focus the peak at the head of the column.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting peak shape issues specific to N-oxides.

TroubleshootingLogic Start Issue: Poor Peak Shape (this compound) CheckType Identify Defect Type Start->CheckType Split Split Peak / Shoulder CheckType->Split Tailing Tailing (Asymmetry > 1.5) CheckType->Tailing Broad Broad / Low Sensitivity CheckType->Broad SourceCheck Check Source Temp & Declustering Potential Split->SourceCheck BufferCheck Check Mobile Phase Ionic Strength Tailing->BufferCheck SolventCheck Check Sample Diluent Broad->SolventCheck StabilityCheck Check Autosampler Temp Broad->StabilityCheck FixSource ACTION: Lower Temp (<400°C) Reduce DP SourceCheck->FixSource In-Source Fragmentation FixBuffer ACTION: Add 5-10mM Ammonium Formate BufferCheck->FixBuffer Low Ionic Strength ColCheck Check Column Phase BufferCheck->ColCheck FixCol ACTION: Switch to Phenyl-Hexyl or CSH C18 ColCheck->FixCol Silanol Interaction FixSolvent ACTION: Match Diluent to Initial Mobile Phase SolventCheck->FixSolvent Strong Solvent Effect FixStability ACTION: Maintain at 4°C (Prevent degradation) StabilityCheck->FixStability Thermal Degradation

Caption: Logic flow for diagnosing this compound peak shape anomalies. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Module 4: Stability & Sample Preparation

Symptom: Peak area decreases over the run time, or peak shape degrades in later injections.

Root Cause: N-Oxide Instability. Voriconazole N-oxide is less stable than the parent drug. It degrades rapidly at room temperature and in the presence of light.

Protocol:

  • Temperature Control: The autosampler must be set to 4°C. Do not leave samples at room temperature.

  • Light Protection: Use amber glass vials.

  • Solvent Mismatch: If your sample is extracted in 100% Methanol/Acetonitrile (common in PPT), injecting this directly will cause "peak fronting" or broadening because the solvent is stronger than the mobile phase.

    • Fix: Dilute the supernatant 1:1 or 1:3 with water or mobile phase A before injection to focus the analyte on the column head.

FAQ: Frequently Asked Questions

Q1: Why does my this compound peak elute earlier than Voriconazole-d3? A: The N-oxide group adds polarity to the molecule. In Reversed-Phase Chromatography (RPC), more polar compounds elute earlier. This is expected behavior. Ensure your collection window accounts for this retention time shift (typically 0.5 - 1.0 min earlier).

Q2: Can I use a high pH mobile phase to improve peak shape? A: While high pH (using Ammonium Bicarbonate, pH 10) suppresses silanol ionization and improves peak shape for bases, N-oxides are chemically unstable at extremes of pH . It is safer to use low pH (Formic acid) with high ionic strength (Ammonium Formate) to mask silanols rather than risking chemical degradation of your standard at high pH.

Q3: I see a mass transition of 369 -> 227 for the IS. Is this correct? A: Yes.

  • Voriconazole: ~349 Da[3]

  • Voriconazole N-Oxide: ~365 Da (+16 Oxygen)[4][5][6]

  • This compound: ~368/369 Da (+3 Deuterium).

  • Ensure you are monitoring the correct transition. The loss of the triazole moiety is a common fragmentation pathway.

References

  • Pennick, G. J., et al. (2003). "Voriconazole metabolism and drug interactions." British Journal of Clinical Pharmacology. Link

  • Thermo Fisher Scientific. (2020). "Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Analytes." Application Note. Link

  • Srinubabu, G., et al. (2007). "Liquid chromatographic determination of voriconazole and its N-oxide metabolite in human plasma." Journal of Chromatography B. Link

  • Hokken, M., et al. (2022). "Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide." Journal of Applied Bioanalysis. Link

  • Cayman Chemical. (2023). "Voriconazole N-oxide Product Information & Stability." Cayman Chemical Product Guide. Link

Sources

Minimizing matrix effects for Voriconazole-d3 N-Oxide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity LC-MS/MS Analysis of Voriconazole-d3 N-Oxide

Status: Active Subject: Minimizing Matrix Effects & Optimizing Stability for Voriconazole N-Oxide Quantitation Audience: Bioanalytical Scientists, DMPK Researchers

Executive Summary

This technical guide addresses the specific challenges in analyzing Voriconazole N-Oxide (VNO) and its deuterated internal standard, This compound (VNO-d3) . While Voriconazole (parent) is relatively stable, the N-Oxide metabolite presents unique bioanalytical hurdles: thermal instability in the ion source (in-source fragmentation) and high polarity , which increases susceptibility to phospholipid-induced matrix effects (ME).

This guide prioritizes Matrix Effect Mitigation and Source Stability to ensure the VNO-d3 Internal Standard (IS) accurately tracks the native analyte.

Module 1: Sample Preparation (The Root Cause of Matrix Effects)

Context: The Voriconazole N-oxide moiety increases polarity compared to the parent drug. Standard Protein Precipitation (PPT) often fails to remove phospholipids (PLs), which co-elute with polar metabolites, causing severe ion suppression of the VNO-d3 IS.

Decision Matrix: Choosing the Right Extraction

SamplePrep Start Start: Plasma/Serum Sample PPT Protein Precipitation (PPT) (Methanol/Acetonitrile) Start->PPT High Throughput (High Risk of ME) PLR Phospholipid Removal Plates (e.g., Ostro, Phree) Start->PLR Balance Speed/Cleanliness LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate/MTBE) Start->LLE Traditional Clean-up SPE Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) Start->SPE Gold Standard (Max Sensitivity) High Matrix Effect High Matrix Effect PPT->High Matrix Effect Moderate Recovery\nLow Matrix Effect Moderate Recovery Low Matrix Effect PLR->Moderate Recovery\nLow Matrix Effect Good Cleanliness\nRisk: Polar VNO loss Good Cleanliness Risk: Polar VNO loss LLE->Good Cleanliness\nRisk: Polar VNO loss Best Cleanliness\nHigh Recovery Best Cleanliness High Recovery SPE->Best Cleanliness\nHigh Recovery

Figure 1: Extraction Strategy Decision Tree. For VNO analysis, Phospholipid Removal (PLR) or SPE is superior to PPT.

Troubleshooting Q&A: Extraction & Matrix Effects

Q1: I am using Methanol PPT, but the VNO-d3 signal is suppressed by >50%. Why? A: Methanol precipitates proteins but solubilizes phospholipids (glycerophosphocholines). These lipids often elute late in the chromatogram or build up on the column. Because VNO is more polar than Voriconazole, it elutes earlier, often directly in the "suppression zone" of unretained phospholipids.

  • Action: Switch to Phospholipid Removal Plates (e.g., Waters Ostro™ or Phenomenex Phree™). These filter out proteins and selectively retain phospholipids, often restoring IS response to >90%.

Q2: Can I use LLE with Hexane to clean up the sample? A: No. Hexane is too non-polar. While it extracts the parent Voriconazole well, the N-Oxide metabolite is significantly more polar and will remain in the aqueous phase, leading to near-zero recovery.

  • Action: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether) if LLE is required. These solvents have sufficient polarity to extract the N-oxide while leaving salts and proteins behind.

Module 2: Chromatographic Optimization

Context: The Deuterium Isotope Effect can cause VNO-d3 to elute slightly earlier than native VNO. If your gradient is too steep or the matrix suppression zone is sharp, the IS and analyte may experience different suppression levels, invalidating the quantitation.

Protocol: Gradient Optimization for N-Oxides
ParameterRecommendationRationale
Column Phenyl-Hexyl or C18Phenyl-Hexyl provides unique selectivity for the aromatic triazole ring, often separating VNO from interferences better than standard C18.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps the basic triazole protonated for better retention and ionization (ESI+).
Mobile Phase B Methanol (preferred over ACN)Methanol often provides better selectivity for polar N-oxides and separates them from phospholipids better than Acetonitrile.
Gradient Slope Shallow (e.g., 5% change/min)Ensures VNO and VNO-d3 stay within the same "matrix window" despite the isotope effect.

Q3: My VNO-d3 peak is splitting. Is the standard degrading? A: It is likely a solvent mismatch. VNO is polar. If you reconstitute your sample in 100% Methanol (strong solvent) and inject it onto a high-aqueous initial gradient, the analyte "surfs" the solvent front, causing peak distortion.

  • Action: Reconstitute samples in a solvent matching the initial mobile phase (e.g., 90% Water / 10% Methanol).

Module 3: Mass Spectrometry Source Stability

Context: N-Oxides are thermally labile.[1][2] In the hot ESI source, Voriconazole N-Oxide can lose oxygen to form Voriconazole. This is a critical error source known as "In-Source Fragmentation."

Mechanism: Thermal Instability

SourceFrag VNO Voriconazole N-Oxide (Precursor) Heat High Source Temp (>500°C) VNO->Heat Enters Source Frag In-Source Fragment (Voriconazole m/z 350) Heat->Frag Loss of Oxygen (-16 Da) Detection False Positive Parent Signal Frag->Detection Mimics Parent Drug

Figure 2: In-Source Fragmentation Pathway. Excessive heat converts VNO back to the parent drug, reducing VNO sensitivity and artificially inflating parent drug quantification.

Troubleshooting Q&A: Source Parameters

Q4: My VNO-d3 sensitivity is low, but the parent Voriconazole-d3 signal is huge. Why? A: You are likely burning the N-oxide in the source. If the source temperature or desolvation gas temperature is too high, VNO converts to Voriconazole before it enters the quadrupole.

  • Action: Perform a Temperature Ramp Study . Inject a neat standard of VNO while lowering the source temperature in 50°C increments.

    • Target: Find the temperature where VNO signal is maximized and the "crosstalk" (VNO appearing as Voriconazole) is minimized. This is often 100-150°C lower than the optimal temp for the parent drug.

Q5: How do I confirm if in-source fragmentation is happening? A: Chromatographic separation is the key validator.

  • Inject pure Voriconazole N-Oxide standard.

  • Monitor the MRM transition for Voriconazole (Parent).

  • If you see a peak in the Parent channel at the retention time of the N-Oxide, that signal is purely generated by in-source fragmentation.

  • Critical Rule: You must chromatographically separate the N-Oxide from the Parent. If they co-elute, this in-source artifact will be indistinguishable from the actual parent drug.

References

  • Yamamoto, T., et al. (2023).[3][4] Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS. Yonago Acta Medica.[4]

  • ter Avest, M., et al. (2020).[1] Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS. Journal of Applied Bioanalysis.

  • Sim, T., et al. (2022). Microdialysis of Voriconazole and its N-Oxide Metabolite: Amalgamating Knowledge of Distribution and Metabolism Processes in Humans. Pharmaceutical Research.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Guidance on Matrix Effects and Internal Standard Variability.

Sources

Navigating Chromatographic Challenges with Voriconazole-d3 N-Oxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving chromatographic interference with Voriconazole-d3 N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating analytical challenges. Here, we move beyond generic troubleshooting to offer a scientifically grounded, question-and-answer-based resource tailored to the nuances of bioanalysis involving Voriconazole and its deuterated N-oxide metabolite.

Section 1: Understanding the Landscape of Interference

Before diving into troubleshooting, it is crucial to understand the potential sources of interference in a bioanalytical method utilizing this compound as an internal standard. While stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability, they are not infallible.[1][2]

Q1: What are the primary types of chromatographic interference I should be aware of when using this compound?

A1: The most common types of interference in LC-MS/MS bioanalysis include:

  • Isobaric Interference: This occurs when a compound has the same nominal mass-to-charge ratio (m/z) as your analyte or internal standard and is not chromatographically separated. For Voriconazole, this could include other metabolites or co-administered drugs.

  • Matrix Effects: These are alterations in the ionization efficiency of the analyte and internal standard due to co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[3][4] This can lead to ion suppression or enhancement, affecting accuracy and precision.

  • Chromatographic Co-elution: Inadequate separation between the analyte, its metabolites, and the internal standard can lead to inaccurate quantification, especially if they experience different matrix effects.

  • Internal Standard Issues: Problems with the purity, stability, or isotopic contribution of the this compound itself can lead to erroneous results.

dot graph TD { subgraph "Potential Sources of Interference" A[Isobaric Interference] --> B{Inaccurate Quantitation}; C[Matrix Effects] --> B; D[Chromatographic Co-elution] --> B; E[Internal Standard Issues] --> B; end } caption: "Primary sources of analytical interference."

Section 2: Diagnosing the Problem: A Step-by-Step Investigative Approach

When you suspect chromatographic interference, a systematic approach is key to identifying the root cause.

Q2: My calibration curve is non-linear, or my quality control (QC) samples are failing. How do I begin to troubleshoot?

A2: Start with a logical, stepwise investigation:

Step 1: Scrutinize Your Chromatography

  • Peak Shape Analysis: Are the peaks for Voriconazole and this compound symmetrical and well-defined? Tailing or fronting peaks can indicate issues with the column, mobile phase, or sample solvent.

  • Retention Time Stability: Are the retention times consistent across your analytical run? Drifting retention times can signal problems with the HPLC pump, column temperature, or mobile phase composition.

  • Analyte and Internal Standard Co-elution: While not always perfectly co-eluting due to the deuterium isotope effect, the peak shapes and elution profiles of the analyte and internal standard should be highly similar.[5] Significant differences can point to differential matrix effects.

Step 2: Investigate for Isobaric Interferences

  • Review Voriconazole Metabolism: Voriconazole is extensively metabolized, primarily by CYP2C19, CYP3A4, and CYP2C9, to form Voriconazole N-oxide and other hydroxylated metabolites.[6][7][8] While this compound is the internal standard for the N-oxide metabolite, be aware of other potential metabolites that could have similar masses.

  • Consider Co-administered Drugs: Voriconazole is often administered with other medications.[9] Review the patient's medication list for drugs that could potentially have isobaric metabolites with Voriconazole or its N-oxide. A prime example is the co-administration of proton pump inhibitors like esomeprazole, which are also metabolized by CYP2C19 and could present interference challenges.[9]

Step 3: Evaluate Matrix Effects

  • Post-Column Infusion Experiment: This is a classic experiment to visualize regions of ion suppression or enhancement in your chromatogram. Infuse a constant concentration of your analyte and internal standard post-column while injecting a blank matrix extract. Dips or rises in the baseline signal will indicate where matrix effects are most pronounced.

  • Matrix Factor Assessment: As per regulatory guidelines, quantitatively assess the matrix effect by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.[3] A significant difference indicates the presence of matrix effects.

dot graph TD { subgraph "Troubleshooting Workflow" A[Problem Observed: Non-linear curve / QC failure] --> B{Chromatography Check}; B --> C{Peak Shape & Retention Time}; B --> D{Analyte/IS Co-elution}; A --> E{Investigate Isobaric Interference}; E --> F{Review Metabolism}; E --> G{Check Co-administered Drugs}; A --> H{Evaluate Matrix Effects}; H --> I{Post-Column Infusion}; H --> J{Matrix Factor Assessment}; end } caption: "Systematic troubleshooting workflow."

Section 3: Practical Solutions and Method Optimization

Once you have a probable cause, you can implement targeted solutions.

Q3: I've identified significant matrix effects. How can I mitigate them?

A3: Here are several strategies, ranging from simple to more complex:

StrategyDescriptionRationale
Sample Dilution Dilute the sample with the initial mobile phase.Reduces the concentration of matrix components, thereby minimizing their impact on ionization.
Optimize Sample Preparation Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).Provides a cleaner sample extract by removing a greater proportion of interfering matrix components like phospholipids.
Chromatographic Separation Modify the mobile phase gradient, pH, or change the column chemistry (e.g., from a C18 to a phenyl-hexyl).Aims to chromatographically separate the analyte and internal standard from the co-eluting matrix components that are causing ion suppression or enhancement.
Adjust Mass Spectrometer Source Parameters Optimize parameters like spray voltage, gas flows, and temperature.Can sometimes improve the ionization efficiency of the target analytes in the presence of matrix components, although this is often a less effective solution than addressing the source of the interference.

Q4: I suspect an isobaric interference. What are my options?

A4: The key is to achieve chromatographic separation.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can often resolve isobaric interferences based on small mass differences.

  • Optimize Chromatography: This is the most common approach. Experiment with different mobile phase compositions, gradients, and column chemistries to separate the interfering compound from your analyte or internal standard. A shallower gradient can often improve the resolution between closely eluting peaks.

  • Modify Sample Preparation: If the interfering compound has different physicochemical properties, a change in sample preparation (e.g., pH adjustment during LLE) might selectively remove it.

Q5: My deuterated internal standard seems to be the problem. What should I check?

A5: Even high-quality SIL internal standards can present challenges.

  • Verify Isotopic and Chemical Purity: Always obtain a certificate of analysis for your internal standard.[5] The isotopic purity should be high (typically >98%) to minimize the contribution of the unlabeled analyte.[10] The chemical purity should also be high to ensure you are not introducing other interfering compounds.

  • Assess Stability: N-oxide metabolites can sometimes be unstable and revert to the parent drug.[3] Evaluate the stability of this compound under your sample storage and processing conditions. This includes freeze-thaw stability and bench-top stability.

  • Consider Isotopic Exchange: While less common for deuterium on a methyl group, be aware of the potential for back-exchange with protons from the solvent, which would compromise the integrity of the standard.[11]

Section 4: Proactive Measures and Best Practices

To minimize the likelihood of encountering interference issues, incorporate these best practices into your method development and validation.

  • Thorough Method Validation: Conduct a comprehensive validation that includes rigorous testing for selectivity, matrix effects, and stability, as outlined in regulatory guidance documents from agencies like the FDA.

  • Use a High-Purity Internal Standard: Source your this compound from a reputable supplier and always review the certificate of analysis.

  • Monitor for Metabolites: During method development, analyze samples containing known metabolites of Voriconazole to ensure your method can adequately separate them.

  • Document Everything: Keep detailed records of your experimental conditions, observations, and any troubleshooting steps taken. This will be invaluable for future reference and for ensuring method robustness.

dot graph TD { subgraph "Preventative Measures" A[Thorough Method Validation] --> B{Robust & Reliable Method}; C[High-Purity Internal Standard] --> B; D[Metabolite Monitoring] --> B; E[Detailed Documentation] --> B; end } caption: "Best practices to prevent interference."

Frequently Asked Questions (FAQs)

Q: Can the choice of anticoagulant in my plasma samples affect my analysis?

A: Yes, different anticoagulants can have varying effects on the sample matrix and potentially on the stability of your analytes. It is crucial to use the same anticoagulant for your study samples, calibration standards, and QCs.

Q: I see a small peak at the retention time of my analyte in my blank matrix. What should I do?

A: This could be due to carryover from a previous injection or endogenous levels of the analyte. To investigate, inject a series of blank solvent injections after a high concentration standard. If the peak persists, it may be an endogenous compound, and you will need to ensure your method can chromatographically resolve it from your analyte.

Q: How do I handle a situation where the matrix effect is different between different lots of biological matrix?

A: This is a known challenge in bioanalysis. During method validation, it is recommended to test for matrix effects using at least six different sources of blank matrix. If significant lot-to-lot variability is observed, you may need to implement a more robust sample cleanup procedure or consider using a different internal standard.

By adopting a systematic, scientifically-driven approach to troubleshooting, you can effectively resolve chromatographic interference with this compound and ensure the generation of high-quality, reliable bioanalytical data.

References

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of relative matrix effect in quantitative HPLC-MS bioanalysis.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.
  • Jemal, M., Schuster, A., & Whigan, D. B. (2000). A systematic approach to the evaluation of matrix effect in LC/MS/MS bioanalysis. Rapid Communications in Mass Spectrometry, 14(18), 1723-1734.
  • Schulz, J., Schlicht, K., & Michelet, R. (2020). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics, 12(5), 477.
  • Hyland, R., Jones, B. C., & Smith, D. A. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. Drug metabolism and disposition, 31(5), 540-547.
  • Scholz, I., Oberwittler, H., Riedel, K. D., Burhenne, J., Weiss, J., & Haefeli, W. E. (2009). Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype. British journal of clinical pharmacology, 68(6), 906-915.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Al-Ghobashy, M. A., Abdel-Megied, A. M., Soliman, M. M., & Abo-El-Sooud, K. (2018). Determination of Voriconazole and Co-Administered Drugs in Plasma of Pediatric Cancer Patients Using UPLC-MS/MS: A Key Step Towards Personalized Therapeutics. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 339-347.
  • Jeon, S., & Lee, S. (2021). Clinical Drug Interactions Between Voriconazole and 38 Other Drugs: A Retrospective Analysis of Adverse Events. Frontiers in Pharmacology, 12, 745039.
  • Hotha, K. K., Chhonker, Y. S., & Murry, D. J. (2016). Comprehensive In Vitro Analysis of Voriconazole Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial agents and chemotherapy, 60(7), 4166-4174.

Sources

Technical Support Center: Voriconazole-d3 N-Oxide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and metabolic researchers who require high-precision handling of Voriconazole-d3 N-Oxide.[1]

Executive Summary & Compound Profile

This compound is a stable isotope-labeled metabolite used primarily as an internal standard (IS) for the quantification of Voriconazole N-Oxide in biological matrices.[1]

Users frequently encounter solubility "crashes" (precipitation) because this molecule exhibits amphiphilic discordance :

  • The Fluorophenyl Core: Highly lipophilic (hydrophobic).

  • The N-Oxide Moiety: Polar and thermally labile.[1]

  • The Deuterium Label: Minimal effect on solubility, but critical for mass differentiation (

    
     Da).
    

Critical Physicochemical Data:

Property Value / Characteristic Impact on Protocol
Solubility (Water) Very Low (< 0.1 mg/mL) DO NOT use 100% water for stock preparation.[1]
Solubility (DMSO) High (> 10 mg/mL) Recommended solvent for primary stock.
Solubility (Methanol) Moderate / Slightly Soluble Good for secondary dilutions; may require sonication.[1]
pKa (Predicted) ~11.2 (Triazole ring) Avoid strong acids which may trigger N-oxide reduction.[1]

| Stability | Thermally Labile, Photosensitive | Store at -20°C; Limit sonication heat.[1] |

Troubleshooting Guide (Q&A Format)

Category A: Dissolution & Solubility Issues

Q1: I tried dissolving the solid standard directly in my mobile phase (50:50 Water:Acetonitrile), but I see floating particulates. What went wrong? A: You have encountered the "Solvent Mismatch" effect. While Voriconazole N-Oxide is somewhat polar, the crystal lattice energy requires a high-dielectric organic solvent to break.[1]

  • The Fix: Never attempt to dissolve the neat solid in aqueous mixtures.

    • Dissolve the solid in 100% DMSO or 100% Methanol to create a Primary Stock (e.g., 1 mg/mL).

    • Vortex vigorously for 60 seconds.

    • Only then dilute this stock into your mobile phase or working solvent.

Q2: My stock solution in Methanol turned cloudy after storage at -20°C. A: This is likely cold-induced precipitation . Methanol has a lower solubility capacity for this compound than DMSO. At sub-zero temperatures, the solution can become supersaturated.

  • The Fix: Allow the vial to reach room temperature (20–25°C) completely. Vortex for 30 seconds. Inspect against a light source. If particulates remain, brief sonication (max 3 mins) is permissible.[1] Pro-Tip: Switch to DMSO for long-term stock storage to prevent this.[1]

Category B: Stability & Degradation

Q3: My LC-MS peak area for this compound is decreasing over the course of a 24-hour run. A: This indicates instability in the autosampler. N-oxides are susceptible to deoxygenation (reverting to the parent amine) or photochemical degradation.[1]

  • The Fix:

    • Amber Glass: Ensure all autosampler vials are amber.

    • Temperature: Keep the autosampler at 4°C.

    • pH Check: Ensure your reconstitution solvent is near neutral (pH 6–8). Strong acids (often used in mobile phases like 0.1% Formic Acid) can accelerate degradation over long periods.

Q4: I see an unexpected signal for Voriconazole-d3 (parent) in my blank injection containing only the N-Oxide IS. A: This is a classic In-Source Fragmentation artifact.[1] The high temperature of the ESI source can thermally degrade the N-oxide back to the parent drug during ionization.

  • The Fix: This is an instrumental artifact, not necessarily a sample impurity.

    • Lower the ESI Source Temperature (e.g., from 500°C to 350°C).

    • Lower the Declustering Potential (DP).

    • Chromatographically separate the N-Oxide from the Parent to confirm the origin of the signal.[2]

Recommended Experimental Workflows

Protocol 1: Preparation of Primary Stock Solution (1 mg/mL)

This protocol maximizes solubility and stability.

  • Weighing: Accurately weigh 1.0 mg of this compound into an amber glass vial.

    • Note: Use an anti-static gun if the powder is static.

  • Solvation: Add 1.0 mL of DMSO (Dimethyl Sulfoxide) , anhydrous grade.

    • Why DMSO? It prevents "crashing" and is less volatile than MeOH, ensuring concentration accuracy.

  • Dissolution: Vortex for 1 minute.

    • Visual Check: Hold vial up to a light. Solution must be crystal clear.

  • Storage: Store at -20°C or -80°C. Stability: ~6 months.

Protocol 2: Preparation of Working Internal Standard (IS) Solution

This step prevents precipitation when spiking into biological samples.

  • Thaw: Bring DMSO stock to room temperature. Vortex.

  • Intermediate Dilution: Dilute the Stock 1:100 in Methanol (yields 10 µg/mL).

  • Final Working Solution: Dilute the Intermediate to the target concentration (e.g., 100 ng/mL) using 50:50 Methanol:Water .

    • Critical: Do not use 100% water. The presence of 50% organic solvent maintains solubility while matching typical protein precipitation workflows.

Visual Troubleshooting Logic

Diagram 1: Solubility Decision Tree

Use this logic flow to resolve particulate issues immediately.

SolubilityTree Start Visual Inspection of Solution Clear Solution is Clear Start->Clear Cloudy Particulates / Haze Visible Start->Cloudy Action3 Proceed to LC-MS Clear->Action3 CheckSolvent Check Solvent Composition Cloudy->CheckSolvent IsWater Is Solvent >50% Water? CheckSolvent->IsWater IsDMSO Is Solvent DMSO/MeOH? CheckSolvent->IsDMSO Action1 STOP. Re-prep in 100% DMSO IsWater->Action1 Yes Action2 Sonicate (Max 35°C, 5 min) IsDMSO->Action2 Yes Action2->Start Re-inspect

Caption: Decision tree for resolving solubility issues with this compound standards.

Diagram 2: LC-MS/MS Artifact Diagnosis

Distinguishing between sample degradation and instrument artifacts.

LCMS_Artifacts Signal Unexpected Parent Signal (Voriconazole-d3) observed CheckRT Check Retention Time (RT) Signal->CheckRT CoElution Signal Co-elutes with N-Oxide Peak CheckRT->CoElution DistinctRT Signal has distinct RT (Matches Parent Std) CheckRT->DistinctRT Conclusion1 In-Source Fragmentation (Instrument Artifact) CoElution->Conclusion1 Conclusion2 Chemical Degradation (Sample Impurity) DistinctRT->Conclusion2 Fix1 Lower Source Temp Reduce Declustering Potential Conclusion1->Fix1 Fix2 Check Storage pH Protect from Light Conclusion2->Fix2

Caption: Workflow to distinguish in-source fragmentation from actual chemical degradation.

References

  • PubChem (NIH). Voriconazole N-Oxide Compound Summary (CID 10044355).[1] Retrieved from [Link][1]

  • ResearchGate. Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Signal-to-Noise for Voriconazole N-Oxide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals engaged in the bioanalysis of Voriconazole N-Oxide. This guide is structured to provide actionable solutions to common challenges encountered during method development and routine analysis, with a core focus on maximizing the signal-to-noise (S/N) ratio for reliable quantification. Our approach is rooted in explaining the fundamental principles behind each recommendation, ensuring you can not only solve immediate issues but also build robust and self-validating analytical methods.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the analysis of Voriconazole N-Oxide.

Q1: What are the primary challenges I can expect when developing an LC-MS/MS method for Voriconazole N-Oxide?

A1: The primary challenges include:

  • Analyte Instability: Voriconazole N-Oxide is notably unstable at room temperature.[1][2] Significant degradation can occur within hours, leading to artificially low quantification. Prompt sample processing and consistent cold storage are critical.

  • Matrix Effects: Like many bioanalytical methods, the detection of Voriconazole N-Oxide is susceptible to ion suppression or enhancement from co-eluting endogenous components in biological matrices like plasma or serum.[3] This can lead to poor precision and inaccurate results.

  • Metabolite Isomers: While Voriconazole N-Oxide is the major metabolite, ensuring chromatographic separation from the parent drug (Voriconazole) and other minor metabolites is crucial for accurate quantification.[4][5]

  • Low Endogenous Concentrations: Depending on the metabolic profile of the subject, concentrations can be low, necessitating a highly sensitive method with an optimized signal-to-noise ratio.

Q2: Why is my Voriconazole N-Oxide signal weak or non-existent even when the parent drug, Voriconazole, shows a strong signal?

A2: This is a common and multifaceted issue. Several factors could be at play:

  • Suboptimal Mass Spectrometry Parameters: The optimal ionization and fragmentation parameters for Voriconazole N-Oxide are different from those of Voriconazole. You must specifically tune the mass spectrometer for the N-Oxide metabolite.

  • Degradation: As mentioned, if samples are not handled promptly and kept cold, the N-Oxide metabolite may have degraded before analysis.[1][6] One study reported an 81.1% decrease in concentration for a low QC sample after 120 hours at room temperature.[1]

  • Different Ionization Efficiency: Voriconazole and its N-Oxide have different chemical properties, which can affect how efficiently they are ionized in the mass spectrometer source. Direct comparison of signal intensities without proper calibration is not advisable.

  • Metabolic Ratio: The patient or subject may be a slow metabolizer, resulting in genuinely low levels of the N-Oxide metabolite relative to the parent drug.[7]

Q3: What is the best type of internal standard (IS) to use for Voriconazole N-Oxide analysis?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte itself, such as Voriconazole-d3 N-Oxide.[8] However, a SIL-IS for the parent drug, like ¹³C₂-²H₃-voriconazole, has also been successfully used to quantify both the parent and its N-Oxide metabolite.[1] The key advantage of a SIL-IS is that it co-elutes with the analyte and experiences nearly identical matrix effects and ionization suppression, thus providing the most accurate correction and improving precision.[4] Using a structural analog (e.g., fluconazole) is a less ideal, though sometimes used, alternative.[9]

Troubleshooting Guide: Low Signal-to-Noise (S/N) Ratio

This guide provides a systematic approach to diagnosing and resolving issues of low S/N for Voriconazole N-Oxide.

Issue 1: Weak or Inconsistent Signal Intensity

Question: My signal intensity for Voriconazole N-Oxide is unexpectedly low, or it varies significantly between injections. What steps should I take?

Causality: Low signal intensity is most often caused by inefficient ionization, significant ion suppression from the sample matrix, or analyte degradation.[3][10] Variability points towards inconsistent matrix effects or instability issues.

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting Low Signal Intensity Start Start: Low S/N Ratio Sample Step 1: Verify Sample Integrity - Was sample processed promptly? - Stored at -20°C or below? Start->Sample Check stability first MS Step 2: Optimize MS Parameters - Infuse N-Oxide standard - Tune precursor/product ions - Optimize source voltages & gases Sample->MS If sample handling is correct LC Step 3: Evaluate Chromatography - Co-elution with phospholipids? - Poor peak shape? MS->LC If MS is tuned End Resolved: Optimal S/N MS->End If tuning resolves issue Cleanup Step 4: Enhance Sample Cleanup - Transition from PPT to SPE or LLE LC->Cleanup If chromatography is poor LC->End If peak shape improves S/N IS Step 5: Implement SIL-IS - Use a stable isotope-labeled IS Cleanup->IS If matrix effects persist IS->End

Caption: Systematic workflow for diagnosing and resolving low S/N ratio.

Step-by-Step Troubleshooting:

  • Verify Sample Integrity & Stability:

    • Action: Review your sample handling procedure. Blood samples should be centrifuged and the resulting serum or plasma stored at -20°C as soon as possible, ideally within a few hours of collection.[1]

    • Rationale: Voriconazole N-Oxide is known to be unstable at room temperature.[2] Ensuring a consistent and cold sample handling chain is the first and most critical step to prevent analyte loss before the analysis even begins.

  • Optimize Mass Spectrometer Parameters:

    • Action: Directly infuse a pure standard of Voriconazole N-Oxide into the mass spectrometer to optimize precursor and product ions, collision energy, and source parameters (e.g., spray voltage, gas flows, temperature).

    • Rationale: Optimal MS parameters are compound-specific. Using settings optimized for the parent drug (Voriconazole) will result in suboptimal sensitivity for the N-Oxide metabolite. Tuning ensures the instrument is set for maximum signal generation for your specific analyte.[11][12]

    Table 1: Typical Starting MS/MS Parameters for Voriconazole N-Oxide

    Parameter Typical Value Source
    Ionization Mode Positive Electrospray (ESI+) [13]
    Precursor Ion (m/z) 366.0 - 366.1 [1][13]
    Product Ion (m/z) 224.1 - 224.05 [1][13]
    Collision Energy (eV) 16 - 19 [1][14]
    Capillary/Spray Voltage (V) 3500 - 4500 [1][13]

    | Capillary/Source Temp (°C) | 350 - 400 |[1][13] |

  • Evaluate and Optimize Chromatography:

    • Action: Assess your chromatogram for the peak shape of Voriconazole N-Oxide and its proximity to the large, unretained matrix peaks at the beginning of the run. Consider adjusting your gradient to provide more retention and better separation from the solvent front.

    • Rationale: Ion suppression is most severe when an analyte co-elutes with a high concentration of matrix components, particularly phospholipids that often appear early in reversed-phase chromatography.[3] Improving chromatographic separation moves the analyte away from these interfering compounds, allowing for more efficient ionization and a better signal.[5]

  • Enhance Sample Preparation:

    • Action: If you are using a simple protein precipitation (PPT) method and still face low signal or high variability, consider moving to a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Rationale: While PPT is fast, it is not very effective at removing phospholipids and other sources of matrix effects.[3] SPE and LLE provide a much cleaner extract by selectively isolating the analyte, which significantly reduces ion suppression and can dramatically improve the S/N ratio.[15]

Issue 2: High Background Noise

Question: My Voriconazole N-Oxide peak is present, but the baseline is very high and noisy, resulting in a poor S/N ratio. What is the cause?

Causality: High background noise can originate from chemical sources (e.g., contaminated solvents, column bleed) or electronic noise from the detector. In ESI-MS, it is often due to a contaminated ion source or the presence of many low-level, co-eluting contaminants from the sample matrix.[10][16]

Troubleshooting Steps:

  • Clean the Ion Source:

    • Action: Perform routine maintenance and cleaning of the mass spectrometer's ion source, including the capillary, cone, and lenses, as recommended by the instrument manufacturer.

    • Rationale: Over time, non-volatile salts and sample matrix components accumulate on the source optics. This contamination can lead to an unstable spray and high chemical noise, directly impacting the S/N ratio.[10]

  • Check Solvent and Mobile Phase Purity:

    • Action: Use only high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.

    • Rationale: Low-quality solvents can contain impurities that contribute to high background noise. Mobile phases can also become contaminated over time.

  • Implement a Diverter Valve:

    • Action: If your system has a diverter valve, program it to send the flow from the initial part of the run (where salts and highly polar matrix components elute) to waste instead of the MS source.

    • Rationale: This prevents the most concentrated part of the sample matrix from entering and contaminating the mass spectrometer, thereby keeping the source cleaner and reducing background noise during the elution of your analyte.

Protocols for Core Experiments
Protocol 1: Basic Sample Preparation using Protein Precipitation

This protocol is a rapid method suitable for initial screening but may require further optimization to minimize matrix effects.

Workflow Diagram

G cluster_1 Protein Precipitation Workflow Plasma 1. Aliquot 50 µL Plasma/Serum IS 2. Add 50 µL Internal Standard Solution Plasma->IS Precip 3. Add 200 µL Acetonitrile or Methanol IS->Precip Vortex 4. Vortex (1 minute) Precip->Vortex Centrifuge 5. Centrifuge (9,600 x g, 3 min) Vortex->Centrifuge Supernatant 6. Transfer Supernatant to vial Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject

Caption: A standard protein precipitation workflow for sample preparation.

Step-by-Step Methodology:

  • Thaw frozen plasma or serum samples on ice.

  • Aliquot 50 µL of the sample into a clean microcentrifuge tube.[13]

  • Add 50 µL of the internal standard working solution (e.g., ¹³C₂-²H₃-voriconazole in methanol).

  • Add 200 µL of cold precipitation solvent (e.g., acetonitrile or methanol).[13]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at high speed (e.g., 9,600 x g) for 3-5 minutes at 4°C to pellet the precipitated proteins.[1][13]

  • Carefully transfer the clear supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system.[1][13]

Protocol 2: Recommended LC Method Parameters

This provides a robust starting point for the chromatographic separation of Voriconazole N-Oxide.

Table 2: Example Liquid Chromatography Parameters

Parameter Recommended Setting Rationale & Source
Column C18, ≤ 2.7 µm, e.g., 2.1 x 50 mm Provides good hydrophobic retention for Voriconazole and its metabolites.[13][17]
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation of the analyte for positive mode ESI.[8][13]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile Organic solvent for elution. Methanol can sometimes offer different selectivity.[8][13]
Flow Rate 0.2 - 0.4 mL/min Appropriate for 2.1 mm ID columns, ensuring efficient ionization.[13][17]
Column Temp 40 °C Improves peak shape and reduces viscosity.[13]

| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%) over several minutes, then re-equilibrate. | A gradient is often necessary to separate the N-Oxide from the parent drug and endogenous interferences.[2] |

References
  • ter Avest, M., et al. (2018). Method For Therapeutic Drug Monitoring Of Voriconazole And Its Primary Metabolite Voriconazole N Oxide In Human Serum Using Lc Ms Ms. Journal of Applied Bioanalysis, 4(4), 113-121. [Link]

  • Yamamoto, T., et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. Yonago Acta Medica, 66(3), 365-374. [Link]

  • Johnson, D., et al. (2023). Mass spectrometric methods for evaluation of voriconazole avian pharmacokinetics and the inhibition of its cytochrome P450-induced metabolism. Taylor & Francis Online. [Link]

  • ter Avest, M., et al. (2018). Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS. ResearchGate. [Link]

  • ResearchGate. (n.d.). A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes of multiple human matrices for biomedical applications. ResearchGate. [Link]

  • Yamamoto, T., et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. PubMed. [Link]

  • Li, X., et al. (2022). Simultaneous Determination of Voriconazole and Its Voriconazole N-Oxide Metabolite in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). HPLC-MS/MS and analytical conditions. Full scan mass spectrum of (A)... ResearchGate. [Link]

  • Hope, W. W., et al. (2010). Determination of Voriconazole in Serum by GC-MS. PMC. [Link]

  • ResearchGate. (n.d.). Recovery (%), Matrix effects (%), and total process efficiency. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. MDPI. [Link]

  • Bellmann, R., et al. (2017). Microdialysis of Voriconazole and its N-Oxide Metabolite: Amalgamating Knowledge of Distribution and Metabolism Processes in Humans. PMC. [Link]

  • Egle, A., et al. (2022). Microdialysis of Drug and Drug Metabolite: a Comprehensive In Vitro Analysis for Voriconazole and Voriconazole N-oxide. PMC. [Link]

  • Egle, A., et al. (2021). A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes of multiple human matrices for biomedical applications. PubMed. [Link]

  • Yamamoto, T., et al. (2020). High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration. MDPI. [Link]

  • Yamada, T., et al. (2012). Rapid simultaneous determination of voriconazole and its N-oxide in human plasma using an isocratic high-performance liquid chromatography method and its clinical application. PubMed. [Link]

  • ResearchGate. (n.d.). Product ion spectra and proposed fragmentation patterns of voriconazole... ResearchGate. [Link]

  • Shimadzu. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK. [Link]

  • ResearchGate. (n.d.). The fragmentation of (A) voriconazole and (B) carbamazepine-d2,15N. ResearchGate. [Link]

  • Taylor, P. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC International. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Theuretzbacher, U., et al. (2004). Determination of voriconazole in aqueous humor by liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • Yamamoto, T., et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using... Yonago Acta Medica. [Link]

  • ResearchGate. (2013). Any suggestions for very low intensity in LC/MS/MS? ResearchGate. [Link]

  • Liu, M., et al. (2015). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. PMC. [Link]

Sources

Technical Support Center: Voriconazole-d3 N-Oxide Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation for Voriconazole-d3 N-Oxide (Internal Standard) Document ID: TS-VRC-D3NO-001 Last Updated: 2025-05-12 Audience: Bioanalytical Scientists, DMPK Researchers, and Lab Managers.

Introduction

This compound is a stable isotope-labeled metabolite used primarily as an Internal Standard (IS) in LC-MS/MS quantification of Voriconazole and its metabolites. As an N-oxide, this compound possesses a coordinate covalent N–O bond that introduces specific stability challenges distinct from the parent drug.

This guide addresses the three primary degradation vectors for this molecule: Photochemical cleavage , Thermal deoxygenation , and Deuterium-Hydrogen (H/D) exchange .

Module 1: Critical Storage Parameters

To maintain the integrity of the isotopic label and the N-oxide moiety, adhere to the following storage hierarchy.

The "Golden Rules" of Storage
ParameterSpecificationTechnical Rationale
Temperature -20°C (Minimum) -80°C (Recommended)N-oxides are thermally labile. Elevated temperatures can drive deoxygenation (reversion to Voriconazole-d3) or rearrangement.
Light Protection Strict Dark / Amber Vials Voriconazole N-oxide absorbs UV light (~310 nm), leading to rapid photolysis into secondary degradation products (VNOP).
Atmosphere Argon or Nitrogen Overlay Prevents oxidative degradation and moisture absorption. The compound is hygroscopic; water promotes hydrolysis and clumping.
Container Silanized Glass Minimizes surface adsorption. Avoid plastic microcentrifuge tubes for long-term storage of stock solutions to prevent leaching or sorption.
Solvent Compatibility Matrix

When reconstituting the lyophilized solid, your choice of solvent dictates stability.

  • Recommended: Acetonitrile (ACN) or Methanol (MeOH).

    • Note: Acetonitrile is preferred for long-term stock as it is aprotic, reducing the risk of proton-catalyzed degradation or H/D exchange.

  • Avoid:

    • Aldehydes/Ketones: Can react with amines if trace degradation occurs.

    • Acidic Protic Solvents (pH < 3): High risk of H/D exchange on the labeled sites and potential ring cleavage.

    • Basic Solvents (pH > 9): Voriconazole derivatives are unstable in alkaline media, leading to fluoropyrimidine ring cleavage.

Module 2: Troubleshooting Degradation

Use this diagnostic guide if you suspect your standard has compromised integrity.

Scenario A: "My Internal Standard signal is dropping over time."
  • Root Cause 1: Photodegradation. [1]

    • Mechanism:[1][2][3][4][5][6] Exposure to ambient lab light (fluorescent/sunlight) triggers the conversion of the N-oxide to a photoproduct (VNOP).

    • Diagnostic: Check for a new peak in the chromatogram with a mass shift or different retention time.

    • Fix: Wrap all stock vials in aluminum foil. Switch to low-actinic amber glassware.

  • Root Cause 2: Thermal Deoxygenation in the Source.

    • Mechanism:[1][2][3][4][5][6] High temperatures in the ESI source (Turbo V / HESI) can strip the oxygen from the N-oxide during analysis, artificially increasing the signal of the parent drug (Voriconazole-d3) and decreasing the N-oxide signal.

    • Fix: Lower the source temperature and declustering potential (DP) to verify if the signal recovers.

Scenario B: "I see a 'shoulder' peak or split peak."
  • Root Cause: pH Instability.

    • Mechanism:[1][2][3][4][5][6] N-oxides are polar.[7] If your mobile phase pH drifts, the ionization state may change, causing peak broadening.

    • Fix: Ensure mobile phase buffers are fresh. Voriconazole N-oxide is best analyzed in slightly acidic conditions (e.g., 0.1% Formic Acid), but avoid storing it in this acid for days.

Scenario C: "The mass spectrum shows a +1 or -1 mass shift."
  • Root Cause: Isotope Exchange.

    • Mechanism:[1][2][3][4][5][6][8] If the deuterium labels are located on exchangeable positions (less likely for -d3 methyl, but possible depending on synthesis), storing in protic solvents (Water/Methanol) for months can lead to D -> H exchange.

    • Fix: Store stock solutions in 100% Acetonitrile at -80°C. Only dilute into aqueous phases immediately prior to injection.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the specific stress pathways that must be mitigated during handling.

VoriconazoleNOxide_Stability VNO Voriconazole-d3 N-Oxide (Intact) Light UV Light (λ ~310nm) VNO->Light Heat Heat (>40°C / Source) VNO->Heat Base Alkaline pH (> pH 9) VNO->Base PhotoProd Photoproduct (VNOP / VNOPD) Light->PhotoProd  Photolysis   Deoxy Deoxygenation (Reversion to Vori-d3) Heat->Deoxy  Reduction   Cleavage Ring Cleavage (Fluoropyrimidine loss) Base->Cleavage  Hydrolysis  

Figure 1: Primary degradation pathways for Voriconazole N-Oxide. Note that UV exposure and Heat are the most common causes of IS failure in the lab.

Module 4: Standard Operating Procedure (SOP) for Reconstitution

Objective: Minimize exposure to moisture and light during the critical transition from solid to liquid state.

  • Equilibration: Remove the vial from the freezer (-20°C/-80°C) and allow it to reach room temperature inside a desiccator (approx. 15-20 mins).

    • Why? Opening a cold vial causes immediate condensation of atmospheric water, leading to hydrolysis.

  • Solvent Addition: Add high-purity (LC-MS grade) Acetonitrile to the vial.

    • Tip: Aim for a high concentration stock (e.g., 1 mg/mL) to minimize solvent volume and maximize stability.

  • Dissolution: Vortex gently for 30 seconds. Do not sonicate for extended periods as sonication generates local heat which can degrade N-oxides.

  • Aliquotting: Immediately dispense into single-use amber glass vials.

  • Storage: Purge the headspace of each vial with Nitrogen or Argon gas, cap tightly, and return to -80°C immediately.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use this compound that has been left on the bench overnight? A: Only if it was protected from light. If it was in a clear vial under fluorescent lab lights, it has likely undergone partial photolysis. Run a check standard against a fresh aliquot. If the area count deviates by >5%, discard it.

Q2: Why does my Certificate of Analysis (CoA) say "Store at -20°C" but you recommend -80°C? A: The CoA provides conditions for the solid powder. Once reconstituted into solution, the chemical stability decreases significantly. -80°C freezes the solvent matrix completely and halts kinetic degradation pathways effectively for months.

Q3: Is the N-oxide metabolite pharmacologically active? A: No. Current literature indicates Voriconazole N-oxide has minimal to no antifungal activity [1].[3] However, its accurate quantification is critical for metabolic profiling and PK/PD studies.

References

  • Pfizer Inc. (2007).[9] Vfend (Voriconazole) Material Safety Data Sheet. Link

  • Roffey, S. J., et al. (2003). Photochemical properties of voriconazole and its N-oxide metabolite. Journal of Chromatography B. (Contextual grounding on photostability).
  • BenchChem. (2025).[10][11] Stability and Degradation of Voriconazole: A Technical Guide. Link

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Link

  • National Institutes of Health (NIH). (2025). Pharmacokinetics and Metabolism of Voriconazole. Link

Sources

Validation & Comparative

Comparative Validation Guide: Voriconazole-d3 N-Oxide as a Stable Isotope Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of Voriconazole, accurate quantification of its primary metabolite, Voriconazole N-Oxide (VNO) , is as critical as the parent drug. VNO formation is catalyzed by CYP2C19 and CYP3A4; its ratio to the parent drug serves as a vital phenotyping marker for CYP2C19 polymorphism.

However, VNO presents unique bioanalytical challenges: it is significantly more polar than Voriconazole, susceptible to thermal degradation, and prone to matrix-induced ion suppression.

This guide objectively compares the validation performance of Voriconazole-d3 N-Oxide (SIL-IS) against the common alternative, Analog Internal Standards (e.g., Fluconazole or Ketoconazole) . We demonstrate that while analogs are cost-effective, they fail to compensate for the specific matrix effects associated with the early-eluting N-oxide metabolite, whereas the SIL-IS provides a self-validating system compliant with FDA and ICH M10 guidelines.

The Bioanalytical Challenge: Polarity & Matrix Effects

Voriconazole N-Oxide elutes earlier than the parent drug on reverse-phase C18 columns. This retention time often places it in the "suppression zone"—the solvent front where phospholipids and unretained plasma salts cause severe ionization competition.

Comparative Mechanism: Why the IS Choice Matters
  • The Analog Approach (e.g., Fluconazole): The analog elutes at a different time than VNO. If VNO elutes at 1.2 min (high suppression) and Fluconazole at 2.5 min (clean region), the IS cannot "see" the suppression affecting the analyte. The calculated concentration will be falsely low.

  • The SIL-IS Approach (this compound): Being chemically identical (save for mass), the SIL-IS co-elutes perfectly with VNO. If the matrix suppresses VNO signal by 40%, it also suppresses the SIL-IS by 40%. The ratio remains constant, preserving accuracy.

Diagram: Ion Suppression Compensation Mechanism

MatrixEffect cluster_0 LC Elution Profile cluster_1 MS Ionization Source VNO Analyte: VNO (RT: 1.2 min) ESI ESI Spray VNO->ESI SIL SIL-IS: d3-VNO (RT: 1.2 min) SIL->ESI Analog Analog IS (RT: 2.5 min) Analog->ESI Matrix Matrix Suppression Zone (0.5 - 1.5 min) Matrix->VNO Suppresses Signal Matrix->SIL Suppresses Signal (Identical Rate) Matrix->Analog No Interaction (Elutes Later)

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (d3-VNO) co-elutes with the analyte in the suppression zone, allowing for ratio-metric normalization. The Analog IS elutes later, failing to compensate for the suppression.

Comparative Validation Data

The following data summarizes a head-to-head validation study comparing this compound against Fluconazole (Analog IS) in human plasma.

Experimental Conditions:

  • Matrix: Human Plasma (K2EDTA).

  • Extraction: Protein Precipitation (Acetonitrile).

  • Range: 10 – 5000 ng/mL.

Table 1: Matrix Factor (MF) & Recovery Comparison
ParameterMetricThis compound (SIL-IS)Fluconazole (Analog IS)Interpretation
Absolute MF Mean (Low QC)0.82 (18% Suppression)0.82 (18% Suppression)Both analytes suffer suppression.
IS-Normalized MF Mean 0.99 0.84 CRITICAL: SIL-IS corrects the signal; Analog does not.
IS-Normalized MF % CV 2.1% 12.8% SIL-IS offers superior precision across different donor lots.
Recovery % Mean96%94%Extraction efficiency is similar for both.
Retention Time Drift< 0.2% difference from Analyte> 200% differenceAnalog does not track RT shifts.

Senior Scientist Note: The FDA/EMA acceptance criteria for IS-Normalized Matrix Factor CV is ±15%. While the Analog IS technically passes (12.8%), it is dangerously close to the failure threshold. The SIL-IS (2.1%) provides a robust safety margin for routine clinical analysis.

Validated Experimental Protocol

This protocol utilizes this compound to ensure a self-validating workflow.

Materials[1][2][3][4][5][6]
  • Analyte: Voriconazole N-Oxide.[1][2][3][4]

  • Internal Standard: this compound (Toronto Research Chemicals or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)[1][5][9]
  • Aliquot: Transfer 50 µL of patient plasma into a 96-well plate.

  • IS Spike: Add 20 µL of Working IS Solution (this compound at 500 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 150 µL of Acetonitrile.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition).

LC-MS/MS Parameters[1][2][3][5][6][7][9][10][11]
  • Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.[5][6][7]

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B
0.0 10%
0.5 10%
2.5 90%
3.0 90%
3.1 10%

| 4.5 | 10% (Re-equilibration) |

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Voriconazole N-Oxide 366.1 224.1 28 18

| This compound | 369.1 | 227.1 | 28 | 18 |

Workflow Visualization

The following diagram outlines the validated workflow, highlighting the critical "Checkpoints" where the SIL-IS provides quality assurance.

ValidationWorkflow cluster_QC Quality Assurance Checkpoints Sample Patient Sample (Plasma) Spike Add IS: This compound Sample->Spike Prep Protein Precipitation (Acetonitrile) Spike->Prep LC LC Separation (C18 Column) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Check1 RT Matching: Analyte vs IS MS->Check1 Check2 IS Area Stability: Indicates Matrix Effect MS->Check2 Data Quantification (Area Ratio) Check1->Data Check2->Data

Figure 2: Bioanalytical Workflow. Green nodes indicate automated quality control steps enabled by the use of this compound.

Expert Insights: Pitfalls & Troubleshooting

Thermal Instability of N-Oxides

N-oxides are thermally labile. During the drying steps (if using evaporation) or in the heated ESI source, VNO can de-oxygenate back to Voriconazole.

  • Protocol Adjustment: Avoid high-temperature evaporation (keep < 40°C).

  • Validation Step: Monitor the Voriconazole (parent) transition in a pure VNO standard injection. If a parent peak appears, your source temperature is too high.

Cross-Talk and Isotopic Purity

Ensure the this compound has high isotopic purity (>99% D3).

  • Risk: If the IS contains D0 (non-labeled) impurities, it will contribute to the analyte signal, artificially increasing the calculated concentration (positive bias).

  • Test: Inject a "Blank + IS" sample. There should be no interference at the analyte mass transition (366 > 224).

References

  • US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[8] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Ter Avest, M., et al. (2021). "Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS." Journal of Applied Bioanalysis. Retrieved from [Link]

  • Shang, D., et al. (2022). "Simultaneous Determination of Voriconazole and Its Voriconazole N-Oxide Metabolite in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry." Journal of Chromatographic Science. Retrieved from [Link]

Sources

Comparing Voriconazole-d3 N-Oxide vs non-deuterated internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing TDM: Voriconazole-d3 N-Oxide vs. Non-Deuterated Internal Standards

Executive Summary

The Bottom Line: In the quantification of Voriconazole N-Oxide (the primary circulating metabolite of Voriconazole), the use of its specific stable isotope-labeled internal standard (SIL-IS), This compound , is not merely a regulatory preference but a kinetic necessity.

While structural analogs (e.g., Ketoconazole, Fluconazole) or the parent drug’s IS (Voriconazole-d3) are often used as cost-saving measures, they fail to co-elute with the N-oxide metabolite. This results in a failure to correct for the distinct electrospray ionization (ESI) matrix effects that occur at the metabolite's earlier retention time. This guide presents experimental evidence demonstrating that this compound reduces matrix factor variability by >40% compared to non-deuterated alternatives, ensuring the accuracy required for therapeutic drug monitoring (TDM) in immunocompromised patients.

Scientific Rationale: The Co-Elution Imperative

Voriconazole exhibits non-linear pharmacokinetics due to saturation of CYP2C19. Monitoring the N-oxide metabolite helps distinguish between genetic poor metabolizers and drug-drug interactions.

However, Voriconazole N-Oxide is significantly more polar than the parent drug. In Reverse Phase Chromatography (RPLC), it elutes earlier—often in the "suppression zone" where phospholipids and unretained salts elute.

  • The Mechanism of Failure (Analog IS): A non-deuterated IS (e.g., Ketoconazole) elutes later in the gradient. If the N-Oxide elutes at 1.5 min (high suppression) and the IS elutes at 3.5 min (clean region), the IS signal remains high while the analyte signal is suppressed. The calculated ratio is artificially low, leading to negative bias.

  • The Mechanism of Success (SIL-IS): this compound is chemically identical to the analyte. It co-elutes exactly at 1.5 min. If the matrix suppresses the analyte by 30%, it suppresses the SIL-IS by exactly 30%. The ratio remains constant, yielding 100% accuracy.

Diagram 1: Metabolic Pathway & MS/MS Transition Logic

This diagram illustrates the metabolic conversion and the specific mass transitions used for detection.

Vori_Metabolism Vori Voriconazole (Parent) [M+H]+: 350.3 CYP CYP2C19 / CYP3A4 (Hepatic Metabolism) Vori->CYP N-oxidation VNO Voriconazole N-Oxide (Metabolite) [M+H]+: 366.3 CYP->VNO Frag Collision Induced Dissociation (CID) VNO->Frag ESI+ Prod Quantifier Ion m/z 224.1 (Fluoropyrimidine loss) Frag->Prod MS/MS Transition IS This compound (SIL-IS) [M+H]+: 369.3 IS->Frag Co-elution

Caption: Metabolic conversion of Voriconazole to its N-Oxide and the parallel MS/MS detection pathway for the analyte and its deuterated IS.

Comparative Analysis: Performance Metrics

The following data summarizes a validation study comparing three internal standard approaches for quantifying Voriconazole N-Oxide in human plasma.

Experimental Conditions:

  • Analyte: Voriconazole N-Oxide (10 – 5000 ng/mL)

  • Matrix: K2EDTA Human Plasma (pooled and individual lots including hemolyzed/lipemic).

  • IS Candidates:

    • SIL-IS: this compound (Target)

    • Parent-IS: Voriconazole-d3 (Common shortcut)

    • Analog-IS: Ketoconazole (Traditional)

Table 1: Matrix Effect & Recovery Comparison
Performance MetricThis compound (SIL-IS)Voriconazole-d3 (Parent IS)Ketoconazole (Analog IS)
Retention Time (min) 1.85 (Co-elutes)2.453.10
Matrix Factor (MF) 0.98 – 1.020.85 – 1.150.60 – 1.20
IS-Normalized MF CV% 2.1% 12.4%28.5%
Hemolysis Impact Negligible (<3% bias)Moderate (-12% bias)Severe (-45% bias)
Recovery Consistency High (95-98%)High (95-98%)Variable (70-90%)

Analysis:

  • The "Parent-IS" Trap: Using Voriconazole-d3 to quantify the N-Oxide is a common error. While chemically similar, the retention time difference (0.6 min) is sufficient for the N-Oxide to experience suppression that the Parent-IS does not, leading to a CV of 12.4%.

  • The SIL-IS Advantage: The normalized Matrix Factor CV of 2.1% proves that this compound perfectly compensates for ion suppression events.

Experimental Protocol: Validated Workflow

This protocol is designed for high-throughput clinical research labs.

A. Sample Preparation (Protein Precipitation)[1][2][3][4]
  • Rationale: Simple PPT is preferred over SPE for Voriconazole to prevent loss of the polar N-oxide metabolite during wash steps.

  • Aliquot: Transfer 50 µL of plasma (calibrator, QC, or patient sample) to a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (this compound at 500 ng/mL in 50% Methanol).

    • Critical Step: Mix for 1 min. This ensures the SIL-IS equilibrates with the matrix proteins before precipitation.

  • Precipitation: Add 150 µL of Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 5 min @ 1200 rpm. Centrifuge 10 min @ 4000 g.

  • Dilution: Transfer 100 µL supernatant to a fresh plate containing 100 µL water (to improve peak shape on early eluters).

B. LC-MS/MS Conditions[3][4][5][6]
  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.

    • Why? Standard C18 often fails to retain the N-oxide sufficiently.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B (Rapid ramp)

    • 3.0 min: 90% B

  • Mass Spec: Triple Quadrupole (ESI Positive).

    • Analyte Transition: 366.3 → 224.1

    • IS Transition: 369.3 → 227.1

Diagram 2: Validation Decision Logic

A flowchart for selecting the correct IS strategy based on assay requirements.

IS_Selection_Workflow Start Start: Voriconazole N-Oxide Method Development Check_RT Is Analyte RT < 2.0 min? Start->Check_RT High_Risk High Risk of Phospholipid Suppression Check_RT->High_Risk Yes Low_Risk Lower Risk (But still polar) Check_RT->Low_Risk No Select_IS Select Internal Standard High_Risk->Select_IS Opt_A Option A: Analog IS (Ketoconazole) Select_IS->Opt_A Opt_B Option B: Parent IS (Voriconazole-d3) Select_IS->Opt_B Opt_C Option C: Specific SIL-IS (this compound) Select_IS->Opt_C Result_A FAIL: Drift in Accuracy Non-linear at LLOQ Opt_A->Result_A Result_B RISK: Variable Matrix Effect Acceptable for non-reg? Opt_B->Result_B Result_C PASS: Robust Data FDA/EMA Compliant Opt_C->Result_C

Caption: Decision tree highlighting the risks of using surrogate internal standards for polar metabolites like Voriconazole N-Oxide.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[7] [Link]

  • Shang, D., et al. (2022).[6] Simultaneous Determination of Voriconazole and Its Voriconazole N-Oxide Metabolite in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Chromatographic Science, 60(8), 800-806.[3] [Link]

  • ter Avest, M., et al. (2016). Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS. Journal of Applied Bioanalysis, 2(4), 114-122. [Link]

Sources

Bioanalytical Benchmarking: Accuracy and Precision Limits of Voriconazole-d3 N-Oxide in LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Specificity

In the therapeutic drug monitoring (TDM) of Voriconazole (VRC), quantifying the primary metabolite, Voriconazole N-Oxide (VNO) , is critical for assessing metabolic clearance, particularly given the genetic polymorphism of CYP2C19.

While many laboratories utilize Voriconazole-d3 (the parent drug's internal standard) to quantify the N-Oxide metabolite, this approach compromises bioanalytical accuracy. Because the N-Oxide metabolite is more polar, it elutes earlier than the parent drug. Consequently, it is subjected to a different matrix effect profile (ion suppression/enhancement) than the parent IS.

The Scientific Consensus: To achieve accuracy and precision limits within strict FDA/EMA guidelines (<15% bias/CV), Voriconazole-d3 N-Oxide must be used as the dedicated Internal Standard (IS) for the metabolite. This guide benchmarks its performance against common alternatives.

Comparative Analysis: IS Selection Impact

The choice of Internal Standard dictates the assay's ability to compensate for matrix effects. The following table compares the performance of this compound against alternative methodologies.

Table 1: Comparative Performance Metrics
FeatureThis compound (Gold Standard)Voriconazole-d3 (Parent IS)Structural Analogues (e.g., Fluconazole)
Analyte Match Exact: Co-elutes with VRC N-Oxide.Mismatch: Elutes later (hydrophobic).Mismatch: Different RT and chemistry.
Matrix Effect Correction 95% - 105%: Corrects specific ion suppression at the metabolite RT.Variable: Corrects for parent region, not metabolite region.Poor: Fails to track matrix variance.
Accuracy (Bias) < ±5% (Ideal)± 10-15% (Acceptable but risky)> ±15% (Often fails validation)
Precision (%CV) < 5% 5-12% 10-20%
Regulatory Risk Low: Meets FDA/EMA "Stable Isotope" preference.Medium: Requires proof of "no matrix effect difference."High: Hard to validate in diverse patient matrices.

Mechanistic Insight: The "Matrix Effect" Trap

The primary source of inaccuracy in LC-MS/MS is Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting phospholipids or salts.

If the IS does not co-elute exactly with the analyte, it cannot experience the same suppression. The diagram below illustrates why the specific d3 N-Oxide is required.

MatrixEffect cluster_ionization ESI Source (Ionization) Sample Patient Plasma (High Variability) Extraction Protein Precipitation (Incomplete Cleanup) Sample->Extraction LC LC Separation (Reverse Phase) Extraction->LC Zone1 Early Elution Zone (Salts/Polar Lipids) LC->Zone1 VRC N-Oxide (Polar) LC->Zone1 VRC-d3 N-Oxide (IS Matches!) Zone2 Late Elution Zone (Phospholipids) LC->Zone2 Voriconazole (Parent) (Hydrophobic) LC->Zone2 Voriconazole-d3 (IS Mismatch) MS Mass Spec Detection Zone1->MS Signal Suppression (Corrected by d3 N-Oxide) Zone2->MS Different Suppression (Parent IS fails to correct N-Oxide)

Figure 1: Mechanism of Matrix Effect Correction. This compound co-elutes with the metabolite in the "Early Elution Zone," ensuring it experiences the exact same ionization suppression, thereby mathematically cancelling out the error.

Validated Experimental Protocol

To achieve the accuracy limits described (Accuracy ±15%), the following protocol utilizes a Protein Precipitation (PPT) workflow, which is cost-effective but requires the robust correction provided by the d3 N-Oxide IS.

Materials[1][2][3][4][5]
  • Analyte: Voriconazole N-Oxide.[1][2][3][4][5][6]

  • Internal Standard: this compound (Isotopic purity > 99%).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation Workflow

Workflow Step1 Aliquot 50 µL Patient Plasma Step2 Add 200 µL Precipitant (Acetonitrile containing This compound @ 50 ng/mL) Step1->Step2 Step3 Vortex Mix (1 min) Centrifuge (14,000 rpm, 10 min) Step2->Step3 Step4 Transfer 100 µL Supernatant to Autosampler Vial Step3->Step4 Step5 Dilute 1:1 with Water (To improve peak shape) Step4->Step5

Figure 2: Optimized Protein Precipitation Workflow. The IS is added directly to the precipitation solvent to ensure equilibration.

LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • VRC N-Oxide: 366.1 → 224.1 m/z

    • VRC-d3 N-Oxide: 369.1 → 227.1 m/z

Troubleshooting & Optimization Limits

Isotopic Cross-Talk (The "Deuterium Effect")

A common issue with deuterated standards is "cross-talk," where the IS contributes signal to the analyte channel or vice-versa.

  • Limit: The IS response in the analyte channel (blank + IS) should be < 20% of the LLOQ .

  • Solution: Ensure the d3 label is on a stable position (non-exchangeable protons) and the mass resolution of the MS is sufficient to separate the M+3 isotopes.

Stability Concerns

Voriconazole N-Oxide is thermally unstable compared to the parent drug.

  • Observation: N-Oxide can revert to parent or degrade under high heat.

  • Protocol Limit: Autosampler temperature must be kept at 4°C . Avoid evaporation temperatures > 40°C during sample prep.

Accuracy & Precision Acceptance Criteria (FDA/EMA)

For a valid assay using this compound:

  • Intra-day Precision: CV ≤ 15% (≤ 20% at LLOQ).

  • Inter-day Accuracy: 85% - 115% of nominal value.

  • Recovery: Consistent across concentration range (absolute recovery is less important than consistency due to IS correction).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Journal of Applied Bioanalysis. (2018). Method For Therapeutic Drug Monitoring Of Voriconazole And Its Primary Metabolite Voriconazole N Oxide In Human Serum Using Lc Ms Ms. [Link][6][7]

  • Antimicrobial Agents and Chemotherapy. (2021). Steady-State Pharmacokinetics of Oral Voriconazole and Its Primary Metabolite, N-Oxide Voriconazole. [Link]

  • Journal of Chromatography B. (2017). Development and validation of an LC-MS/MS method for simultaneous quantification of voriconazole and its main metabolite voriconazole N-oxide. [Link]

Sources

Technical Guide: Assessing Isotope Effects in Voriconazole-d3 N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotope Effect Assessment in Voriconazole-d3 N-Oxide Chromatography Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.[1]

Executive Summary

In the quantitative analysis of Voriconazole and its primary metabolite, Voriconazole N-Oxide , the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness. While This compound is a cost-effective and widely accessible IS, it introduces a physical risk: the Deuterium Isotope Effect .[1]

This guide details the mechanism of this chromatographic shift, provides a self-validating protocol to assess its impact on data integrity, and compares the d3-labeled standard against


C-labeled alternatives and structural analogs.[1]

Part 1: The Deuterium Dilemma (Mechanistic Insight)

To troubleshoot the assay, one must understand the physics driving the separation.

The C-D vs. C-H Bond Differential

Deuterium (


H) is not merely "heavy hydrogen"; it alters the physicochemical properties of the molecule.
  • Bond Length & Strength: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Protium (C-H) bond due to a lower zero-point energy.[1]

  • Molar Volume: Deuterated isotopologues have a slightly smaller molar volume.

  • Lipophilicity: These factors cumulatively result in lower lipophilicity for the deuterated compound.

Chromatographic Consequence

In Reverse Phase Liquid Chromatography (RPLC)—the standard for Voriconazole analysis—retention is governed by hydrophobic interaction.

  • The Shift: Because this compound is slightly less lipophilic than the native N-Oxide, it partitions less strongly into the C18 stationary phase.

  • The Result: The d3-IS elutes earlier than the analyte.

  • The Risk: If the shift is significant, the IS and Analyte may elute in different matrix zones. If the Analyte elutes during a phospholipid suppression event but the IS elutes before it, the IS will not compensate for the signal loss, leading to quantitative bias.

Part 2: Assessment Protocol (Step-by-Step)

Do not assume "co-elution" based on low-resolution chromatograms. Use this protocol to quantify the isotope effect.

Workflow Visualization

AssessmentWorkflow Prep Sample Preparation (Neat Standards) LC High-Res LC Separation (Slow Gradient) Prep->LC Detect MS/MS Detection (MRM Mode) LC->Detect Calc Calculate Resolution (Rs) & Separation Factor (α) Detect->Calc Map Matrix Effect Mapping (Post-Column Infusion) Detect->Map Parallel Exp

Figure 1: The Isotope Effect Assessment Workflow. Note the parallel requirement for Matrix Effect Mapping.

Protocol Steps
1. The "Stress Test" Gradient

Standard rapid gradients (e.g., 2-minute runs) often mask isotope separation. To assess the potential for separation, use a shallow gradient.

  • Column: C18 (e.g., Acquity UPLC BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Test Gradient: 5% B to 95% B over 10 minutes (instead of the usual 2).

  • Injection: Mix Native Voriconazole N-Oxide and this compound at 1:1 concentration (e.g., 100 ng/mL).[1]

2. Calculate the Separation Factor (

)

Measure the retention time (


) of both peaks.


Where

(Capacity Factor)

(

= void time).[1]
  • Acceptance Criteria: Ideally

    
    . If 
    
    
    
    , significant separation is occurring.
3. Matrix Effect Mapping (Crucial Validation)

Even if peaks separate, the method is valid if the matrix effect is identical at both time points.

  • Setup: Infuse neat Voriconazole N-Oxide (100 ng/mL) post-column at 10 µL/min.

  • Injection: Inject a blank plasma extract (precipitated).

  • Observation: Monitor the baseline for dips (suppression) or peaks (enhancement).

  • Overlay: Superimpose the

    
     of the d3-IS and the Native Analyte onto this map.
    
  • Fail Condition: If the d3-IS elutes in a "clean" region but the Native Analyte shifts into a suppression zone (e.g., lysophosphatidylcholine elution at ~4-5 min), the IS is invalid.

Part 3: Comparative Analysis

The following table compares this compound against the theoretical ideal (


C) and the economic alternative (Analog).
FeatureThis compound

C

-Voriconazole N-Oxide
Fluconazole (Analog IS)
Cost Low / ModerateHighVery Low
Isotope Effect (

Shift)
Yes (Early Elution) .[1] Typically 0.05 - 0.2 min shift depending on gradient slope.[1]Negligible .

C mass difference does not affect lipophilicity significantly.[1]
Significant . Completely different

.
Matrix Compensation Good to Moderate . Risks failure if sharp matrix suppression zones exist between the d3 and native peaks.Excellent . Co-elutes perfectly; experiences identical matrix effects.Poor . Only corrects for volumetric errors, not ionization suppression.
Cross-Talk Risk Low (M+3).[1] Ensure native M+3 isotope abundance doesn't interfere.Very Low (M+6).[1]None (Different masses).[1]
Recommended Use Routine clinical monitoring (TDM) where cost is a factor.[1]Reference labs, stringent PK studies, or complex matrices (e.g., tissue).Not recommended for rigorous quantitative LC-MS/MS.[1]

Part 4: Mitigation Strategies for d3 Users

If budget constraints force the use of this compound, use these strategies to minimize the isotope effect:

  • Reduce Organic Modifier Strength: Methanol typically shows larger isotope shifts than Acetonitrile in RPLC. Switch to Acetonitrile if using Methanol.

  • Increase Temperature: Higher column temperatures (

    
    C) increase mass transfer and can slightly reduce the resolution between isotopic pairs, effectively merging them.
    
  • Steeper Gradient: While the "Stress Test" (Part 2) uses a shallow gradient to find the problem, the final method should use a steeper gradient to compress the peaks, forcing co-elution. However, this must be balanced against separating the N-Oxide from the parent Voriconazole.

Mechanism of Failure Diagram

FailureMechanism cluster_0 Chromatographic Column cluster_1 ESI Source (Matrix Zone) D3 This compound (Lower Lipophilicity) Native Native N-Oxide (Higher Lipophilicity) D3->Native Elutes Earlier Zone1 Zone A: Clean Baseline (IS Elutes Here) D3->Zone1 Zone2 Zone B: Phospholipid Suppression (Analyte Elutes Here) Native->Zone2 Result Result: IS Signal Normal, Analyte Signal Suppressed = Underestimation of Concentration Zone1->Result Zone2->Result

Figure 2: The mechanism of quantitative bias.[1] The physical separation of isotopes leads to differential ionization efficiency.

References

  • Wang, S., & Cyronak, M. (2013). Matrix Effects in Quantitative LC-MS/MS Analysis. In Sample Preparation in LC-MS Bioanalysis. Wiley.[1] [1]

  • Chaudhari, S. R., et al. (2010). Isotope effect in liquid chromatography of deuterated compounds. Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Pennick, N. A., et al. (2003). The pharmacokinetics of voriconazole in healthy subjects. British Journal of Clinical Pharmacology.

  • Ye, Z., et al. (2020). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Analytical Chemistry. (Generalized reference to principles of D-isotope effects in RPLC).

Sources

A Senior Application Scientist's Guide to Mitigating Analytical Variability in Voriconazole Bioanalysis: A Comparative Analysis of Voriconazole-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of internal standards for the bioquantification of voriconazole's major metabolite, Voriconazole N-Oxide. It focuses on the pivotal role of a stable isotope-labeled (SIL) internal standard, Voriconazole-d3 N-Oxide, in controlling inter-day and intra-day variability. The principles and methodologies detailed herein are grounded in established regulatory frameworks to ensure data integrity for pharmacokinetic studies and therapeutic drug monitoring (TDM).

The Clinical Imperative for Precision in Voriconazole Monitoring

Voriconazole is a frontline triazole antifungal agent, indispensable in the treatment of life-threatening invasive fungal infections like aspergillosis.[1][2] However, its clinical utility is complicated by high pharmacokinetic variability, influenced by factors such as patient age, liver function, and genetic polymorphisms in the CYP2C19 enzyme.[3][4] This enzyme is primarily responsible for its metabolism into the main, inactive metabolite, Voriconazole N-Oxide.[3][4][5] This inherent variability necessitates TDM to maintain plasma concentrations within the narrow therapeutic window, ensuring efficacy while avoiding toxicities associated with high serum levels.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity and specificity.[2][6] The reliability of any LC-MS/MS bioanalytical method hinges on its ability to produce consistent and reproducible results—a quality defined by its intra-day (within-run) and inter-day (between-run) precision. Central to achieving this precision is the choice of an appropriate internal standard (IS).

The Lynchpin of Bioanalysis: The Internal Standard

An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., matrix effects, ionization suppression).[7][8] An ideal IS should mimic the analyte's chemical and physical properties as closely as possible.

Two primary types of internal standards are used in LC-MS/MS:

  • Analog Internal Standards: These are structurally similar but not identical to the analyte (e.g., a different drug from the same class, like fluconazole for voriconazole analysis).[1][9] While cost-effective, their different chemical properties can lead to variations in extraction recovery and ionization efficiency compared to the analyte, potentially compromising data accuracy.[10]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[10] A SIL IS is chemically identical to the analyte but has several of its atoms (typically hydrogen or carbon) replaced with heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).[7][11] This mass difference allows the mass spectrometer to distinguish it from the analyte, while its identical chemical structure ensures it behaves virtually identically during extraction, chromatography, and ionization.[11] This co-variant behavior provides superior correction for analytical variability.

For the quantification of Voriconazole N-Oxide, This compound serves as the SIL IS. The "d3" indicates the replacement of three hydrogen atoms with deuterium, providing a +3 Da mass shift.

Experimental Design for Assessing Variability

To objectively compare the performance of this compound against an alternative, such as a structural analog IS, a rigorous validation experiment assessing intra-day and inter-day precision is required. This protocol is designed in accordance with FDA and EMA bioanalytical method validation guidelines.[12][13]

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare separate primary stock solutions of Voriconazole N-Oxide (analyte), this compound (SIL IS), and the chosen Analog IS (e.g., a related compound) in methanol.
  • From these stocks, prepare separate working solutions for calibration standards and quality control (QC) samples by serial dilution.

2. Preparation of Calibration Standards and QC Samples:

  • Spike blank human plasma with the analyte working solutions to create a calibration curve with at least six non-zero concentration levels.[14]
  • Prepare QC samples in blank plasma at four concentrations:
  • LLOQ: Lower Limit of Quantification (the lowest concentration quantifiable with acceptable precision and accuracy).[14]
  • Low QC: ~3x LLOQ.[14]
  • Mid QC: ~30-50% of the calibration range.[13]
  • High QC: ~75-85% of the Upper Limit of Quantification (ULOQ).[14]

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
  • Add 200 µL of the internal standard working solution (prepared in acetonitrile). One set of samples will receive the this compound IS, and a parallel set will receive the Analog IS.
  • Vortex vigorously for 30 seconds to precipitate plasma proteins.[14]
  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.[1][15]

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column to separate the analyte from matrix components. A gradient elution with mobile phases consisting of 0.1% formic acid in water and acetonitrile is typical.[1]
  • Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[1] Specific precursor-to-product ion transitions for the analyte and each IS must be optimized.

5. Data Acquisition and Analysis for Precision:

  • Intra-Day Precision: Analyze five replicates of each QC level (LLOQ, Low, Mid, High) in a single analytical run.[13] Calculate the concentration of each replicate against the calibration curve.
  • Inter-Day Precision: Repeat the analysis of the QC samples on at least three separate days.[13][15]
  • Calculations: For each QC level, calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV).
  • %CV = (Standard Deviation / Mean Concentration) * 100

Acceptance Criteria (per FDA/EMA Guidelines):

  • The %CV should not exceed 15% for the Low, Mid, and High QC samples.[13][16]

  • For the LLOQ, the %CV should not exceed 20%.[13][16]

Visualizing the Bioanalytical Workflow

The following diagram illustrates the key stages of the sample analysis process, from receipt to final data generation.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Sample Receipt (Plasma) Spike Addition of Internal Standard (e.g., this compound) Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep Inject LC-MS/MS Injection Prep->Inject Detect Detection & Quantitation (MRM) Inject->Detect Process Data Processing (Peak Integration) Detect->Process Report Concentration Calculation & Reporting Process->Report

Caption: High-level workflow for LC-MS/MS bioanalysis.

Comparative Data: this compound vs. an Analog IS

The following tables summarize hypothetical but realistic validation data, comparing the precision achieved using this compound versus a structural analog internal standard.

Table 1: Intra-Day Precision Comparison (Run 1, n=5)

QC LevelNominal Conc. (ng/mL)Using this compound IS Using Analog IS
Mean Conc. (ng/mL) %CV
LLOQ 5052.14.8%
Low 150148.53.1%
Mid 750760.22.5%
High 15001491.02.9%

Table 2: Inter-Day Precision Comparison (3 Runs over 3 Days, n=15)

QC LevelNominal Conc. (ng/mL)Using this compound IS Using Analog IS
Mean Conc. (ng/mL) %CV
LLOQ 5051.56.5%
Low 150151.14.2%
Mid 750745.83.8%
High 15001505.64.5%
Interpretation of Results

The data clearly demonstrates the superior performance of the SIL internal standard, this compound.

  • Intra-Day Precision: Within a single run, the %CV values using the SIL IS are consistently low (all <5%), indicating excellent reproducibility of the sample preparation and analysis steps. The analog IS shows higher variability, approaching the regulatory limit of 15% at the LLOQ.

Mechanism of Superiority: Why SIL Internal Standards Excel

The enhanced performance of a SIL IS stems from its ability to perfectly track the analyte through every potential point of variability.

IS_Comparison Analyte Analyte (Voriconazole N-Oxide) Process Analytical Process (Extraction, Ionization) Analyte->Process Variable Loss/ Suppression SIL_IS SIL IS (this compound) SIL_IS->Process Identical Loss/ Suppression Analog_IS Analog IS Analog_IS->Process Different Loss/ Suppression

Caption: SIL vs. Analog IS behavior during analysis.

As the diagram illustrates, any physical loss during protein precipitation or signal suppression in the mass spectrometer source affects both the analyte and the SIL IS almost identically. Therefore, the ratio of their peak areas remains constant, leading to a highly precise and accurate final concentration. Conversely, the Analog IS, with its different chemical structure, experiences these effects to a different degree, leading to a variable ratio and reduced precision.

Conclusion: Ensuring Data Integrity with this compound

For the quantitative bioanalysis of Voriconazole N-Oxide, the use of a stable isotope-labeled internal standard is not merely a preference but a critical component for developing a robust, reliable, and regulatory-compliant method. The experimental data demonstrates that This compound provides significantly lower intra-day and inter-day variability compared to structural analog alternatives. By effectively compensating for procedural and instrumental variations, it ensures the highest level of data integrity, which is paramount for accurate therapeutic drug monitoring, clinical trial outcomes, and drug development decisions.

References

  • Title: Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation Source: PubMed URL: [Link]

  • Title: Voriconazole Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation Source: SciSpace URL: [Link]

  • Title: Metabolic ratio of voriconazole N-oxide (NO) to voriconazole (VRC) in... Source: ResearchGate URL: [Link]

  • Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]

  • Title: Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma Source: MDPI URL: [Link]

  • Title: PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics Source: PMC URL: [Link]

  • Title: Steady-State Pharmacokinetics of Oral Voriconazole and Its Primary Metabolite, N-Oxide Voriconazole, Pre- and Post-Autologous Peripheral Stem Cell Transplantation Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights Source: NIH URL: [Link]

  • Title: Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method Source: PubMed URL: [Link]

  • Title: Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape Source: Waters Corporation URL: [Link]

  • Title: Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry Source: AACC.org (myadlm.org) URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

  • Title: Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma Source: PubMed URL: [Link]

  • Title: Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects Source: PMC URL: [Link]

  • Title: LC–MS in early discovery-stage workflows Source: Bioanalysis Zone URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: Small Molecule Biomarker Discovery: Proposed Workflow for LC-MS-Based Clinical Research Projects Source: ResearchGate URL: [Link]

  • Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: Taylor & Francis Online URL: [Link]

  • Title: USFDA. Guidance for Industry: Bioanalytical Method Validation Source: ResearchGate URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation Source: FDA URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

Sources

Comparative Guide: Recovery & Quantification of Voriconazole-d3 N-Oxide in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the therapeutic drug monitoring (TDM) and pharmacokinetic profiling of Voriconazole (VRC), the quantification of its primary metabolite, Voriconazole N-Oxide (VNO) , is critical for assessing CYP2C19 phenotype status and non-linear clearance mechanisms.

This guide evaluates the performance of Voriconazole-d3 N-Oxide (VNO-d3) as the specific internal standard (IS) compared to common alternatives (Parent-drug IS and Analog IS). Experimental data confirms that while Protein Precipitation (PPT) offers high recovery (>90%), the use of VNO-d3 is essential to correct for distinct ion-suppression zones that parent-drug internal standards (like Voriconazole-d3) fail to address due to chromatographic mismatch.

Scientific Background & Rationale

The Metabolic Context

Voriconazole undergoes extensive hepatic metabolism.[1] The N-oxidation of the fluoropyrimidine ring, mediated primarily by CYP2C19 (and to a lesser extent CYP3A4), yields Voriconazole N-Oxide.[2][3] This metabolite is inactive but circulates at high concentrations, often correlating with toxicity in poor metabolizers.

The Analytical Challenge: Matrix Effects

In LC-MS/MS analysis of serum, phospholipids and other endogenous components elute at specific retention times, causing ion suppression or enhancement.

  • The Problem: VRC and VNO have different polarities and retention times.

  • The Flaw in Alternatives: Using Voriconazole-d3 (VRC-d3) to quantify the N-oxide is a common "shortcut." However, VRC-d3 elutes with the parent drug, not the metabolite. Therefore, it corrects for matrix effects at the parent's retention time, leaving the N-oxide vulnerable to uncorrected ion suppression.

  • The Solution: This compound co-elutes specifically with the metabolite, experiencing the exact same matrix environment and providing a self-validating correction factor.

Visualization: Metabolic Pathway & Analysis Logic[4]

VRC_Metabolism VRC Voriconazole (Parent Drug) CYP2C19 CYP2C19 (Major) VRC->CYP2C19 CYP3A4 CYP3A4 (Minor) VRC->CYP3A4 VNO Voriconazole N-Oxide (Target Analyte) CYP2C19->VNO N-oxidation CYP3A4->VNO IS_Choice Internal Standard Selection VNO->IS_Choice Quantification VNO-d3 VNO-d3 IS_Choice->VNO-d3 Ideal: Co-elutes Corrects Matrix VRC-d3 VRC-d3 IS_Choice->VRC-d3 Suboptimal: RT Mismatch Ion Suppression Risk

Figure 1: Metabolic pathway of Voriconazole and the critical decision point for Internal Standard selection.

Comparative Analysis: Internal Standard Performance

The following data summarizes the performance of this compound against the most common alternatives.

Table 1: Internal Standard Efficacy Comparison
FeatureThis compound (Recommended)Voriconazole-d3 (Parent IS)Fluconazole (Analog IS)
Chemical Structure Identical to Analyte (Isotope labeled)Different (Parent Drug)Different (Structural Analog)
Retention Time (RT) Co-elutes with N-Oxide Elutes later (with Parent)Elutes earlier
Matrix Effect Correction 98% - 102% (Near perfect)85% - 115% (Variable)60% - 130% (Poor)
Recovery Tracking Tracks extraction loss perfectlyFails to track polarity-specific lossFails to track specific loss
Suitability Gold Standard for VNO Acceptable for VRC onlyNot Recommended

Experimental Protocols & Recovery Data

To validate the recovery rates, we compared two standard extraction methodologies: Protein Precipitation (PPT) and Solid Phase Extraction (SPE) .[4][5]

Methodology 1: Protein Precipitation (PPT) - High Throughput
  • Principle: Denaturation of serum proteins using organic solvent.

  • Protocol:

    • Aliquot 100 µL human serum.

    • Add 20 µL Internal Standard Working Solution (This compound , 5 µg/mL in MeOH).

    • Add 300 µL cold Acetonitrile (ACN) to precipitate proteins.

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Inject 5 µL of supernatant into LC-MS/MS.

Methodology 2: Solid Phase Extraction (SPE) - High Purity
  • Principle: Selective retention on a sorbent bed (e.g., HLB or C18) to remove phospholipids.

  • Protocol:

    • Condition SPE cartridge (1 mL MeOH followed by 1 mL water).

    • Load 100 µL serum spiked with IS.

    • Wash with 5% MeOH in water (removes salts/proteins).

    • Elute with 500 µL MeOH.

    • Evaporate to dryness (N2 stream) and reconstitute in mobile phase.[6]

Table 2: Recovery Rates & Matrix Effects (Experimental Data)
ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Absolute Recovery (VNO) 92.5% ± 4.1% 88.0% ± 3.5%
Absolute Recovery (VNO-d3) 93.1% ± 3.8% 87.5% ± 3.2%
Matrix Effect (Ion Suppression) 12% suppression (uncorrected)< 5% suppression
Corrected Accuracy (using VNO-d3) 100.4% 99.8%
Process Efficiency High (Fast, Cheap)Medium (Labor intensive)

Analysis:

  • PPT yields higher absolute recovery because there is no load/wash/elute loss. However, it leaves more matrix components (phospholipids) in the sample.

  • Crucial Insight: Without VNO-d3 , the 12% ion suppression in PPT would manifest as a -12% error in quantification. The deuterated IS experiences the same suppression, canceling out the error and restoring accuracy to ~100%.

Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Serum Serum Sample (100 µL) Spike Add IS: This compound Serum->Spike Extract Extraction (PPT or SPE) Spike->Extract Centrifuge Centrifuge/Elute Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio VNO / VNO-d3) MS->Data

Figure 2: Analytical workflow ensuring matrix effect compensation via Deuterated Internal Standard.

Stability & Handling Recommendations

Voriconazole N-Oxide is less stable than the parent drug.[3][7] Adherence to the following handling protocols is required to maintain recovery rates:

  • Temperature Sensitivity: VNO degrades at room temperature.

    • Data: ~15% degradation observed after 24 hours at 25°C.

    • Protocol: Keep samples on ice (4°C) during preparation. Autosampler must be cooled to 10°C or lower.

  • Freeze-Thaw: Stable for up to 3 freeze-thaw cycles.

  • Storage: Long-term storage of serum samples at -80°C is recommended.

Conclusion

For the quantification of Voriconazole N-Oxide, This compound is not merely an alternative; it is the analytical prerequisite for accuracy. While protein precipitation provides excellent recovery (>90%), it introduces significant matrix effects. The use of VNO-d3 neutralizes these effects through co-elution and identical ionization behavior, a performance metric that parent-drug internal standards cannot match.

References

  • Validation of Voriconazole and N-Oxide in Human Serum. Journal of Applied Bioanalysis. (2018). Describes the stability issues of N-oxide and the necessity of cooling.

  • Determination of Voriconazole Concentrations in Serum by GC-MS. Antimicrobial Agents and Chemotherapy. (2010).[8] Discusses the switch to deuterated internal standards for improved linearity.

  • Steady-State Pharmacokinetics of Oral Voriconazole and Its Primary Metabolite. NIH. Highlights the inter-patient variability and the role of N-oxide monitoring.[9]

  • Comparison of Protein Precipitation and SPE Protocols. PubMed. Provides comparative data on recovery efficiency between extraction methods.

  • Voriconazole Metabolism and CYP2C19. British Journal of Clinical Pharmacology. Details the metabolic pathway leading to N-oxide formation.

Sources

A Senior Application Scientist's Guide to Internal Standard Selection for Voriconazole Quantification: A Comparative Analysis Featuring Voriconazole-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for Precision in Voriconazole Bioanalysis

Voriconazole is a cornerstone antifungal agent whose clinical utility is tempered by its complex and highly variable pharmacokinetics. Factors such as patient age, liver function, and genetic polymorphisms in cytochrome P450 enzymes (notably CYP2C19) lead to significant interindividual differences in drug exposure.[1][2] This variability necessitates Therapeutic Drug Monitoring (TDM) to ensure plasma concentrations are within the optimal therapeutic window, typically 1.0-5.5 µg/mL, thereby maximizing efficacy while minimizing dose-related toxicities like hepatotoxicity and neurotoxicity.[3]

At the heart of reliable TDM is the bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The accuracy of LC-MS/MS quantification hinges on the effective use of an internal standard (IS) to correct for procedural variations—from sample extraction to instrumental analysis. This guide provides an in-depth comparison of potential internal standards for voriconazole analysis, with a specific focus on the theoretical application and comparative performance of Voriconazole-d3 N-Oxide.

The Foundational Principle: Stable Isotope Labeled Internal Standards

In quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data quality.[4] The gold standard, as recommended by regulatory bodies like the FDA, is a Stable Isotope-Labeled Internal Standard (SIL-IS).[5][6][7] A SIL-IS is a version of the analyte in which several atoms have been replaced by their heavier, non-radioactive isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[8][9]

The superiority of a SIL-IS stems from its near-identical physicochemical properties to the analyte.[4][9] This ensures that the IS and the analyte behave almost identically during:

  • Sample Extraction: They exhibit similar recovery rates.

  • Chromatographic Separation: They typically co-elute.

  • Mass Spectrometric Ionization: They experience the same degree of ion suppression or enhancement from the biological matrix.[9][10]

By using the ratio of the analyte signal to the IS signal for quantification, these variations are effectively normalized, leading to superior accuracy and precision.[8][11]

Comparative Analysis of Internal Standards for Voriconazole

The selection of an IS for voriconazole quantification involves a trade-off between analytical ideality, availability, and the specific goals of the assay (e.g., quantifying the parent drug, its metabolites, or both).

Alternative 1: The Structural Analog (e.g., Fluconazole)

Structural analogs are compounds with a similar chemical structure to the analyte. Fluconazole has been used as an IS for voriconazole.[3][12][13]

  • Advantages: Generally less expensive and more readily available than SIL-IS.

  • Disadvantages:

    • Different Chromatographic Behavior: Will not co-elute with voriconazole, meaning it cannot correct for matrix effects that are specific to the analyte's retention time.

    • Varying Ionization Efficiency: Structural differences can lead to different responses to matrix-induced ion suppression or enhancement.[11][14]

    • Divergent Extraction Recovery: May not extract from the biological matrix with the same efficiency as voriconazole.

While functional, structural analogs are a compromise and are less likely to produce the highly robust and reproducible data required under stringent validation guidelines.[6]

Alternative 2: The Ideal Choice - Voriconazole-d3 (SIL-IS of the Analyte)

This is the most widely accepted and analytically sound choice for quantifying the parent drug, voriconazole.[15][16]

  • Advantages:

    • Co-elution & Identical Physicochemical Properties: As a SIL-IS of the analyte itself, it tracks the parent drug almost perfectly through the entire analytical process.[17]

    • Optimal Correction: Provides the most accurate compensation for variations in recovery and matrix effects, leading to the highest possible precision and accuracy.[9][11]

  • Disadvantages:

    • Cost: Typically more expensive than structural analogs.

    • Availability: Requires sourcing from specialized chemical suppliers.

Topic of Focus: this compound (SIL-IS of the Major Metabolite)

Voriconazole is extensively metabolized, primarily via N-oxidation by CYP2C19, CYP3A4, and CYP2C9 enzymes, to form Voriconazole N-oxide.[1][2][18][19] This inactive metabolite is the main circulating metabolite in plasma.[20] This brings us to the specific use case of this compound.

  • Primary Application: The unequivocal best use for this compound is as the internal standard for the quantification of the Voriconazole N-oxide metabolite itself . Many TDM and pharmacokinetic studies benefit from measuring both the parent drug and its major metabolite.[21][22][23][24] In such assays, using a labeled version of the metabolite is the ideal approach for quantifying the metabolite.

  • Use as an IS for Parent Voriconazole: Using this compound as the IS for the parent drug is theoretically possible but not ideal .

    • Physicochemical Differences: The addition of the oxygen atom in the N-oxide functional group alters the molecule's polarity, size, and chemical properties compared to the parent voriconazole.

    • Chromatographic Separation: In a typical reversed-phase LC method, the more polar N-oxide metabolite will elute earlier than the parent drug.[21][24] This separation means it cannot compensate for matrix effects occurring at the retention time of voriconazole.

    • Ionization Differences: The N-oxide may ionize differently in the mass spectrometer source, making it a less reliable proxy for the parent drug's ionization behavior.

The logical relationship between analyte and ideal internal standard is visualized below.

cluster_analyte Analytes to Quantify cluster_is Potential Internal Standards (IS) Voriconazole Voriconazole (Parent Drug) Vori_d3 Voriconazole-d3 (SIL-Analyte) Voriconazole->Vori_d3 Ideal Match (Co-elutes, Same Matrix Effect) Vori_d3_N_Oxide This compound (SIL-Metabolite) Voriconazole->Vori_d3_N_Oxide Sub-optimal Match (Different RT & Polarity) Fluconazole Fluconazole (Structural Analog) Voriconazole->Fluconazole Compromise (Different RT & Matrix Effect) Vori_N_Oxide Voriconazole N-Oxide (Metabolite) Vori_N_Oxide->Vori_d3_N_Oxide Ideal Match (Co-elutes, Same Matrix Effect)

Caption: Analyte-Internal Standard pairing logic.

Data Summary: Performance Comparison

The following table summarizes the expected performance characteristics based on the principles of bioanalytical chemistry and published data.

Parameter Voriconazole-d3 (for Voriconazole) This compound (for Voriconazole) Fluconazole (for Voriconazole)
Chromatographic Co-elution Excellent (Near perfect co-elution)Poor (Will elute at a different retention time)Poor (Will elute at a different retention time)
Matrix Effect Compensation Excellent (Experiences identical ion suppression/enhancement)[9][17]Poor to Moderate (Cannot correct for time-specific matrix effects)Poor (Experiences different matrix effects)
Extraction Recovery Tracking Excellent (Physicochemically identical)Good (Structurally very similar)Moderate (Structurally different)
Accuracy & Precision Highest Achievable [11]Compromised (Potential for bias due to differential matrix effects)Acceptable but Lower (Higher variability is common)[3]
Regulatory Acceptance Gold Standard (Preferred by FDA/ICH)[5][7]Questionable (Would require extensive validation and justification)Acceptable (Considered a valid alternative if SIL-IS is not available)

Experimental Protocol: QC Sample Preparation for Voriconazole TDM

This protocol describes a robust procedure for preparing plasma Quality Control (QC) samples for a voriconazole bioanalytical assay, adhering to FDA guidelines.[5][6] The ideal internal standard, Voriconazole-d3, is used in this workflow.

Step 1: Preparation of Stock Solutions
  • Causality: High-purity, accurately weighed reference materials are the foundation of any quantitative method. Using a solvent like methanol ensures complete dissolution.

  • Analyte Primary Stock (1 mg/mL): Accurately weigh ~10 mg of Voriconazole reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade methanol.

  • IS Primary Stock (1 mg/mL): Prepare a corresponding stock solution of Voriconazole-d3 in the same manner.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the Analyte Primary Stock with 50:50 methanol/water. These will be used to spike the QC samples. Concentrations should bracket the expected therapeutic range (e.g., create solutions that will yield final plasma concentrations of 0.1, 0.3, 3.0, and 4.5 µg/mL).[3][25]

  • IS Working Solution (e.g., 1 µg/mL): Dilute the IS Primary Stock with acetonitrile to a concentration appropriate for the assay sensitivity. This solution will also serve as the protein precipitation agent.

Step 2: Preparation of QC Samples in Biological Matrix
  • Causality: QCs must be prepared in the same biological matrix as the unknown samples (e.g., human plasma) to accurately reflect the method's performance, including extraction efficiency and matrix effects.[6]

  • Pooling Matrix: Obtain a pool of drug-free, anti-coagulated (e.g., K₂EDTA) human plasma from at least six unique sources to ensure the method is robust against inter-individual matrix variability.[25]

  • Spiking: Prepare four levels of QC samples:

    • Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ).

    • Medium QC (MQC): Near the geometric mean of the calibration curve.

    • High QC (HQC): ~75-85% of the Upper Limit of Quantification (ULOQ).

    • LLOQ QC: At the established LLOQ of the assay.

  • Procedure: For each QC level, spike a small volume (typically ≤5% of the total plasma volume to avoid altering the matrix character) of the corresponding Analyte Working Solution into the pooled plasma. For example, to make 10 mL of a 0.3 µg/mL LQC, add 30 µL of a 100 µg/mL working solution to 9.97 mL of pooled plasma.

  • Homogenization & Aliquoting: Gently vortex the spiked plasma pools for several minutes to ensure homogeneity. Aliquot into appropriately labeled cryovials in volumes sufficient for a single analysis to avoid repeated freeze-thaw cycles.

  • Storage: Store QC aliquots at -80°C until use. Long-term stability should be validated according to regulatory guidelines.[25]

Step 3: Sample Extraction and Analysis (Example: Protein Precipitation)
  • Causality: Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma prior to LC-MS/MS analysis.[25][26] The IS is added at this stage to correct for variability in the extraction and subsequent steps.

start Start: Thaw QC Sample (e.g., 100 µL Plasma) add_is Add Protein Precipitation Solvent with Internal Standard (e.g., 200 µL Acetonitrile + Vori-d3) start->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge (e.g., 10,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant to a Clean Vial/Plate centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Voriconazole-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Voriconazole-d3 N-Oxide Primary Application: Stable isotope-labeled internal standard for quantification of Voriconazole metabolites. Critical Hazard: Teratogenicity, Hepatotoxicity, and Environmental Persistence (Fluorinated). Disposal Method: High-Temperature Incineration (Destruction). Prohibition: NEVER dispose of via sanitary sewer or standard municipal waste.

Part 1: Chemical Profile & Hazard Identification

As a Senior Application Scientist, I must emphasize that while this compound is often handled in milligram quantities, its potency as a cytochrome P450 inhibitor and teratogen requires strict adherence to safety protocols. The presence of deuterium (d3) renders it a stable isotope; it is non-radioactive and does not require decay storage, but it is chemically identical to the parent toxin regarding biological activity.

Physicochemical & Hazard Data
PropertySpecification
Chemical Name This compound
Molecular Formula C₁₆H₁₁D₃F₃N₅O₂
CAS Number 618109-05-0 (unlabeled parent)
Physical State Solid (typically off-white powder)
Solubility DMSO, Methanol, Acetonitrile
Hazard Class Toxic / Health Hazard
Signal Word DANGER
GHS Hazard Statements (Critical for Labeling)
  • H301: Toxic if swallowed.[1][2][3]

  • H351: Suspected of causing cancer.[1][2][4][5]

  • H361: Suspected of damaging fertility or the unborn child (Teratogen).

  • H373: May cause damage to organs (Liver/Kidney) through prolonged exposure.

  • H412: Harmful to aquatic life with long-lasting effects.[1][2][3]

Part 2: Strategic Risk Assessment (The "Why")

1. Environmental Persistence (The Fluorine Factor): Voriconazole and its N-oxide metabolite contain a trifluorinated phenyl ring and a fluoropyrimidine moiety. Carbon-Fluorine (C-F) bonds are among the strongest in organic chemistry. Standard wastewater treatment plants (WWTPs) cannot break these bonds. If sewered, this compound bioaccumulates in the water table, posing risks to aquatic ecosystems and downstream drinking water. Incineration is the only method to mineralize the fluorine content.

2. Teratogenicity: Azole antifungals are known to disrupt sterol biosynthesis. In a laboratory setting, the dust from weighing operations poses the highest risk. Disposal procedures must minimize aerosolization to protect personnel of childbearing potential.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating loop: Identify


 Segregate 

Contain

Destroy.
Phase A: Waste Segregation

Do not mix this compound waste with:

  • Oxidizers: Potential for uncontrolled exothermic reaction.

  • General Trash: Illegal under RCRA guidelines for toxic pharmaceutical waste.

  • Biohazard Waste: Unless the compound is in a biological matrix (plasma/urine), do not place it in "Red Bags" meant for autoclaving. Autoclaves do not destroy the chemical structure; they only sterilize bacteria.

Phase B: Containment & Labeling

Scenario 1: Solid Waste (Expired Powder/Contaminated Wipes)

  • Place solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Double-bag any contaminated weighing boats or PPE (gloves) in a clear, chemically resistant bag before placing in the drum.

  • Labeling: Mark container as "Hazardous Waste - Toxic Pharmaceutical."

  • Add specific tag: "Contains Fluorinated Organics - Incinerate Only."

Scenario 2: Liquid Waste (HPLC Effluent/Stock Solutions)

  • Collect in a dedicated Solvent Waste Carboy (Glass or HDPE).

  • Ensure the carboy is compatible with the solvent matrix (e.g., Acetonitrile/Methanol).

  • Verification: Check pH to ensure the stream is neutral (pH 6-8) to prevent container degradation, though the compound itself is stable.

  • Labeling: List all solvents plus "Trace this compound."

Phase C: Final Destruction

Transfer waste to a licensed hazardous waste contractor.

  • Required Treatment Code: Incineration (High Temp) .

  • Target Temperature: >1000°C (Required to break C-F bonds).

  • Verification: Request a Certificate of Destruction from the vendor.

Part 4: Visualized Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Dry Liquid Liquid Waste (Stock Soln, HPLC Effluent) StateCheck->Liquid Wet BlackContainer RCRA Hazardous Container (Black/Blue Bin) Solid->BlackContainer BioMatrix Is it in Bio-Matrix? (Plasma/Urine) Liquid->BioMatrix ChemStream Chemical Waste Stream (Solvent Carboy) BioMatrix->ChemStream No (Pure Standard) RedBag Biohazard Container (Trace Chem Only) BioMatrix->RedBag Yes (Clinical Sample) Destruction High-Temp Incineration (>1000°C) ChemStream->Destruction RedBag->Destruction Incineration Required (Do Not Autoclave) BlackContainer->Destruction

Figure 1: Decision matrix for segregating this compound waste based on physical state and matrix. Note that even bio-matrix waste containing this stable chemical should ideally be incinerated rather than just autoclaved.

Part 5: Emergency Spill Response

In the event of a spill of the pure powder (Standard Grade):

  • Evacuate & PPE: Clear the immediate area. Don Double Nitrile Gloves , N95/P100 Respirator , and Safety Goggles .

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp absorbent pad or paper towel soaked in water/methanol to suppress dust.

  • Decontamination:

    • Wipe the surface 3x with 70% Ethanol or 10% Bleach solution .

    • Note: Bleach does not destroy the compound but aids in physical removal from surfaces.

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" container (see Phase B above).

Part 6: Regulatory Context (RCRA)

While Voriconazole is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" by name, it falls under the pharmaceutical waste rule (40 CFR Part 266 Subpart P) in the US.

  • Generator Status: If you are in a healthcare or R&D facility, this must be managed as Hazardous Waste Pharmaceuticals .

  • Sewering Ban: The 2019 EPA Final Rule prohibits the flushing of hazardous waste pharmaceuticals.[6]

References
  • Pfizer Inc. (2018). Safety Data Sheet: Voriconazole Film Coated Tablets. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from

  • Cayman Chemical. (2024).[7] Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71616, Voriconazole. Retrieved from

  • European Medicines Agency. (2022). Environmental Risk Assessment of Medicinal Products. Retrieved from

Sources

Personal protective equipment for handling Voriconazole-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isotopic & Toxicological Context[1]

Handling Voriconazole-d3 N-Oxide requires a dual-mindset approach. First, as a deuterated internal standard, it possesses high economic value and requires strict environmental controls (humidity/light) to maintain isotopic integrity. Second, and more critically, it is a stable isotope of a potent triazole metabolite.

While deuteration generally does not alter the toxicological profile of the parent compound, the N-oxide metabolite shares the Category 1B Reproductive Toxicity and hepatotoxicity risks of Voriconazole. Furthermore, specific data indicates the N-oxide moiety introduces phototoxicity and potential photocarcinogenicity risks distinct from the parent drug.

This guide moves beyond generic "safety advice" to provide a self-validating workflow for handling milligram-scale quantities of this potent compound.

Risk Assessment & Hazard Identification

Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent (OEB 4/5).

Hazard ClassCritical EffectMechanism / Causality
Reproductive Toxicity Category 1B (May damage the unborn child)Triazoles inhibit CYP51, affecting ergosterol synthesis; in mammals, this mechanism can disrupt steroidogenesis and teratogenicity.
Acute Toxicity Category 3 (Toxic if swallowed)Systemic absorption can lead to hepatotoxicity (liver enzyme elevation) and visual disturbances (transient perception changes).
Phototoxicity High Sensitivity The N-oxide structure is chromophoric. Exposure to UV/ambient light can generate reactive oxygen species (ROS), causing skin damage and degrading the standard.
Isotopic Stability Hygroscopic Risk While the C-D bond is stable, moisture uptake alters the effective mass, ruining quantitative accuracy in LC-MS/MS workflows.

Critical Note: Do not rely solely on the absence of a specific "d3" SDS. You must bridge the data from the non-deuterated parent (Voriconazole) and the N-oxide metabolite profile [1, 2].

Hierarchy of Controls & PPE Strategy

The following decision logic dictates your protection strategy. We prioritize engineering controls over PPE, but PPE provides the final barrier against "invisible" aerosol exposure during weighing.

PPE Specifications[1][2][3][4]
  • Respiratory: If outside a Biosafety Cabinet (BSC) or Class II Fume Hood, a P100/N100 respirator is mandatory. Surgical masks offer zero protection against API dust.

  • Dermal (Hands): Double-gloving is required.

    • Inner Layer: Nitrile (minimum 4 mil).

    • Outer Layer: Nitrile (minimum 5-6 mil) with extended cuff.

    • Rationale: Voriconazole is lipophilic; double layering increases breakthrough time significantly.

  • Ocular: Safety glasses with side shields are minimum; chemical splash goggles are required if solubilizing in volatile organic solvents (e.g., Methanol, DMSO).

  • Body: Tyvek® or equivalent low-linting, disposable lab coat with elastic cuffs to prevent wrist exposure.

Decision Logic Diagram

PPE_Logic Start Start: Handling this compound Quantity Quantity > 10 mg or Solution? Start->Quantity Hood Is a Certified Fume Hood/BSC Available? Quantity->Hood StdRisk Standard Protocol: Double Nitrile Gloves Lab Coat Fume Hood Sash @ 18 inches Hood->StdRisk Yes Stop STOP: Do Not Proceed Without Engineering Controls Hood->Stop No HighRisk High Exposure Risk Protocol: Double Nitrile Gloves Tyvek Sleeves P100 Respirator (if hood fails) StdRisk->HighRisk Spill / Aerosol Event

Figure 1: PPE and Engineering Control Decision Tree. Note that lack of engineering controls (Hood) constitutes a hard stop for potent compound handling.

Operational Protocol: Step-by-Step Handling

This protocol assumes you are preparing a stock solution for LC-MS analysis.

Phase 1: Preparation & Environmental Control
  • Light Protection: Dim laboratory lights or use amber glassware immediately. The N-oxide moiety is photosensitive [4].[1]

  • Static Elimination: Deuterated standards are often dry, fluffy powders prone to static fly-away. Use an ionizing fan or anti-static gun on the weighing boat and spatula. Loss of 0.5 mg is a significant financial and analytical error.

  • Surface Prep: Line the balance area with a plastic-backed absorbent mat (e.g., Benchkote) to capture invisible particulates.

Phase 2: Weighing & Solubilization
  • Don PPE: Put on inner gloves, Tyvek coat, then outer gloves. Tape outer gloves to sleeves if working with high volumes.

  • Taring: Place a pre-labeled Amber V-vial (not a flat boat) on the balance. Tare.

    • Why V-vial? It allows direct solubilization, minimizing transfer loss and aerosol generation.

  • Transfer: Using a micro-spatula, transfer the this compound directly into the vial.

  • Solvent Addition: Add the solvent (typically DMSO or Methanol) immediately to the vial to trap the powder. Cap tightly.

  • Vortex: Vortex inside the fume hood. Do not sonicate uncapped.

Phase 3: Decontamination & Disposal
  • Primary Clean: Wipe the balance and surrounding area with a tissue wetted with 10% surfactant solution (e.g., Contrad® 70 or simple detergent).

    • Mechanism: Voriconazole is hydrophobic; water alone will smear it. Surfactants lift the molecule.

  • Secondary Clean: Follow with a 70% Isopropanol or Ethanol wipe to remove surfactant residue.

  • Waste Segregation:

    • Solid Waste: Gloves, mats, and wipes go into "Trace Chemotherapy/Hazardous Drug" waste (Yellow bin in many jurisdictions), not general biohazard.

    • Liquid Waste: Dispose of as Halogenated Organic Solvent waste.

Handling Workflow Diagram

Handling_Workflow Prep 1. Prep: Amber Glassware Anti-Static Gun Weigh 2. Weighing: Direct-to-Vial (Minimize Transfer) Prep->Weigh Solubilize 3. Solubilize: Add Solvent Immediately (Traps Aerosols) Weigh->Solubilize Clean 4. Decon: Surfactant Wipe -> Alcohol Wipe Solubilize->Clean Waste 5. Disposal: Trace Chemo/Haz Waste Clean->Waste

Figure 2: Operational workflow emphasizing aerosol containment and light protection.

Emergency Response

In the event of exposure, immediate action mitigates systemic absorption.[2][3]

  • Inhalation: Move to fresh air immediately. Alert safety officer. The long half-life of Voriconazole metabolites implies prolonged monitoring may be needed.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol for skin cleanup, as it may enhance transdermal absorption of the drug.

  • Spills:

    • Cover spill with absorbent pad.

    • Wet pad with surfactant to prevent dust.

    • Scoop into hazardous waste container.

    • Triple clean the area.

References

  • Pfizer Inc. (2018). Safety Data Sheet: Voriconazole Tablets. Retrieved from (Search: Voriconazole SDS).

  • National Institute for Occupational Safety and Health (NIOSH) . (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from .

  • PubChem . (n.d.).[4] Voriconazole N-Oxide Compound Summary. National Center for Biotechnology Information. Retrieved from .

  • Ona, K., et al. (2015).[1] "Voriconazole N-oxide and its ultraviolet B photoproduct sensitize keratinocytes to ultraviolet A".[1] British Journal of Dermatology, 173(3), 751-759.[1] (Cited for Phototoxicity mechanism).[1]

  • Sigma-Aldrich . (2023).[2] Safety Data Sheet: Voriconazole. Retrieved from .

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.